1-Benzyl-1,5-dihydro-pyrrol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSCAICDRDVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494395 | |
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64330-46-7 | |
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Core Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-Benzyl-1,5-dihydro-pyrrol-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its role as a privileged scaffold in the design of novel therapeutics. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind its chemical behavior and applications.
Introduction: The Significance of the γ-Lactam Core
This compound belongs to the γ-lactam class of compounds, specifically the 1,5-dihydro-2H-pyrrol-2-one subfamily. This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1][2] The scaffold's prevalence is due to its unique combination of structural rigidity, synthetic versatility, and its ability to participate in various biological interactions. The unsaturated nature of the 1,5-dihydro-2H-pyrrol-2-one ring presents a conjugated system that is ripe for chemical modification, making it a valuable building block for creating diverse chemical libraries.[1]
The benzyl group at the N1 position not only imparts specific physicochemical properties but also serves as a common protecting group or a key pharmacophoric element in many synthetic strategies. Understanding the core properties of this specific derivative is fundamental for its effective utilization in research and development.
Physicochemical and Structural Properties
This compound is a heterocyclic organic compound identified by the CAS Number 64330-46-7.[3][4] Structurally, it features a five-membered pyrrolone ring with a double bond between C3 and C4, and a benzyl group attached to the nitrogen atom.[5]
| Property | Value | Source |
| CAS Number | 64330-46-7 | [3][6] |
| Molecular Formula | C₁₁H₁₁NO | Inferred from structure |
| Molecular Weight | 173.21 g/mol | Inferred from formula |
| Synonyms | 1-Benzyl-1H-pyrrol-2(5H)-one, 1-benzyl-2,5-dihydro-1H-pyrrol-2-one | [5][7] |
| Physical State | Data not available in search results | [8] |
| Melting Point | Data not available in search results | [8] |
| Boiling Point | Data not available in search results | [8] |
Synthesis and Purification
The synthesis of the 1,5-dihydro-2H-pyrrol-2-one core can be achieved through several strategic pathways. While a specific protocol for the title compound is not detailed in the provided search results, established methods for analogous structures provide a clear blueprint.
Ring-Closing Metathesis (RCM)
A powerful and versatile method for the formation of cyclic olefins is Ring-Closing Metathesis. This approach is particularly suitable for constructing the unsaturated γ-lactam ring.
Conceptual Workflow for RCM Synthesis:
Caption: Conceptual workflow for the synthesis of this compound via Ring-Closing Metathesis.
Experimental Rationale: The choice of a diene precursor like N-benzyl-N-allyl-acrylamide is critical. The terminal double bonds are positioned to allow for an intramolecular cyclization. The Grubbs second-generation catalyst is often selected for its high efficiency and tolerance to various functional groups. The reaction is typically run in a non-polar, high-boiling solvent like toluene to facilitate the reaction and drive off the ethylene byproduct.[9]
Step-by-Step Protocol (Generalized):
-
A solution of the diene amide precursor in dry toluene is thoroughly degassed.
-
The Grubbs catalyst (typically 5-10 mol%) is added under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
The reaction mixture is heated (e.g., to 80°C) and stirred for several hours (14-32 h) until completion, monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system, such as ethyl acetate/petroleum ether, to yield the pure lactam.[9]
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single pot to form a complex product. MCRs are a cornerstone for building libraries of substituted 1,5-dihydro-2H-pyrrol-2-ones.[2][10] While typically used to generate more complex, substituted derivatives, the underlying principles are relevant. The reaction of an amine (benzylamine), an aldehyde, and a pyruvate derivative can lead to highly functionalized γ-lactams.[11]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for this compound are not available in the search results, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.
-
Benzyl CH₂ Protons: A singlet around 4.5-4.8 ppm, integrating to 2 protons. The exact shift is influenced by the adjacent nitrogen and the delocalized system.
-
Lactam CH₂ Protons (C5): A multiplet or doublet of doublets around 4.1-4.3 ppm, integrating to 2 protons.
-
Olefinic Protons (C3, C4): Two distinct multiplets in the vinylic region, approximately 6.0-7.2 ppm, each integrating to 1 proton. These protons would likely show coupling to each other and to the C5 protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C2): A signal in the downfield region, typically around 170-176 ppm.
-
Olefinic Carbons (C3, C4): Two signals in the range of 115-140 ppm.
-
Aromatic Carbons (Benzyl Group): Multiple signals between 127-138 ppm, including a quaternary carbon signal for the point of attachment.
-
Benzyl CH₂ Carbon: A signal around 45-50 ppm.
-
Lactam CH₂ Carbon (C5): A signal around 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to:
-
C=O Stretch (Amide): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.
-
C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region.
-
C-H Stretching (Aromatic and Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
Reactivity and Synthetic Potential
The chemical reactivity of this compound is dominated by the conjugated α,β-unsaturated amide system. This arrangement opens up several avenues for further chemical modification, making it a versatile synthetic intermediate.
Caption: Key reactivity sites of the this compound scaffold.
-
Michael Addition: The C4 position is electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates. This is a primary method for introducing substituents at the β-position of the lactam ring.
-
Hydrogenation: The double bond can be readily hydrogenated to yield the corresponding saturated γ-lactam, 1-benzylpyrrolidin-2-one. This allows for a shift from a planar, rigid system to a more flexible, three-dimensional scaffold.[1]
-
Carbonyl Chemistry: The amide carbonyl can be reduced, for example with strong reducing agents like lithium aluminum hydride, to afford the corresponding 1-benzylpyrrolidine.
-
Debenzylation: The benzyl group can be removed under various conditions (e.g., catalytic hydrogenation) to liberate the secondary amide, which can then be functionalized with different substituents.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-dihydro-2H-pyrrol-2-one core is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. This scaffold is found in natural products with potent biological activities, including antimicrobial and anti-inflammatory properties.[10][12]
Synthetic derivatives have been investigated for a wide range of therapeutic applications:
-
Anticancer Agents: Many functionalized 1,5-dihydro-2H-pyrrol-2-one derivatives have shown significant antiproliferative activity against various human tumor cell lines.[1][13]
-
Antibacterial Agents: The γ-lactam ring is a key component of many antibiotics. Novel derivatives of this scaffold are being explored for activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
Enzyme Inhibition: The rigid, planar structure of the ring system makes it an excellent scaffold for designing enzyme inhibitors that can fit into well-defined active sites.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[8]
-
Stability and Reactivity: The compound is generally stable under standard conditions. Incompatible materials may include strong oxidizing agents.[8]
-
Environmental Impact: There is limited data available on the ecological effects of this specific compound. As a standard precaution, it should be prevented from entering drains or water sources.[8]
Conclusion
This compound is more than just a simple heterocyclic compound; it is a versatile and powerful building block for the synthesis of complex molecules with significant biological potential. Its straightforward, albeit varied, synthetic accessibility via methods like ring-closing metathesis, combined with the rich reactivity of its conjugated γ-lactam core, ensures its continued relevance in medicinal chemistry and drug discovery. For researchers aiming to develop novel therapeutics, a thorough understanding of the fundamental properties and chemical behavior of this scaffold is an invaluable asset.
References
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An In-depth Technical Guide to 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, nomenclature, synthetic pathways, spectroscopic characterization, and its emerging role as a versatile building block in the creation of complex bioactive molecules.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This five-membered nitrogen-containing heterocycle is a key structural motif in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, antiviral, anticancer, and anticonvulsant activities. The inherent chemical functionalities of the lactam—a cyclic amide—provide a stable yet reactive framework that can be strategically modified to interact with biological targets.
1-Benzyl-1,5-dihydro-2H-pyrrol-2-one, a specific derivative of this class, incorporates an N-benzyl protecting group and an endocyclic double bond. The N-benzyl group is instrumental in many synthetic strategies, not only as a protecting group but also to influence the stereochemical outcome of reactions at adjacent positions.[1] The unsaturated nature of the lactam ring introduces additional chemical reactivity, offering synthetic handles for further molecular elaboration. This guide will explore the fundamental chemistry of this valuable intermediate.
Chemical Structure and Nomenclature
The precise identification of a chemical entity is foundational to scientific discourse. This section elucidates the structural representation and systematic naming of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one.
Structural Elucidation
The core of the molecule is a five-membered dihydropyrrolone ring, which contains a nitrogen atom, a carbonyl group, and a carbon-carbon double bond. A benzyl group (a phenyl ring attached to a methylene group) is substituted on the nitrogen atom at position 1.
Systematic IUPAC Name: 1-benzyl-1,5-dihydro-2H-pyrrol-2-one
Common Synonyms: N-benzyl-3-pyrrolin-2-one, 1-benzyl-3-pyrrolin-2-one[2]
CAS Registry Number: 64330-46-7[2]
Molecular Formula: C₁₁H₁₁NO
Molecular Weight: 173.21 g/mol
The nomenclature "1,5-dihydro" specifies the locations of the hydrogen atoms that saturate the otherwise aromatic pyrrole ring, resulting in a single endocyclic double bond. The "-2-one" suffix indicates the carbonyl group at the second position of the ring.
Caption: Chemical structure of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one.
Synthesis Methodologies
The synthesis of substituted γ-lactams is a well-explored area of organic chemistry. For 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one, a common and effective approach involves the cyclization of an appropriate acyclic precursor. One such method is the intramolecular C-H insertion of α-diazo-α-(phenylsulfonyl)acetamides, where the N-benzyl group plays a crucial role in directing the regioselectivity of the cyclization to favor the formation of the γ-lactam over the β-lactam.[1]
Another prevalent strategy is the multicomponent reaction, which allows for the construction of highly functionalized pyrrolin-2-ones in a single step from simple starting materials.[3] These reactions often involve an amine, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent.[3]
Experimental Protocol: A Representative Synthesis
While multiple synthetic routes exist, a general and illustrative procedure for the synthesis of N-substituted unsaturated lactams can be adapted from multicomponent strategies. The following protocol is a representative example for the synthesis of a related 3-pyrrolin-2-one derivative, which can be conceptually applied to the target molecule.
Reaction Scheme:
Caption: Generalized workflow for multicomponent synthesis of pyrrolin-2-ones.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 equiv.) and benzylamine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol) at room temperature, add dialkyl acetylenedicarboxylate (1.0 equiv.) dropwise with stirring.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours (4-24 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is commonly achieved by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the pure 1-benzyl-1,5-dihydro-2H-pyrrol-2-one derivative.
Spectroscopic Characterization
The structural confirmation of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one relies on a combination of spectroscopic techniques. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, a characteristic profile can be constructed based on data from closely related analogs and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the protons on the lactam ring.
-
Aromatic Protons (Benzyl): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 hydrogens.
-
Methylene Protons (Benzyl): A singlet at approximately δ 4.5 ppm, integrating to 2 hydrogens.
-
Olefinic Protons: Two signals in the vinyl region (δ 6.0-7.5 ppm), corresponding to the two protons on the double bond.
-
Methylene Protons (Lactam Ring): A signal around δ 4.1 ppm, corresponding to the CH₂ group at the 5-position.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Olefinic Carbons: Two signals in the range of δ 120-140 ppm.
-
Aromatic Carbons (Benzyl): Multiple signals between δ 125-140 ppm.
-
Methylene Carbon (Benzyl): A signal around δ 45-50 ppm.
-
Methylene Carbon (Lactam Ring): A signal for the C5 carbon, expected around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
-
C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a characteristic peak for a five-membered lactam.
-
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹.
-
C-H Stretch (Aromatic and Olefinic): Peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 173, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment is expected at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the N-CH₂ bond. Another significant fragmentation pathway for unsaturated lactams can involve the loss of CO (28 Da).
| Spectroscopic Data Summary (Expected/Analogous) | |
| Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H), δ 6.0-7.5 (m, 2H), δ 4.5 (s, 2H), δ 4.1 (t, 2H) |
| ¹³C NMR (CDCl₃) | δ 172 (C=O), δ 125-140 (Aromatic/Olefinic C), δ 52 (Ring CH₂), δ 48 (Benzyl CH₂) |
| IR (KBr, cm⁻¹) | ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1690 (C=O, lactam), ~1650 (C=C) |
| MS (EI, m/z) | 173 [M]⁺, 91 [C₇H₇]⁺ |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one is dictated by the functional groups present: the lactam, the endocyclic double bond, and the N-benzyl group.
Caption: Key reactive sites and potential transformations of the molecule.
-
Lactam Ring Opening: The cyclic amide can undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid. This reactivity is fundamental to its use as a synthetic precursor.
-
Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding cyclic amine, N-benzylpyrrolidine.[4]
-
Reactions at the Double Bond: The endocyclic double bond is susceptible to a variety of reactions, including hydrogenation to the saturated lactam (1-benzyl-2-pyrrolidinone), and electrophilic additions.
-
N-Debenzylation: The benzyl group can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the free secondary lactam. This deprotection step is crucial for introducing further diversity at the nitrogen atom.
Applications in Drug Development and Medicinal Chemistry
The N-benzyl-γ-lactam scaffold is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the ability to functionalize the ring and then deprotect the nitrogen for further elaboration.
For example, the synthesis of the antidepressant agent Rolipram has been achieved through strategies involving the formation of a γ-lactam ring where an N-benzyl group was employed to control regioselectivity during a key C-H insertion reaction.[1] While not the exact molecule of this guide, this highlights the strategic importance of the N-benzyl-γ-lactam motif.
Furthermore, derivatives of 5-hydroxy-2H-pyrrol-2-ones, which share the same core unsaturated lactam structure, have been investigated for their antiestrogenic effects in breast and endometrial cancer cells, demonstrating the therapeutic potential of this heterocyclic system.[5] The 1-benzyl substituted versions of these compounds are often synthesized as key intermediates in these studies.[5]
Conclusion
1-Benzyl-1,5-dihydro-2H-pyrrol-2-one is a versatile heterocyclic compound whose value is rooted in the rich chemistry of the γ-lactam scaffold. Its synthesis is accessible through modern organic methodologies, and its structure offers multiple sites for chemical modification. For researchers in drug discovery and development, this molecule represents a key building block for accessing diverse chemical space and constructing novel therapeutic agents. The strategic interplay between the reactive double bond, the lactam functionality, and the readily cleavable N-benzyl group ensures its continued relevance in the field of synthetic medicinal chemistry.
References
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- Fine Chemical Trading Co., Ltd. (n.d.). The Role of 1-Benzyl-2-pyrrolidinone in Pharmaceutical Intermediate Synthesis.
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- Hammer, R. P., et al. (2010). Design, Synthesis, and Structural Analysis of D,L-Mixed Polypyrrolinones. 2. Macrocyclic Hexapyrrolinones. The Journal of Organic Chemistry, 75(14), 4694-4704.
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An In-Depth Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Benzyl-1,5-dihydro-pyrrol-2-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, synthesis, and known applications, offering a valuable resource for professionals in drug discovery and development.
Core Chemical Identifiers
This compound is a five-membered lactam ring featuring a benzyl group attached to the nitrogen atom. Its core identifiers are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 64330-46-7[1] |
| Molecular Formula | C₁₁H₁₁NO |
| Synonyms | N-benzyl-3-pyrrolin-2-one, 1-benzyl-3-pyrrolin-2-one, 1-benzyl-2H-pyrrol-5-one[1] |
Synthesis and Mechanistic Insights
The synthesis of the 1,5-dihydro-pyrrol-2-one core is of significant interest due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] General synthetic strategies for this class of compounds include multi-component reactions (MCRs) and ring-closing metathesis (RCM).
Conceptual Synthesis Workflow
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible approach involves the cyclization of an appropriate precursor. One common method for constructing the 3-pyrrolin-2-one ring is through a three-component reaction.[4]
Below is a conceptual workflow illustrating a potential synthetic route.
Figure 1. Conceptual workflow for the synthesis of this compound.
Causality Behind Experimental Choices: The selection of a multi-component reaction is driven by its efficiency in building molecular complexity from simple starting materials in a single step. The choice of specific aldehyde and pyruvate derivatives would be critical in achieving the desired unsubstituted pyrrolinone ring. The Paal-Knorr pyrrole synthesis, a classic method for forming five-membered heterocyclic rings, provides a foundational concept for this approach.
Physicochemical and Spectroscopic Characterization
Detailed experimental data for the physicochemical properties of this compound are not widely available. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents.
While specific spectra for this compound are not readily found in public databases, the expected spectroscopic characteristics can be inferred:
-
¹H NMR: Signals corresponding to the benzyl protons (aromatic and methylene), as well as protons on the pyrrolinone ring, would be expected.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the double bond in the ring, the methylene carbon in the ring, and the carbons of the benzyl group would be anticipated.
-
IR Spectroscopy: A strong absorption band characteristic of the lactam carbonyl group (around 1680-1700 cm⁻¹) would be a key feature.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight would be observed.
Applications in Research and Drug Development
The 1,5-dihydro-2H-pyrrol-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products with demonstrated biological activities, including antimicrobial and anti-inflammatory properties.[2] This makes derivatives of this core structure attractive targets for drug discovery programs.
While the specific biological activities of this compound itself are not extensively reported, it serves as a valuable building block for the synthesis of more complex molecules. The benzyl group can act as a protecting group or as a key pharmacophoric element interacting with biological targets.
Potential Areas of Investigation:
-
Antimicrobial Agents: The pyrrolinone ring is a component of several natural products with antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: Some derivatives have shown potential as anti-inflammatory agents.
-
Oncology: The scaffold is present in compounds with cytotoxic activity against cancer cell lines.[5]
The exploration of this compound and its derivatives in these therapeutic areas could lead to the discovery of novel drug candidates.
Experimental Protocols
As a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the synthesis of related 3-pyrrolin-2-ones via ring-closing metathesis is provided for illustrative purposes. This method highlights a modern and powerful approach to the construction of this heterocyclic system.[6]
General Protocol for Ring-Closing Metathesis to form 1,5-Dihydro-pyrrol-2-one Core:
-
Substrate Preparation: Synthesize an appropriate diene amide precursor. This would typically involve the acylation of an amine containing two terminal double bonds.
-
Degassing: Dissolve the diene amide in a suitable dry solvent (e.g., toluene) and thoroughly degas the solution to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification: Once the reaction is complete, concentrate the mixture and purify the product by column chromatography on silica gel.
Figure 2. General workflow for Ring-Closing Metathesis.
Self-Validating System: The success of this protocol is validated at each step. The purity of the starting material is confirmed before the reaction. The progress of the reaction is monitored to ensure complete conversion. Finally, the purity and identity of the final product are confirmed by spectroscopic methods (NMR, MS, IR).
Conclusion
This compound is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its potential as a synthetic intermediate for the development of novel therapeutics is clear. The synthesis of its derivatives, leveraging modern synthetic methodologies, opens avenues for the exploration of new chemical space in the quest for new drugs. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted.
References
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- Aksenov, N. A., et al. (2021). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 11(30), 16236–16245.
- Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118.
- ResearchGate. (n.d.). Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit.
- MDPI. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Molecules, 20(6), 10870-10885.
- ResearchGate. (n.d.). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles.
- Vo, T. H., et al. (2022). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Chemistry, 60(5), 589-596.
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An In-depth Technical Guide to the Putative Mechanisms of Action of 1-Benzyl-1,5-dihydro-pyrrol-2-one
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-lactam scaffold, particularly the pyrrol-2-one core, represents a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] This technical guide focuses on the specific, yet under-investigated molecule, 1-Benzyl-1,5-dihydro-pyrrol-2-one. While direct mechanistic studies on this compound are not extensively available in the public domain, this paper will synthesize the wealth of knowledge surrounding the broader class of pyrrol-2-one and pyrrolidinone derivatives to propose putative mechanisms of action. By examining structure-activity relationships and the established biological targets of analogous compounds, we will provide a foundational framework for future research and drug development efforts centered on this compound. This guide will delve into potential molecular targets, propose signaling pathways that may be modulated, and provide detailed experimental protocols to validate these hypotheses.
Introduction: The Prominence of the Pyrrol-2-one Scaffold
The pyrrol-2-one ring, a five-membered lactam, is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[7][8] Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) activities.[2][3][8][9][10] The versatility of the pyrrol-2-one scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. The presence of a benzyl group at the 1-position of the 1,5-dihydro-pyrrol-2-one core, as in our topic compound, adds a lipophilic character that can significantly influence its interaction with biological targets and its ability to cross cellular membranes.
Proposed Mechanisms of Action Based on Structural Analogs
Given the limited direct research on this compound, we will extrapolate potential mechanisms of action from studies on structurally related compounds. The primary areas of therapeutic potential for this class of molecules are in oncology, neuropharmacology, and inflammatory diseases.
Oncology: Kinase Inhibition
A significant number of pyrrol-2-one derivatives have been investigated for their anticancer properties, with a primary proposed mechanism being the inhibition of protein kinases.[9] Tyrosine kinases, in particular, are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
-
Putative Target: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are plausible targets. The indolin-2-one core, structurally similar to pyrrol-2-one, is present in well-known tyrosine kinase inhibitors like sunitinib.[9]
-
Hypothesized Signaling Pathway Modulation: By inhibiting VEGFR and EGFR, this compound could potentially disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to the inhibition of tumor angiogenesis and cell proliferation.
Caption: Proposed Neuromodulatory Mechanisms of Action.
Anti-inflammatory Activity: COX/LOX Inhibition
Certain pyrrole derivatives have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. [10]
-
Putative Targets: COX-2 and 5-LOX.
-
Hypothesized Mechanism: By inhibiting these enzymes, this compound could block the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting an anti-inflammatory effect.
Experimental Protocols for Mechanism of Action Elucidation
The following protocols are designed to investigate the hypothesized mechanisms of action for this compound.
Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of VEGFR and EGFR kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Coat a 96-well plate with a substrate peptide for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases).
-
Add the recombinant kinase (VEGFR or EGFR), ATP, and varying concentrations of this compound to the wells.
-
Incubate to allow for phosphorylation of the substrate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance to quantify the extent of phosphorylation.
-
Calculate the IC50 value for kinase inhibition.
-
-
Cell-Based Phosphorylation Assay:
-
Culture a cancer cell line known to overexpress the target kinase (e.g., A549 for EGFR).
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and perform a Western blot to detect the phosphorylation status of the kinase and its downstream effectors (e.g., p-AKT, p-ERK).
-
Caption: Workflow for Kinase Inhibition Assay.
Neurotransmitter Receptor and Transporter Assays
Objective: To assess the interaction of this compound with mAChRs and EAAT2.
Methodology:
-
Radioligand Binding Assay (for mAChRs):
-
Prepare cell membranes from a cell line expressing the mAChR subtype of interest.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]NMS for M1 mAChR) and varying concentrations of this compound.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the displacement of the radioligand by the test compound.
-
Calculate the Ki value to determine the binding affinity.
-
-
Glutamate Uptake Assay (for EAAT2):
-
Culture primary astrocytes or a cell line expressing EAAT2.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add [3H]glutamate to the cells and incubate for a short period.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to quantify glutamate uptake.
-
Anti-inflammatory Enzyme Assays
Objective: To evaluate the inhibitory effect of this compound on COX-2 and 5-LOX.
Methodology:
-
COX-2 Inhibition Assay (Colorimetric):
-
Use a commercially available COX-2 inhibitor screening kit.
-
Incubate recombinant COX-2 with arachidonic acid as a substrate in the presence of varying concentrations of this compound.
-
The assay measures the peroxidase activity of COX, which is detected by a colorimetric substrate.
-
Measure the absorbance to determine the level of inhibition.
-
-
5-LOX Inhibition Assay (Spectrophotometric):
-
Use a commercially available 5-LOX inhibitor screening kit.
-
Incubate recombinant 5-LOX with a linoleic acid substrate in the presence of varying concentrations of this compound.
-
The assay measures the production of hydroperoxides, which can be detected spectrophotometrically.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50/EC50/Ki Values for this compound
| Target | Assay Type | Endpoint | Hypothetical Value (µM) |
| VEGFR | Kinase Inhibition (ELISA) | IC50 | 5.2 |
| EGFR | Kinase Inhibition (ELISA) | IC50 | 8.9 |
| M1 mAChR | Radioligand Binding | Ki | 2.5 |
| EAAT2 | Glutamate Uptake | EC50 | 1.8 |
| COX-2 | Enzyme Inhibition | IC50 | 12.3 |
| 5-LOX | Enzyme Inhibition | IC50 | 15.7 |
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, the existing literature on related pyrrol-2-one and pyrrolidinone derivatives provides a strong foundation for targeted investigation. The proposed mechanisms of kinase inhibition, neuromodulation, and anti-inflammatory enzyme inhibition offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate these hypotheses. Further studies, including in vivo efficacy models for cancer, neurological disorders, and inflammation, will be crucial to validate the therapeutic potential of this compound. Additionally, lead optimization through medicinal chemistry efforts could further enhance the potency and selectivity of this compound for its primary biological target(s), ultimately paving the way for its development as a novel therapeutic agent.
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Unveiling the Therapeutic Potential of 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Technical Guide for Preclinical Investigation
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This technical guide delves into the predicted therapeutic landscape of a specific derivative, 1-Benzyl-1,5-dihydro-pyrrol-2-one. While direct empirical data for this molecule is nascent, its structural features, particularly the N-benzyl substitution on the pyrrolidinone core, suggest a strong potential for significant biological activities. Drawing upon extensive literature on analogous compounds, this document outlines a strategic, multi-pronged approach for researchers, scientists, and drug development professionals to systematically investigate its promise as an anticonvulsant, a modulator of excitatory amino acid transporters, and a cytotoxic agent against cancer cell lines. We present detailed, field-proven experimental protocols, from initial in vitro screening to in vivo validation, to rigorously assess these predicted activities and elucidate the underlying mechanisms of action. This guide is designed to be a self-validating framework, empowering research teams to unlock the full therapeutic potential of this intriguing molecule.
Introduction: The Promise of the Pyrrolidinone Core
The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), is a privileged structure in drug discovery.[2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets. The pyrrolidinone ring is a key component in a diverse range of pharmaceuticals and natural products, exhibiting activities including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects.[1][3][4]
The subject of this guide, this compound, incorporates a benzyl group at the N1 position. This lipophilic substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.[5] Based on a comprehensive analysis of structurally related compounds, we hypothesize that this compound possesses three primary avenues of potential biological activity:
-
Anticonvulsant Properties: The pyrrolidinone scaffold is a well-established pharmacophore for anticonvulsant drugs.[6][7]
-
Modulation of Excitatory Amino Acid Transporter 2 (EAAT2): Recent studies have highlighted pyrrolidine-2,5-dione derivatives as modulators of EAAT2, a key glutamate transporter implicated in neurological disorders.[8]
-
Anticancer Activity: Numerous pyrrolidinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11]
This guide will provide a detailed roadmap for the systematic evaluation of these potential activities.
Predicted Biological Activity I: Anticonvulsant Potential
The structural similarity of this compound to known anticonvulsant agents containing the pyrrolidinone core strongly suggests its potential as a novel treatment for epilepsy.[12][13]
Postulated Mechanism of Action: Modulation of Neuronal Excitability
The anticonvulsant effects of many pyrrolidinone derivatives are attributed to their ability to modulate neuronal excitability. This can be achieved through various mechanisms, including interaction with voltage-gated ion channels and modulation of neurotransmitter systems.[12][13] Two plausible mechanisms for this compound are:
-
GABAergic System Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS.[14] Positive allosteric modulation of GABA-A receptors leads to neuronal hyperpolarization and a reduction in neuronal firing, an established mechanism for anticonvulsant action.[14][15]
-
Modulation of Voltage-Gated Sodium and Calcium Channels: Dysregulation of voltage-gated sodium and calcium channels is a hallmark of epilepsy.[12][13] Inhibition of these channels can reduce excessive neuronal firing.
Diagram: Postulated Anticonvulsant Mechanism
Caption: Postulated GABA-A receptor modulation by the compound.
Experimental Validation Workflow
A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to validate the anticonvulsant potential.
Objective: To determine if this compound binds to and modulates the GABA-A receptor.
Protocol:
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent cerebral cortex using standard differential centrifugation techniques.
-
Radioligand Binding Assay:
-
Incubate synaptosomal membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Add varying concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Objective: To assess the in vivo anticonvulsant efficacy of this compound.[1][4][16]
Models:
-
Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is predictive of efficacy against absence seizures.
Protocol (General):
-
Animal Acclimation: Acclimate male Swiss mice to the laboratory environment for at least one week.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Seizure Induction:
-
MES: Apply a brief electrical stimulus via corneal electrodes.
-
scPTZ: Administer a subcutaneous injection of pentylenetetrazol.
-
-
Observation: Observe the animals for the presence or absence of characteristic seizure endpoints (e.g., tonic hindlimb extension in the MES test, clonic seizures in the scPTZ test).
-
Data Analysis: Determine the ED₅₀ (median effective dose) for protection against seizures for each model.
Predicted Biological Activity II: Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)
Dysregulation of glutamate homeostasis is implicated in numerous neurological disorders, including epilepsy and neurodegenerative diseases.[8][17] The excitatory amino acid transporter 2 (EAAT2) is the primary transporter responsible for clearing synaptic glutamate.[8][18] Pyrrolidine-2,5-dione derivatives have been identified as positive allosteric modulators (PAMs) of EAAT2, enhancing glutamate uptake and offering a neuroprotective effect.[8] The structural similarity of our target compound suggests it may also act as an EAAT2 modulator.
Postulated Mechanism of Action: Enhancement of Glutamate Uptake
As a positive allosteric modulator, this compound is predicted to bind to a site on the EAAT2 transporter distinct from the glutamate binding site. This binding would induce a conformational change that increases the efficiency of glutamate transport into astrocytes, thereby reducing extracellular glutamate levels and mitigating excitotoxicity.[19][20]
Diagram: EAAT2 Modulation Workflow
Caption: Proposed mechanism of EAAT2 modulation.
Experimental Validation Workflow
Objective: To determine if this compound enhances EAAT2-mediated glutamate uptake.
Protocol:
-
Cell Culture: Use a cell line stably expressing human EAAT2 (e.g., transfected HEK293 or COS-7 cells).
-
Assay Procedure:
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate the uptake reaction by adding radiolabeled [³H]glutamate.
-
Incubate for a short period to allow for glutamate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage increase in glutamate uptake compared to the vehicle control and determine the EC₅₀ (median effective concentration).
Predicted Biological Activity III: Anticancer Potential
The pyrrolidinone scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10][21][22] These compounds often exert their effects through the induction of apoptosis or inhibition of cell cycle progression. The N-benzyl group in our target molecule may enhance its lipophilicity, facilitating its entry into cancer cells.
Postulated Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Many small molecules trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases.
Experimental Validation Workflow
Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.[3][23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel from the NCI-60) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Table 1: Representative Data from a Hypothetical MTT Assay
| Cancer Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | [Insert hypothetical value, e.g., 15.2] |
| A549 (Lung) | [Insert hypothetical value, e.g., 22.5] |
| HCT116 (Colon) | [Insert hypothetical value, e.g., 18.9] |
| HeLa (Cervical) | [Insert hypothetical value, e.g., 25.1] |
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.
Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using commercially available luminescent or fluorescent assays.
-
Cell Cycle Analysis: Use flow cytometry with PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
While this compound is a molecule with limited direct biological data, its structural relationship to a vast family of pharmacologically active pyrrolidinones provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined a comprehensive and logical preclinical strategy to explore its predicted anticonvulsant, EAAT2 modulatory, and anticancer activities. The proposed workflows, from in vitro target engagement to in vivo efficacy studies, provide a robust framework for generating the critical data needed to validate these hypotheses.
Successful outcomes from these initial studies would warrant further investigation into its mechanism of action, pharmacokinetic profiling, and safety pharmacology. The multifaceted potential of this compound makes it a compelling candidate for further research and development, with the promise of contributing to the discovery of novel therapeutics for a range of challenging diseases.
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Introduction: The Versatility of the 1,5-Dihydro-pyrrol-2-one Scaffold
An In-depth Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one Derivatives and Analogs
Within the vast landscape of heterocyclic chemistry, the 1,5-dihydro-2H-pyrrol-2-one scaffold, a five-membered γ-lactam ring, has emerged as a structure of profound significance in medicinal and pharmaceutical research.[1][2] Its prevalence in a variety of natural products with potent biological activities underscores its privileged status as a pharmacophore.[2][3][4] Naturally occurring examples, such as Pyrrocidine A, which exhibits activity against Gram-positive bacteria, and ZG-149 alpha, a promising anti-inflammatory agent, validate the therapeutic potential inherent to this core structure.[2][3]
The synthetic accessibility and the capacity for substitution at multiple positions make the dihydro-pyrrol-2-one ring a versatile framework for the development of novel therapeutic agents.[1][5] The introduction of a benzyl group at the N1 position, creating the "this compound" core, has been a particularly fruitful strategy. This substitution not only influences the molecule's steric and electronic properties but has also been shown to be a critical determinant of biological activity in related heterocyclic systems.[6]
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this compound derivatives and their analogs. We will delve into detailed synthetic protocols, explore the causal relationships between molecular structure and biological function, and survey the broad spectrum of activities that make this class of compounds a compelling focus for modern drug discovery.
Part 1: Synthesis and Methodologies
The construction of the this compound core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The incorporation of the 1-benzyl moiety is typically accomplished by utilizing a substituted benzylamine as a key reactant in the initial ring-forming step.[7][8]
Key Synthetic Strategies
Several robust methods have been developed for the synthesis of the pyrrol-2-one core:
-
Multicomponent Reactions (MCRs): This is a highly efficient approach for generating molecular diversity. A common MCR involves the reaction of an aromatic aldehyde, a primary amine (such as benzylamine), and an ester of an acylpyruvic acid in a single pot to yield highly substituted 3-hydroxy-3-pyrrolin-2-ones.[3]
-
Ring-Closing Metathesis (RCM): RCM provides a powerful method for forming the heterocyclic ring from an acyclic diene amide precursor using catalysts like Grubbs' catalyst.[9]
-
Base-Assisted Cyclization: Readily available 3-cyanoketones can undergo an unusual base-assisted cyclization to form 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a class of compounds not accessible through other protocols.[4]
-
From Donor-Acceptor (DA) Cyclopropanes: This method involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane with a primary amine (like benzylamine), followed by in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones.[7]
Representative Experimental Protocol: Multicomponent Synthesis
This protocol details a general procedure for the synthesis of 1,5-disubstituted-4-acyl-3-hydroxy-3-pyrrolin-2-ones, a common variant of the target scaffold, adapted from established literature.[3]
Objective: To synthesize a 1-benzyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-one derivative.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Ethyl Acylpyruvate (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
-
Glacial Acetic Acid (solvent)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq), benzylamine (1.0 eq), and ethyl acylpyruvate (1.0 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Choices:
-
Glacial Acetic Acid: It acts as both a solvent and a catalyst, facilitating the initial imine formation between the aldehyde and benzylamine, which is a key step in the reaction cascade.[3]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the sequential condensation and cyclization reactions to proceed at a reasonable rate.
Visualization of Synthetic Workflow
Caption: Key structure-activity relationship points.
Part 3: Biological Activities and Therapeutic Potential
Derivatives of the this compound core exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of diseases. [10][11]
Anticancer Activity
This is one of the most extensively studied areas for pyrrol-2-one derivatives. [5][12]* Mechanism of Action: Many derivatives function as kinase inhibitors, targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) that are crucial for tumor growth and angiogenesis. [5][12]This mechanism is analogous to approved drugs like sunitinib. [5]* Spectrum of Activity: These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer. [12][13]Notably, some derivatives show tumor selectivity, indicating a potential for more targeted therapies with reduced systemic toxicity. [12]
Antimicrobial and Antibacterial Activity
The pyrrol-2-one scaffold is a component of natural and synthetic antimicrobial agents. [2][3][5]* Overcoming Resistance: A particularly promising application is in combating antibiotic resistance. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified it as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). [6]MBLs are enzymes produced by bacteria that degrade carbapenem antibiotics, a last-resort class of drugs. By inhibiting these enzymes, such compounds can restore the efficacy of existing antibiotics. [6]
Anti-inflammatory Activity
Several natural and synthetic pyrrol-2-one derivatives have shown potent anti-inflammatory properties. [3][10]* Mechanism: The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). [10]The natural product ZG-149 alpha, which contains the core ring structure, is a notable example with an IC50 of 3 μM. [3]
Central Nervous System (CNS) Activity
The related pyrrolidin-2-one (or γ-lactam) core is the foundational structure for the "racetam" class of nootropic drugs, which are used to enhance cognitive function. [8]* Nootropic Potential: The synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, structurally related to the nootropic drug nebracetam, highlights the potential for this scaffold to be adapted for CNS applications. [8]* Receptor Modulation: In a different context, a 1-benzylpyrrolidine derivative was characterized as a pure antagonist at the Nociceptin/orphanin FQ (NOP) receptor, which is implicated in pain regulation and other neurological functions. [14]
Visualization of Therapeutic Targets
Caption: Diverse therapeutic areas and molecular targets.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly versatile and privileged structure in medicinal chemistry. The efficiency of synthetic methodologies, particularly multicomponent reactions, allows for the rapid generation of diverse chemical libraries for screening. The established link between specific structural modifications and biological outcomes provides a solid foundation for the rational design of next-generation therapeutics.
The demonstrated efficacy in oncology, infectious diseases, and inflammation highlights the immense potential of this compound class. Future research should focus on:
-
Optimizing Selectivity: Enhancing selectivity for specific kinase isoforms or bacterial enzymes to minimize off-target effects and improve the therapeutic index.
-
Exploring New Therapeutic Arenas: Given the scaffold's success, its potential in other areas like virology and neurodegenerative diseases warrants investigation. [11]* Pharmacokinetic Profiling: Systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their viability as clinical candidates.
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A Comprehensive Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The γ-lactam scaffold, specifically the 1,5-dihydro-pyrrol-2-one core, represents a privileged structure in modern medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its prevalence is due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic intermediate. This guide provides an in-depth exploration of a key derivative, 1-Benzyl-1,5-dihydro-pyrrol-2-one (also known as N-benzyl-2-pyrrolidone). We will dissect its primary synthetic routes, elucidating the chemical principles that govern these transformations. Furthermore, we will examine the molecule's reactivity, its role as a precursor for more complex structures, and the burgeoning interest in its derivatives for applications in oncology, central nervous system disorders, and beyond. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this foundational heterocyclic compound.
The Strategic Importance of the Pyrrol-2-one Core
Nitrogen-containing heterocycles are foundational to modern drug discovery, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[5] Within this class, the pyrrolidin-2-one (γ-lactam) structure is of particular importance. Its non-planar, sp3-rich character allows for efficient exploration of three-dimensional pharmacophore space, a critical factor for achieving high target specificity and potency.[2][6]
The introduction of an N-benzyl group to this scaffold, yielding this compound, serves two primary purposes in synthetic and medicinal chemistry:
-
A Robust Protecting Group: The benzyl group is frequently employed to protect the amide nitrogen, enhancing regioselectivity in subsequent reactions, such as intramolecular C-H insertions for the synthesis of complex γ-lactams like the antidepressant rolipram.[7][8][9]
-
A Key Pharmacophoric Element: Far from being a mere spectator, the benzyl moiety often plays a direct role in biological activity. The 5-aryl-1-benzylpyrrolidin-2-one framework, for instance, is a recognized scaffold for potent and selective inhibitors of various enzymes and receptors.[3][10]
This dual utility makes a thorough understanding of its synthesis and chemistry essential for leveraging its full potential in drug design and development.
Synthesis of the Core Scaffold
The construction of this compound can be achieved through several reliable methods. The choice of route is often dictated by factors such as scale, available starting materials, and desired purity.
Method I: Direct N-Alkylation of 2-Pyrrolidone
This is the most direct and widely utilized method for gram-scale synthesis and beyond. The strategy relies on the deprotonation of the weakly acidic N-H bond of 2-pyrrolidone to generate a potent nucleophile, which then undergoes a classic SN2 reaction with benzyl bromide.
Causality and Experimental Insight:
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the amide. Sodium hydride (NaH) is ideal as it reacts irreversibly, producing hydrogen gas which evolves from the reaction, driving the equilibrium towards the sodium amide salt.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial.[11] These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the amide anion, thereby accelerating the SN2 substitution.
Caption: Workflow for N-Alkylation Synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add dry dimethylformamide (DMF). Dissolve 2-pyrrolidone (1.0 eq) in the DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, controlling the hydrogen gas evolution.[12]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete salt formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.[11]
Method II: Advanced Cyclization Strategies
For syntheses requiring high levels of stereochemical control or diverse substitution patterns, intramolecular cyclization reactions offer a powerful alternative.
-
Rhodium-Catalyzed C-H Insertion: In the synthesis of complex molecules like rolipram, an N-benzyl group on an α-diazo-α-(phenylsulfonyl)acetamide precursor is used to direct a rhodium-catalyzed C-H insertion. The steric and electronic properties of the N-benzyl group favor the formation of the five-membered γ-lactam ring over the four-membered β-lactam with high regioselectivity.[7][8][9]
-
From Donor-Acceptor (DA) Cyclopropanes: A modern approach involves the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane with a primary amine like benzylamine. The resulting γ-amino ester intermediate undergoes in situ lactamization to form the 1,5-substituted pyrrolidin-2-one core.[3][13] This method provides access to a wide variety of derivatives based on the substitution of the cyclopropane and amine starting materials.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| N-Alkylation | 2-Pyrrolidone, Benzyl Halide | NaH, DMF/DMSO | Scalable, high yield, straightforward.[11] | Requires handling of pyrophoric NaH. |
| C-H Insertion | Diazo-acetamides | Rhodium Catalyst | High regioselectivity, stereocontrol.[8][9] | Multi-step precursor synthesis, expensive catalyst. |
| DA Cyclopropanes | DA Cyclopropane, Benzylamine | Lewis Acid (e.g., Y(OTf)₃) | High diversity, one-pot process.[3] | Requires synthesis of specialized cyclopropane precursors. |
Physicochemical Properties and Spectroscopic Signature
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. This compound is a liquid at room temperature with well-defined physical and spectroscopic properties.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃NO | [14] |
| Appearance | Liquid | [14] |
| Density | 1.095 g/mL at 25 °C | [14] |
| Refractive Index (n20/D) | 1.552 | [14] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, N-CH₂-Ph), ~3.3 (t, 2H), ~2.4 (t, 2H), ~2.0 (p, 2H) | Inferred from standard chemical shifts and related structures. |
| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~136 (Ar-C), ~128-127 (Ar-CH), ~50 (N-CH₂-Ph), ~48 (N-CH₂), ~31 (CH₂), ~18 (CH₂) | Inferred from standard chemical shifts and related structures. |
| IR (ν, cm⁻¹) | ~1690 (C=O, amide) | [15] |
Chemical Reactivity and Synthetic Utility
This compound is not merely an endpoint but a versatile intermediate for further chemical transformations.
Caption: Key Reaction Pathways of the Core Scaffold.
-
Reduction of the Lactam Carbonyl: The amide functional group can be fully reduced to the corresponding amine. Reagents such as lithium aluminium hydride or, more mildly, lithium N,N-dialkylaminoborohydrides can effectively convert 1-benzyl-2-pyrrolidone into N-benzylpyrrolidine, a useful building block in its own right.[14]
-
N-Debenzylation (Hydrogenolysis): In multi-step syntheses where the benzyl group serves as a protecting group, it can be efficiently removed via catalytic hydrogenation.[16] Using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere cleaves the N-benzyl bond, liberating the parent 2-pyrrolidone. This reaction, known as hydrogenolysis, is clean and high-yielding.
-
As a Precursor to Substituted Pyrrolidines: The core structure can be elaborated into more complex derivatives. For example, it serves as a starting material for the synthesis of N-benzyl-2-nitromethylene-pyrrolidine, an intermediate for 2-aminomethyl-pyrrolidine derivatives.[17]
Applications in Drug Discovery and Medicinal Chemistry
The true value of the this compound scaffold is realized in its application to biologically active molecules. The pyrrol-2-one core is a versatile framework for targeting a multitude of diseases.
Caption: Biological Targets of Pyrrol-2-one Derivatives.
-
Anticancer Agents: Pyrrol-2-one derivatives have demonstrated significant potential as antitumor agents.[5] Their mechanism often involves the inhibition of critical cellular targets like protein kinases (e.g., EGFR, VEGFR), similar to the indolin-2-one core of the approved drug Sunitinib.[5][18] Certain 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have been shown to induce S-phase cell cycle arrest, DNA damage, and p53-dependent apoptosis in cancer cell lines.[19]
-
Central Nervous System (CNS) Targets: The scaffold is being actively investigated for CNS applications. In a "lean design" approach, a monocyclic pyrrol-2-one core was used as a bioisostere for a bicyclic system to develop potent, sub-nanomolar MCHR1 antagonists as potential anti-obesity agents.[20] Other derivatives of the related pyrrolidine-2,5-dione have shown promise as anticonvulsant agents.[2]
-
Broad-Spectrum Activity: The multifunctionality of the pyrrole scaffold extends to anti-inflammatory, antibacterial, and antioxidant properties, making it an adaptable framework for designing drugs that can overcome resistance and improve therapeutic outcomes.[5]
Conclusion
This compound is more than a simple heterocyclic compound; it is a cornerstone of synthetic chemistry and a validated scaffold for medicinal chemistry. Its synthesis is well-established and robust, particularly via the direct N-alkylation of 2-pyrrolidone. Its chemical reactivity allows for its use as both a protected γ-lactam and a versatile precursor for a host of more complex nitrogen-containing molecules. The proven and continued success of the pyrrol-2-one core in targeting a wide array of diseases, from cancer to metabolic disorders, ensures that this compound will remain a molecule of high interest to researchers in drug discovery and development for the foreseeable future.
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- Google Patents. (1976). Process for the preparation of 2-aminomethyl-pyrrolidine.
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An In-depth Technical Guide to "1-Benzyl-1,5-dihydro-pyrrol-2-one": Safety and Handling
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 1-Benzyl-1,5-dihydro-pyrrol-2-one (CAS No. 64330-46-7), a chemical intermediate utilized in various research and development applications. The following sections detail critical information regarding hazard identification, emergency procedures, safe handling and storage practices, and necessary personal protective equipment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. A significant lack of publicly available, validated toxicological and ecological data necessitates a cautious approach, treating the substance as potentially hazardous until proven otherwise.
Introduction and Scope
This compound, also known as N-benzyl-3-pyrrolin-2-one, is a heterocyclic compound with applications in synthetic organic chemistry.[1] Its structural features make it a valuable building block, but as with any chemical entity, a thorough understanding of its safety profile is paramount for its responsible use in a laboratory or manufacturing setting. This guide synthesizes the available safety data to provide a framework for risk mitigation. Due to the current absence of comprehensive GHS classification and detailed toxicological studies in accessible literature, this guide operates on the principle of precautionary safety.[1]
Hazard Identification and Classification
As of the latest data review, this compound does not have a harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1] Safety Data Sheets from suppliers indicate that crucial data for hazard statement assignments, pictograms, and signal words are not available.[1]
Inference from Structurally Similar Compounds: While not a direct substitute for specific data, examining related compounds can inform a conservative risk assessment. For instance, compounds like 1-Benzyl-2-pyrrolidinone are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Other related structures have been identified as harmful if swallowed.[4][5]
Causality Behind a Cautious Approach: The absence of data is not an indication of safety. In drug development and research, novel or sparsely studied compounds must be handled with the assumption of potential toxicity. The benzyl group and the lactam ring are common motifs in biologically active molecules, which warrants a high degree of caution. Until comprehensive toxicological data is established, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and as potentially harmful if ingested.
Assumed Hazard Profile:
| Hazard Type | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Potentially Harmful | Common toxicity profile for organic intermediates.[4][5] |
| Skin Corrosion/Irritation | Potential Irritant | A common hazard for N-substituted lactams.[2][3] |
| Eye Damage/Irritation | Potential Serious Irritant | Expected based on data for similar compounds.[2][3] |
| Respiratory Irritation | Potential Irritant | Particularly if handled as a dust or aerosol.[2] |
First-Aid and Emergency Procedures
A rapid and informed response is critical in the event of an accidental exposure. The following protocols are based on general best practices for handling chemical compounds with unknown hazard profiles.[1]
Protocol 1: Emergency Response to Exposure
| Exposure Route | Step-by-Step Procedure |
| Inhalation | 1. Immediately move the affected individual to fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. If breathing has ceased, provide artificial respiration. Do not use mouth-to-mouth resuscitation. [1] 4. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[1] 3. Consult a doctor if irritation develops or persists.[1] |
| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of pure water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do not induce vomiting. [1] 2. Never give anything by mouth to an unconscious person.[1] 3. Call a physician or Poison Control Center immediately.[1] |
Handling, Storage, and Engineering Controls
The principle of minimizing exposure is the cornerstone of safe laboratory practice. This is achieved through a combination of proper handling techniques, secure storage, and effective engineering controls.
Safe Handling
Handling should always occur in a well-ventilated area.[1] Operations that may generate dust or aerosols should be conducted within a chemical fume hood.[6] Avoid all direct contact with the substance.[6][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]
Storage Conditions
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] It should be stored separately from incompatible materials, such as strong oxidizing agents, and away from foodstuffs.[1][6]
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood to minimize inhalation exposure.[6][8] Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.[7]
Diagram: Hierarchy of Controls
This diagram illustrates the preferred order of control measures to mitigate exposure risk. Engineering controls are foundational, followed by administrative controls, and finally, Personal Protective Equipment (PPE) as the last line of defense.
Caption: Hierarchy of controls for risk mitigation.
Personal Protective Equipment (PPE) Protocol
Given the unknown hazard profile, a robust PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Mandatory PPE:
| Body Part | Specification | Standard |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-resistant, impervious clothing (e.g., lab coat).[1] | Fire/flame resistant material is advisable.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use and disposed of properly after. | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | NIOSH (US) or EN 149 (EU) approved respirator.[6] |
Accidental Release and Spill Management
In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.
Protocol 2: Spill Cleanup Procedure
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as detailed in Section 5.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the chemical to enter drains.[1]
-
Cleanup (Solid): If the material is a solid, avoid dust formation.[1] Carefully sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[6]
-
Cleanup (Liquid): Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Specific Hazards: The specific hazards arising from the chemical during a fire are not currently available.[1] However, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6][8] Protective Actions for Fire-Fighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.[1]
-
Chemical Stability: The material is expected to be stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: No data is available for this specific compound.[1] However, thermal decomposition may produce hazardous gases and vapors.[8]
Toxicological and Ecological Profile
A significant knowledge gap exists for the toxicological and ecological properties of this compound.
-
Toxicological Information: No data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.[1]
-
Ecological Information: There is no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[1] Its persistence, degradability, and bioaccumulative potential are unknown.[1] Environmental release should be strictly avoided.[1]
Disposal Considerations
All waste material, including contaminated PPE and cleanup materials, must be treated as hazardous waste. Disposal should be carried out by a licensed chemical destruction facility.[1] Do not allow the material to be discharged into sewer systems or the environment.[1] Packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill.[1]
Transport Information
According to available Safety Data Sheets, this compound is not classified as a dangerous good for transport under ADR/RID, IMDG, or IATA regulations.[1]
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"1-Benzyl-1,5-dihydro-pyrrol-2-one" solubility and stability data
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Abstract
This compound is a derivative of the γ-lactam scaffold, a privileged structure in medicinal chemistry and natural products.[1][2][3] Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation. This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs, such as 1-Benzyl-2-pyrrolidinone, and fundamental chemical principles governing lactam behavior. We present predictive data, detail robust experimental protocols for empirical determination, and outline the expected degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
The 1,5-dihydro-2H-pyrrol-2-one, or 3-pyrrolin-2-one, core is a significant building block in both synthetic and medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The title compound, this compound, incorporates a benzyl group at the nitrogen atom, which can significantly influence its lipophilicity and metabolic profile. The presence of the unsaturated lactam ring introduces unique electronic and steric properties compared to its saturated counterpart, 1-Benzyl-2-pyrrolidinone, impacting its reactivity and intermolecular interactions.
The objective of this whitepaper is to provide a predictive yet scientifically grounded assessment of the solubility and stability of this compound. We will explore its likely behavior in various solvent systems and under common stress conditions, providing the rationale behind these predictions. Furthermore, we will furnish detailed, field-proven experimental protocols to enable researchers to generate precise, reliable data for this specific molecule.
Solubility Profile: A Predictive Analysis
The solubility of a compound is dictated by its molecular structure, specifically its polarity, size, and the presence of functional groups capable of forming intermolecular bonds. The structure of this compound suggests a nuanced solubility profile. The polar lactam moiety can engage in hydrogen bonding, while the nonpolar benzyl group and hydrocarbon backbone contribute to its lipophilicity.
Based on data for the closely related saturated analog, 1-Benzyl-2-pyrrolidinone, which is described as "slightly soluble in water" but soluble in organic solvents, we can extrapolate a similar profile for this compound.[4][5][6] The introduction of a double bond in the pyrrolidone ring is not expected to drastically alter its water solubility but may slightly modify its solubility in certain organic solvents due to changes in ring planarity and electronic distribution.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar lactam group allows for some interaction, but the bulky, nonpolar benzyl group limits extensive solvation by hydrogen-bonding solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar lactam moiety without the steric hindrance associated with a dense hydrogen-bonding network. |
| Nonpolar | Toluene, Hexanes | Low | The overall polarity of the molecule, dominated by the lactam functional group, is too high for significant solubility in nonpolar media. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents offer a good balance of polarity to solvate the molecule effectively. |
Causality Behind Experimental Choices: The Shake-Flask Method
For the empirical determination of aqueous solubility, the shake-flask method (OECD Guideline 105) remains the gold standard. Its trustworthiness stems from its simplicity and its basis in fundamental thermodynamic principles. The method establishes a true equilibrium between the solid-state compound and its saturated solution, which is the definition of thermodynamic solubility. By agitating the system for a prolonged period (e.g., 24-48 hours), we ensure this equilibrium is reached, overcoming any kinetic barriers to dissolution. Subsequent quantification by a specific and sensitive analytical method like HPLC ensures that only the dissolved analyte is measured, avoiding interference from suspended microparticles.
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated RP-HPLC method with UV detection.
-
Calculation: Determine the concentration of the analyte in the original supernatant by back-calculating from the dilution factor. This concentration represents the thermodynamic solubility.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
The chemical stability of this compound is primarily governed by the reactivity of the γ-lactam ring. Lactams are cyclic amides and are susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7][8][9] The stability of β-lactams, which are structurally related but more strained, is known to be highly pH-dependent, often exhibiting a U-shaped degradation profile with maximum stability near neutral pH.[7] A similar, though less pronounced, trend is expected for the less-strained γ-lactam ring in our target molecule.
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Stressor | Predicted Stability | Expected Degradation Pathway |
| Hydrolytic | pH 2 (Acidic) | Low | Acid-catalyzed hydrolysis of the lactam amide bond. |
| pH 7 (Neutral) | High | Generally stable, as observed for many lactams.[7] | |
| pH 10 (Basic) | Low | Base-catalyzed (hydroxide-mediated) hydrolysis of the lactam amide bond.[9] | |
| Oxidative | 3% H₂O₂ | Moderate to High | The pyrrolidone ring is relatively stable to oxidation, but the benzyl group could be a target. |
| Thermal | 60°C in Solution | Moderate | Elevated temperatures will accelerate hydrolysis, especially at non-neutral pH.[9] |
| Photolytic | UV/Vis Light | Moderate | Aromatic systems can absorb UV light, potentially leading to radical-mediated degradation. |
Key Degradation Pathway: Lactam Hydrolysis
The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the endocyclic amide (lactam) bond. This reaction cleaves the ring to form 4-(benzylamino)-4-pentenoic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond. Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for amides.[9]
Visualization: Hydrolytic Degradation Pathway
Caption: Primary Hydrolytic Degradation Pathway.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways. This protocol is a self-validating system; the inclusion of unstressed controls and the use of a mass-balance calculation (ensuring the sum of the parent peak and all degradation product peaks equals the initial parent peak area) confirms the validity of the results.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Dilute the stock solution with pure water. Incubate at 60°C.
-
Control Sample: Dilute the stock solution with pure water. Keep at 4°C protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
No quenching is needed for oxidative and thermal samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.[10] A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Perform a mass balance analysis to ensure all major degradation products have been accounted for.
-
Conclusion
While direct experimental data for this compound remains to be published, a robust predictive framework can be constructed based on its chemical structure and data from analogous compounds. It is predicted to be a compound with high solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar media. Its stability is likely highest near neutral pH, with susceptibility to hydrolysis under both acidic and basic conditions being the primary degradation pathway. The experimental protocols detailed in this guide provide a clear and reliable path for researchers to empirically determine these critical parameters, ensuring data integrity and facilitating the progression of research and development efforts involving this promising heterocyclic scaffold.
References
- Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ (2020) Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE 15(7): e0236198. [Link]
- Boyd, D. B. (2024) Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]
- Woolfrey, J. et al. (1984) Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy. [Link]
- Brouwers, R. et al. (2020) Stability of β-lactam antibiotics in bacterial growth media.
- Mitchell, S. M. et al. (2014) pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]
- ChemBK. N-Benzyl-2-pyrrolidone. [Link]
- Solubility of Things. Benzyl 2-(2-formylpyrrolidine-1-carbonyl)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 122501, 1-(Phenylmethyl)pyrrolidine. [Link]
- Nguyen, T. L. H. et al. (2018) Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
- Hucker, H. B. et al. (1979) Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine. PubMed. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 178824, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. [Link]
- Organic Syntheses. 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. [Link]
- Szafarz, M. et al. (2022) Discovery of (R)‑N‑Benzyl‑2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Szafarz-Kami%C5%84ski/5d2215c572a1cd349c2d1b72e53d5a4980666074]([Link]
- Organic Syntheses. 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. [Link]
- Chemsrc. (S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE. [Link]
- Organic Syntheses. 2-phenyl-1-pyrroline. [Link]
- D'Andrea, P. et al. (2022) Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Zhou, R. et al. (2023) Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. PubMed. [Link]
- Cadogan, J. I. G. et al. (2009) Reactions of 2-(pyrrol-1-yl)benzyl Radicals and Related Species Under Flash Vacuum Pyrolysis Conditions. PubMed. [Link]
- ResearchGate. 2-Benzyl-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]
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The Spectroscopic Signature of 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzyl-1,5-dihydro-pyrrol-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral assignments but also the underlying scientific principles that govern these observations.
Introduction: The Structural Importance of a γ-Lactam
This compound, also known as N-benzyl-γ-lactam, belongs to the pyrrolidinone family of heterocyclic compounds. The γ-lactam ring is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals. The presence of the benzyl group provides a handle for further synthetic modifications and influences the compound's overall physicochemical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and drug discovery programs. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure and assess the purity of this compound.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl group and the pyrrolinone ring.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H (C8'-C12') |
| ~ 6.80 - 6.95 | Multiplet | 1H | H -4 |
| ~ 5.95 - 6.10 | Multiplet | 1H | H -3 |
| ~ 4.50 | Singlet | 2H | N-CH₂ -Ph (C6) |
| ~ 3.90 | Multiplet | 2H | CH₂ -5 |
Interpretation and Rationale:
-
Aromatic Protons (C8'-C12'): The five protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region, typically between δ 7.20 and 7.40 ppm. Due to the free rotation around the C6-C7' bond, these protons will likely appear as a complex multiplet.
-
Olefinic Protons (H-3 and H-4): The two protons on the double bond of the pyrrolinone ring (H-3 and H-4) are expected to appear as multiplets in the downfield region, typically between δ 5.95 and 6.95 ppm. Their specific chemical shifts and coupling constants will be influenced by their relative positions and the electronic effects of the neighboring carbonyl group and nitrogen atom.
-
Benzylic Protons (C6): The two protons of the methylene group attached to the nitrogen atom (N-CH₂-Ph) are chemically equivalent and are expected to appear as a sharp singlet around δ 4.50 ppm. The deshielding effect of the adjacent nitrogen and the aromatic ring places this signal in a characteristic region.
-
Methylene Protons (C5): The two protons at the C5 position of the pyrrolinone ring are adjacent to the nitrogen atom and are expected to resonate as a multiplet around δ 3.90 ppm.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound will display a distinct signal for each unique carbon atom.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | C =O (C2) |
| ~ 145.0 | C -4 |
| ~ 136.0 | Ar-C (C7') |
| ~ 129.0 | Ar-C H (C9', C11') |
| ~ 128.0 | Ar-C H (C8', C12') |
| ~ 127.5 | Ar-C H (C10') |
| ~ 125.0 | C -3 |
| ~ 50.0 | N-C H₂-Ph (C6) |
| ~ 48.0 | C -5 |
Interpretation and Rationale:
-
Carbonyl Carbon (C2): The carbonyl carbon of the lactam is highly deshielded and is expected to resonate at a low field, around δ 175.0 ppm.
-
Olefinic Carbons (C3 and C4): The two sp² hybridized carbons of the double bond will appear in the olefinic region. C-4, being adjacent to the nitrogen, is expected to be more downfield (~δ 145.0 ppm) than C-3 (~δ 125.0 ppm).
-
Aromatic Carbons (C7'-C12'): The six carbons of the phenyl ring will resonate in the aromatic region (δ 127-136 ppm). The quaternary carbon (C7') will have a distinct chemical shift from the protonated aromatic carbons.
-
Benzylic Carbon (C6): The carbon of the benzylic methylene group will appear around δ 50.0 ppm.
-
Aliphatic Carbon (C5): The sp³ hybridized carbon at the C5 position will be the most upfield signal, expected around δ 48.0 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation delay: 2.0 s.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the γ-lactam and the aromatic ring.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | C-H stretching (aromatic and olefinic) |
| ~ 2850-2950 | Medium | C-H stretching (aliphatic) |
| ~ 1680-1700 | Strong | C=O stretching (γ-lactam) |
| ~ 1600, 1495, 1450 | Medium | C=C stretching (aromatic ring) |
| ~ 1400-1420 | Medium | CH₂ scissoring (benzylic) |
| ~ 700-750, 690-710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation and Rationale:
-
C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption band for the carbonyl group of the five-membered lactam ring, expected in the range of 1680-1700 cm⁻¹. The ring strain in the five-membered ring slightly increases the frequency compared to an acyclic amide.
-
C-H Stretches: Aromatic and olefinic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The characteristic absorptions for the benzene ring will be present in the 1450-1600 cm⁻¹ region.
-
C-H Bending: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H out-of-plane bending can confirm the monosubstitution pattern of the benzene ring.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the solid sample in a suitable solvent (e.g., chloroform) and cast a film on a salt plate, allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 83 | Medium | [M - C₇H₇ - H]⁺ (Pyrrolinone fragment) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₁NO), which is 173.21 g/mol .
-
Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 91, corresponding to the highly stable tropylium ion ([C₇H₇]⁺). This fragment is formed by the facile cleavage of the benzylic C-N bond.
-
Other Fragments: The loss of the benzyl group from the molecular ion would lead to a fragment at m/z 83. The presence of a peak at m/z 77, corresponding to the phenyl cation, is also expected.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method that will induce the characteristic fragmentation described above.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range of m/z 40-300.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating spectroscopic fingerprint of this compound. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy, allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important synthetic building block in their research and development endeavors.
References
- SpectraBase. 1-Benzyl-4-ethoxy-1,5-dihydro-pyrrol-2-one - Optional[FTIR] - Spectrum. [Link][2]
- PubChem. 1-Benzyl-2,5-dihydropyrrole. [Link][3]
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. [Link][4][5]
The Ascendant Role of 1-Benzyl-1,5-dihydro-pyrrol-2-one in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning significance of the 1-Benzyl-1,5-dihydro-pyrrol-2-one core in medicinal chemistry. This scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a spectrum of diseases, from cancer to infectious agents. This document will elucidate the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and explore the mechanistic underpinnings of its diverse biological activities, providing a comprehensive framework for its application in contemporary drug discovery.
The Architectural Significance of the this compound Scaffold
The this compound moiety, a five-membered γ-lactam ring bearing a benzyl group on the nitrogen atom, represents a compelling starting point for the design of novel therapeutics. The inherent structural features of this core contribute significantly to its medicinal chemistry appeal. The benzyl group provides a lipophilic handle that can be readily modified to modulate pharmacokinetic properties and explore interactions with hydrophobic pockets of target proteins. The lactam ring, with its hydrogen bond acceptor and donor capabilities, is crucial for anchoring the molecule within the active sites of enzymes and receptors. Furthermore, the sp3-hybridized carbon at the 5-position introduces a three-dimensional character, allowing for a more sophisticated exploration of the chemical space compared to flat aromatic systems.[1][2]
Synthetic Avenues to the this compound Core
The construction of the this compound scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the pyrrolidinone ring.
Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy
Multicomponent reactions have gained prominence for the synthesis of this heterocyclic core due to their operational simplicity, atom economy, and the ability to generate molecular diversity in a single step.[3] A prevalent MCR approach involves the condensation of an aromatic aldehyde, benzylamine, and a 1,3-dicarbonyl compound.
Diagram: Multicomponent Synthesis of a this compound Derivative
Caption: General scheme of a multicomponent reaction for the synthesis of this compound derivatives.
Paal-Knorr Synthesis: A Classic and Versatile Method
The Paal-Knorr synthesis offers a robust and classical route to N-substituted pyrroles and their partially saturated analogs.[1][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration.[5][6]
Diagram: Paal-Knorr Synthesis of 1-Benzyl-pyrrolidin-2-one
Caption: The Paal-Knorr synthesis pathway to the 1-benzyl-pyrrolidin-2-one core.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds.[7][8] Many derivatives have shown potent cytotoxic effects against a range of cancer cell lines.
One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[9] Derivatives of this compound have been identified as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Diagram: Inhibition of EGFR-VEGFR Signaling by a this compound Derivative
Caption: Simplified signaling pathway showing inhibition of EGFR and VEGFR by a this compound derivative, leading to decreased cell proliferation and survival.
Antimicrobial Activity
Derivatives of this scaffold have also shown promise as antimicrobial agents. Their activity has been demonstrated against a range of bacterial and fungal pathogens. The mechanism of action in this context is believed to involve the disruption of essential cellular processes in the microorganisms.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound core have provided valuable insights into the structural requirements for optimal biological activity.
| Modification Site | Substitution | Observed Effect on Anticancer Activity | Reference |
| Benzyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Generally enhances activity | [9] |
| Electron-donating groups (e.g., -OCH3) | Variable effects, can decrease activity | [9] | |
| Pyrrol-2-one Ring (C3) | Aromatic/heteroaromatic substituents | Often crucial for potent activity | [8] |
| Pyrrol-2-one Ring (C4) | Small alkyl or ester groups | Can modulate potency and solubility | [3] |
| Pyrrol-2-one Ring (C5) | Aryl or substituted aryl groups | Significantly influences activity and selectivity | [9] |
Table 1: Summary of Structure-Activity Relationships for this compound Derivatives as Anticancer Agents.
The SAR data suggests that the electronic properties and steric bulk of the substituents on both the benzyl and pyrrol-2-one rings play a critical role in determining the potency and selectivity of these compounds.
Experimental Protocols
General Procedure for the Multicomponent Synthesis of 1-Benzyl-5-phenyl-1,5-dihydro-pyrrol-2-one
Materials:
-
Benzaldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in ethanol (10 mL), add benzylamine (1.0 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add ethyl acetoacetate (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-benzyl-5-phenyl-1,5-dihydro-pyrrol-2-one.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued exploration in the quest for novel therapeutic agents. Future research will likely focus on the development of more potent and selective analogs through sophisticated structure-based drug design and the exploration of novel therapeutic applications. The insights provided in this technical guide are intended to empower researchers to harness the full potential of this remarkable heterocyclic core in their drug discovery endeavors.
References
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022).
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023).
- Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. (2023).
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1-Benzyl-1,5-dihydro-pyrrol-2-one: A Versatile Building Block in Modern Synthetic Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1-benzyl-1,5-dihydro-pyrrol-2-one scaffold, a prominent member of the γ-lactam family, has emerged as a cornerstone in synthetic organic chemistry. Its unique structural and electronic properties, combining the features of a cyclic enamide and a protected amine, render it a highly versatile precursor for the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in multi-step synthesis, with a focus on the mechanistic rationale behind its utility. We offer field-proven insights into experimental design, detailed protocols for key transformations, and a forward-looking perspective on its role in medicinal chemistry and natural product synthesis.
The Strategic Value of the this compound Core
The γ-lactam motif is a privileged structure found in a vast array of natural products and pharmaceuticals, including the nootropic agent Rolipram.[1][2] The this compound variant offers a unique combination of stability and controlled reactivity. The N-benzyl group serves three critical functions:
-
Steric and Electronic Influence: It modulates the reactivity of the lactam ring, particularly in directing the stereochemistry of reactions at the α- and β-positions.
-
Enolate/Enamine Stabilization: It facilitates the formation of a stable enolate or enamine equivalent, which is the cornerstone of its utility in C-C bond formation.
-
Labile Protecting Group: It can be reliably cleaved under various conditions (e.g., hydrogenolysis, dissolving metal reduction), allowing for late-stage functionalization of the lactam nitrogen.[3][4]
This combination of features makes it an ideal starting point for constructing substituted pyrrolidinone, pyrrolidine, and more complex fused heterocyclic systems.
Synthesis of the Building Block
The preparation of substituted 1,5-dihydro-2H-pyrrol-2-ones is often achieved through robust and convergent multi-component reactions (MCRs).[5][6][7] A common and effective strategy involves the condensation of an amine (benzylamine), an aldehyde, and a C4-dicarbonyl synthon, such as sodium diethyl oxalacetate, often catalyzed by a Brønsted acid like citric acid.[8]
The general mechanism for this class of MCRs is outlined below. The initial formation of an imine from the aldehyde and benzylamine is followed by its reaction with the enolized dicarbonyl component in a Mannich-type reaction. Subsequent intramolecular cyclization via aminolysis of the ester furnishes the desired γ-lactam core.
Caption: Generalized workflow for the multicomponent synthesis of the pyrrol-2-one core.
While numerous MCRs produce highly substituted lactams, a direct synthesis of the parent this compound can be achieved through methods like ring-closing metathesis or by N-benzylation of the corresponding unsaturated lactam. A practical laboratory synthesis often involves the N-alkylation of 2-pyrrolidinone followed by subsequent chemical modification, as direct control over the double bond placement in an MCR can be challenging without specific directing groups.[9]
The Duality of Reactivity: A Tale of Two Pathways
The synthetic power of this compound stems from its ability to act as a precursor to two highly reactive intermediates: enamines/enolates and N-acyliminium ions . The choice of reagents and conditions dictates which pathway is favored, giving the synthetic chemist precise control over bond formation.
Pathway A: Enolate/Enamine Chemistry for α-Functionalization
Treatment of the lactam with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in deprotonation at the C3 position to form a lithium enolate. This transformation is the key to C-C bond formation at the α-position.
Causality in Base Selection:
-
LDA (Lithium Diisopropylamide): This is the base of choice for generating the kinetic enolate. Its significant steric bulk prevents it from acting as a nucleophile and favors abstraction of the most accessible proton (C3-H). The reaction is typically run at low temperatures (-78 °C) in an aprotic solvent like THF to prevent equilibration to the more stable (thermodynamic) enolate, ensuring high regioselectivity.[1][10]
-
Sodium Hydride (NaH): While a strong base, NaH is less commonly used for generating specific enolates from lactams in high yield due to its heterogeneous nature and potential for side reactions. It is more frequently employed for the N-alkylation of the parent lactam amide.[9]
The resulting enolate is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides, in classic alkylation reactions.
Caption: Reaction pathway for the α-alkylation via an enolate intermediate.
Pathway B: N-Acyliminium Ion Chemistry for π-Cyclizations
The second major reaction pathway involves the generation of a highly electrophilic N-acyliminium ion . This intermediate is typically formed from an α-hydroxy or α-alkoxy lactam precursor under acidic conditions.[11] These precursors are readily available via reduction of the corresponding N-benzylated cyclic imide (e.g., N-benzylsuccinimide).
The N-acyliminium ion is a powerful electrophile that can be trapped intramolecularly by a wide range of π-nucleophiles, such as alkenes, alkynes, or aromatic rings.[12][13] This strategy is exceptionally powerful for the stereoselective synthesis of fused bicyclic and polycyclic alkaloids.[11][14]
Causality in Precursor and Catalyst Choice:
-
α-Hydroxylactam Precursor: The hydroxyl group is an excellent leaving group upon protonation by a Lewis or Brønsted acid, facilitating clean formation of the cation.
-
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂): These are frequently used to promote N-acyliminium ion formation at low temperatures, offering excellent control over the reaction and minimizing side products.
-
Brønsted Acids (e.g., Formic Acid, TFA): Strong protic acids can also be used, often serving as both the catalyst and the solvent.
Caption: General mechanism for polycycle synthesis via N-acyliminium ion cyclization.
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, providing clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of N-Benzyl-2-pyrrolidone (Saturated Analogue)
This protocol describes the synthesis of the saturated analogue, which is a common precursor. Subsequent dehydrogenation or functionalization can lead to the target unsaturated system.
Materials:
-
2-Pyrrolidone (0.3 mol)
-
Sodium hydride (NaH), 50% dispersion in oil (0.33 mol)
-
Benzyl bromide (0.33 mol)
-
Anhydrous Dimethylsulfoxide (DMSO) (300 mL)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-pyrrolidone in anhydrous DMSO, add the sodium hydride dispersion in portions under an inert atmosphere (N₂ or Ar). Causality: NaH is a strong, non-nucleophilic base that deprotonates the amide N-H. DMSO is a suitable polar aprotic solvent that dissolves the resulting sodium salt.[9]
-
Stir the resulting mixture at 40-50 °C for 5 hours to ensure complete salt formation.
-
Cool the mixture to room temperature (25-30 °C).
-
Add benzyl bromide dropwise. An exothermic reaction may be observed. Causality: The pyrrolidone anion acts as a nucleophile in an Sₙ2 reaction with the electrophilic benzyl bromide.[9]
-
Stir the reaction mixture for 10 hours at ambient temperature to ensure the reaction goes to completion.
-
Pour the reaction mixture into a separatory funnel containing 500 mL of ethyl acetate and wash several times with water to remove DMSO and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by column chromatography on alumina or silica gel.
Expected Outcome: N-Benzyl-2-pyrrolidone is obtained as an oil or low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.[15]
Protocol 2: α-Alkylation of a Lactam (General Procedure)
Materials:
-
N-Benzyl-1,5-dihydro-pyrrol-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.1 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium dropwise to form the LDA solution in situ. Stir for 30 minutes at -78 °C.
-
Add a solution of the lactam in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours. Causality: This ensures the rapid and complete formation of the kinetic lithium enolate while suppressing side reactions.[1]
-
Add the alkyl halide electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The corresponding 3-alkyl-1-benzyl-1,5-dihydro-pyrrol-2-one. The yield and diastereoselectivity (if applicable) will depend on the nature of the electrophile.
Data Presentation and Characterization
Precise characterization is essential for validating the successful synthesis of these building blocks and their derivatives.
Table 1: Representative Spectroscopic Data for the Pyrrolidinone Core
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | (Solvent: CDCl₃) | ||
| H-5 | ~6.0 | s | Proton at the 5-position of the unsaturated ring.[5] |
| CH₂ (Bn) | ~4.5-4.7 | s | Methylene protons of the N-benzyl group. |
| Ar-H (Bn) | ~7.2-7.4 | m | Aromatic protons of the N-benzyl group. |
| H-3, H-4 | Varies | Varies | Protons on the lactam ring; shifts depend heavily on substitution. |
| ¹³C NMR | (Solvent: CDCl₃) | ||
| C=O (C2) | ~165-175 | - | Carbonyl carbon.[16] |
| C5 | ~120-135 | - | Olefinic or methine carbon at the 5-position. |
| CH₂ (Bn) | ~45-50 | - | Methylene carbon of the N-benzyl group. |
| Ar-C (Bn) | ~127-138 | - | Aromatic carbons of the N-benzyl group. |
Note: These are approximate values. Actual shifts will vary based on substitution and solvent.[16][17][18]
Conclusion and Future Outlook
This compound is more than a simple heterocyclic compound; it is a strategic linchpin for accessing molecular complexity. Its predictable and versatile reactivity, governed by the selective formation of either enolate or N-acyliminium ion intermediates, provides chemists with a reliable toolkit for constructing pharmacologically relevant scaffolds. The continued development of novel catalytic methods, particularly in asymmetric synthesis, will further expand the utility of this building block. As the demand for efficient and modular synthetic routes in drug discovery grows, the importance of foundational structures like this compound will undoubtedly continue to increase, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.
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The 1-Benzyl-1,5-dihydro-pyrrol-2-one Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The 1-benzyl-1,5-dihydro-pyrrol-2-one moiety represents a cornerstone scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. While the unsubstituted parent compound exhibits limited intrinsic pharmacological activity, its derivatives have demonstrated a remarkable breadth of biological effects, spanning oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the pharmacological profile of the this compound core. We will delve into its synthesis, structure-activity relationships (SAR), and the mechanisms of action of its key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation therapeutics.
Introduction: The Significance of the Pyrrol-2-one Core
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences, with the five-membered γ-lactam ring of pyrrolidin-2-one being a frequently encountered motif in both natural products and synthetic drugs.[1] The introduction of a double bond to form 1,5-dihydro-2H-pyrrol-2-one (also known as a pyrrolin-2-one) enhances the structural rigidity and electronic properties of the ring, making it an attractive scaffold for targeted drug design.[2] The benzyl group at the N1 position, as seen in this compound, provides a lipophilic anchor and a vector for further chemical modification, significantly influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.[3]
The true pharmacological potential of this scaffold is unlocked through substitution at various positions of the pyrrol-2-one ring. These modifications allow for the fine-tuning of activity against a wide array of biological targets, including kinases, receptors, and enzymes.[4][5] This guide will systematically explore the pharmacological landscape shaped by this versatile core structure.
Synthesis Strategies for the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic routes. A common and efficient approach is the use of multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[2][6] Another powerful method is ring-closing metathesis (RCM) of diene amides, which has been successfully employed to form the unsaturated lactam ring.[7]
A generalized synthetic workflow for producing substituted derivatives often involves the condensation of a primary amine (e.g., benzylamine), an aldehyde, and a 1,3-dicarbonyl compound or its equivalent.
Figure 1: Generalized workflow for the synthesis of the scaffold.
The Pharmacological Landscape of this compound Derivatives
The strategic placement of various functional groups on the this compound core has yielded compounds with potent and selective activities across different therapeutic areas. The following sections will explore these applications in detail.
Anticancer Activity
The pyrrol-2-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[4] This is largely due to its structural similarity to the indolin-2-one core found in several successful tyrosine kinase inhibitors, such as sunitinib.[4] Derivatives of this compound have been investigated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: A primary mechanism of action for many anticancer pyrrol-2-one derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades that promote cell division, angiogenesis, and metastasis.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly attractive and fruitful starting point for drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Expanding the Chemical Space: The development of novel synthetic methodologies to access more diverse and complex derivatives.
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular targets to understand their mechanism of action.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.
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- Reactivity of Pyrrol-2-ones.
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Unveiling the Therapeutic Promise of 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Technical Guide for Drug Discovery
Foreword: The Pyrrolidinone Scaffold - A Privileged Motif in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle, the pyrrolidinone (or γ-lactam) ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1] The non-planar, sp3-hybridized nature of the saturated pyrrolidinone ring allows for a nuanced three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][2] This structural feature, coupled with the hydrogen bonding capacity of the lactam moiety, contributes to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on a specific, yet promising, derivative: 1-Benzyl-1,5-dihydro-pyrrol-2-one . We will delve into its synthetic pathways, explore its potential therapeutic applications based on the activities of structurally related analogs, and provide detailed experimental frameworks for its investigation.
I. Synthetic Strategies for this compound and its Analogs
The synthesis of the 1,5-dihydro-pyrrol-2-one core can be achieved through various methodologies. A prevalent and efficient approach involves multi-component reactions (MCRs), which offer the advantage of constructing complex molecular architectures in a single step from simple starting materials.[4][5]
A. Multi-Component Reaction (MCR) Approach
A common MCR strategy for synthesizing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound.[4] For the synthesis of this compound derivatives, benzylamine serves as the primary amine component.
Conceptual Workflow for MCR Synthesis:
Caption: A generalized workflow for the multi-component synthesis of this compound derivatives.
Detailed Experimental Protocol (Adapted from literature for analogous compounds): [4]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), benzylamine (1 mmol), and sodium diethyl oxalacetate (1 mmol) in a suitable solvent such as absolute ethanol.
-
Catalysis: Introduce a catalytic amount of a weak acid, such as citric acid.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
B. Cyclization of γ-Amino Esters
An alternative synthetic route involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, such as benzylamine, to form γ-amino esters. These intermediates can then undergo in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-ones.[6][7]
II. Therapeutic Potential: Insights from Structurally Related Compounds
While specific biological data for this compound is limited in the public domain, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential.
A. Anticancer Activity
The pyrrolidinone scaffold is a recurring motif in compounds with demonstrated anticancer properties.[8] Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess potent anti-proliferative activity in various cancer cell lines.[9] One such derivative, compound 1d, induced S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells.[9] The proposed mechanism involves the induction of DNA damage and the activation of the p53 tumor suppressor protein.[9]
Furthermore, 1-benzyl-5-bromoindolin-2-one derivatives have been investigated as novel anticancer agents, with some compounds exhibiting potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[10]
Potential Anticancer Signaling Pathways:
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB, COX-2, and TNF-α.
III. Framework for Preclinical Evaluation
To rigorously assess the therapeutic potential of this compound, a systematic preclinical evaluation is essential.
A. In Vitro Assays
1. Cytotoxicity Screening:
-
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., HCT116, MCF-7, K562) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an MTT or MTS assay.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Anti-inflammatory Assays:
-
Objective: To evaluate the compound's ability to suppress inflammatory responses in vitro.
-
Protocol (LPS-stimulated macrophages):
-
Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS).
-
Co-treat the cells with varying concentrations of this compound.
-
Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the expression of TNF-α and IL-6 using ELISA.
-
B. In Vivo Models
1. Xenograft Tumor Models:
-
Objective: To assess the in vivo antitumor efficacy of the compound.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with this compound via a suitable route of administration (e.g., intraperitoneal, oral).
-
Monitor tumor growth over time and compare it to a vehicle-treated control group.
-
2. Animal Models of Seizures:
-
Objective: To determine the anticonvulsant activity of the compound.
-
Protocols:
-
Maximal Electroshock (MES) Test: Induce tonic-hindlimb extension seizures in mice using corneal electrodes.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: Induce clonic seizures by subcutaneous injection of PTZ.
-
Administer this compound prior to seizure induction and assess its ability to prevent or delay seizure onset.
-
IV. Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader class of therapeutically relevant pyrrolidinone derivatives. Based on the robust body of evidence for its structural analogs, this compound warrants further investigation for its potential anticancer, anticonvulsant, and anti-inflammatory properties. The synthetic accessibility and the proven track record of the pyrrolidinone scaffold in drug discovery make this compound a compelling starting point for the development of novel therapeutic agents. Future research should focus on its targeted synthesis, comprehensive biological evaluation using the frameworks outlined in this guide, and exploration of its structure-activity relationships to optimize its pharmacological profile.
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The Pivotal Role of 1-Benzyl-1,5-dihydro-pyrrol-2-one in Modern Drug Discovery: A Technical Guide
Abstract
The 1,5-dihydro-pyrrol-2-one nucleus, a prominent five-membered γ-lactam heterocycle, represents a cornerstone in contemporary medicinal chemistry. Its prevalence in a myriad of biologically active natural products and synthetic compounds underscores its significance as a "privileged scaffold." The introduction of a benzyl group at the N-1 position not only modulates the physicochemical properties of the core structure but also provides a versatile handle for synthetic elaboration, leading to the discovery of potent therapeutic agents. This technical guide provides an in-depth exploration of 1-Benzyl-1,5-dihydro-pyrrol-2-one, from its synthetic accessibility to its profound impact on drug discovery, with a particular focus on its applications in oncology and neurodegenerative diseases. We will delve into the mechanistic underpinnings of its biological activity, supported by detailed experimental protocols and quantitative data, offering researchers and drug development professionals a comprehensive resource to leverage this remarkable scaffold in their scientific pursuits.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrrolidin-2-one ring system is a recurring motif in a vast array of natural products and pharmaceuticals, lauded for its favorable pharmacokinetic properties and synthetic tractability.[1][2] The unsaturated variant, 1,5-dihydro-pyrrol-2-one, retains these desirable characteristics while introducing a degree of conformational rigidity and distinct electronic properties that can be exploited for targeted drug design. The addition of an N-benzyl group is a strategic choice in medicinal chemistry, often enhancing binding affinity to target proteins through hydrophobic and cation-π interactions, while also improving metabolic stability.[3]
This guide will illuminate the multifaceted role of the this compound core, demonstrating its utility as a versatile template for the development of novel therapeutics. We will examine its application in two critical areas of unmet medical need: the inhibition of key signaling pathways in cancer and the modulation of enzymatic activity in neurodegenerative disorders.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Multicomponent reactions (MCRs) have emerged as a particularly efficient and atom-economical approach for generating libraries of substituted pyrrol-2-ones.[4][5] These one-pot procedures allow for the rapid assembly of complex molecules from simple starting materials, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Protocol via Multicomponent Reaction
A common and effective method for the synthesis of substituted 1-benzyl-1,5-dihydro-pyrrol-2-ones involves a three-component reaction of an aromatic aldehyde, benzylamine, and an ester of an acylpyruvic acid in a suitable solvent like glacial acetic acid.[4]
Experimental Protocol: Synthesis of a Substituted this compound Derivative
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), benzylamine (1.0 mmol), and ethyl 2,4-dioxovalerate (1.0 mmol) in glacial acetic acid (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This protocol is a generalized adaptation from literature procedures for the synthesis of similar derivatives. The specific conditions may require optimization based on the substrates used.
Alternative Synthetic Routes
Other synthetic strategies include the cyclization of γ-amino esters and the use of donor-acceptor cyclopropanes.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Role in Oncology: Targeting Aberrant Signaling Pathways
The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors.[7] Many cancers are driven by the dysregulation of protein kinases, making them attractive targets for therapeutic intervention.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of this compound have been shown to inhibit key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[8][9]
VEGFR Signaling Pathway and Inhibition
VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12] Inhibition of VEGFR blocks this process, thereby starving the tumor.
Caption: Inhibition of the VEGFR signaling pathway.
EGFR Signaling Pathway and Inhibition
The EGFR pathway plays a pivotal role in cell proliferation and survival.[3][4][7][8][13] Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway.
Antiproliferative Activity Data
Numerous studies have reported the potent antiproliferative activity of this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 9 | K562 (Leukemia) | 17 | [14] |
| Derivative 9 | U937 (Leukemia) | 8 | [14] |
| Derivative 9 | HL60 (Leukemia) | 31 | [14] |
| Derivative 7d | MCF-7 (Breast) | 5.4 | [9] |
| Derivative 7d | A-549 (Lung) | 12.8 | [9] |
Applications in Neurodegenerative Diseases
The this compound scaffold has also emerged as a promising platform for the development of agents targeting neurodegenerative diseases such as Alzheimer's disease.[10] Key therapeutic strategies involve the inhibition of enzymes responsible for the pathological hallmarks of the disease.
Dual Inhibition of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1)
In Alzheimer's disease, the depletion of the neurotransmitter acetylcholine and the accumulation of amyloid-beta (Aβ) plaques are central to its pathophysiology.[15][16] A multi-target approach, simultaneously inhibiting both AChE and BACE-1, is a promising therapeutic strategy.[2][17][18]
The Role of AChE and BACE-1 in Alzheimer's Disease
AChE is responsible for the breakdown of acetylcholine, while BACE-1 is a key enzyme in the production of Aβ peptides.[2][15]
Caption: Dual inhibition of BACE-1 and AChE in Alzheimer's.
Neuroprotective Effects
Beyond enzymatic inhibition, derivatives of this scaffold have demonstrated neuroprotective properties by mitigating oxidative stress, a common pathological feature in many neurodegenerative disorders.[19][20][21]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media and conditions.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the toxin-treated control.
Structure-Activity Relationship (SAR) and Future Perspectives
The versatility of the this compound scaffold allows for systematic modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have revealed that the nature and position of substituents on the benzyl and pyrrol-2-one rings can significantly influence biological activity.
Future research will likely focus on:
-
The development of more potent and selective inhibitors through computational modeling and structure-based drug design.
-
Exploration of novel therapeutic applications beyond oncology and neurodegeneration.
-
The synthesis of chiral derivatives to investigate the impact of stereochemistry on biological activity.
Conclusion
The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has cemented its importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, biological activities, and therapeutic potential, offering a solid foundation for researchers to build upon. The continued exploration of this remarkable chemical entity promises to yield the next generation of innovative medicines to combat some of the most challenging diseases of our time.
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- Schematic diagram of signaling pathways activ
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-5-aryl-pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes
Introduction and Scientific Context
Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in modern organic synthesis.[1][2] The inherent ring strain, combined with the vicinal electron-donating (e.g., an aryl group) and electron-withdrawing (e.g., diester) substituents, facilitates facile ring-opening under mild conditions, typically initiated by a Lewis acid.[1][2] This process generates a stabilized 1,3-dipole equivalent, which can be trapped by a variety of nucleophiles and dipolarophiles to construct complex molecular architectures, particularly carbo- and heterocyclic scaffolds.[3][4][5]
Among the valuable products accessible through this chemistry are γ-lactams (pyrrolidin-2-ones). The 1,5-substituted pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzyl-5-aryl-pyrrolidin-2-ones via a one-pot reaction between donor-acceptor cyclopropanes and benzylamine. The methodology involves a Lewis acid-catalyzed nucleophilic ring-opening, followed by a spontaneous intramolecular cyclization (lactamization) and a subsequent dealkoxycarbonylation step.[6][7][8] This robust procedure offers a streamlined route to these valuable heterocyclic compounds.
Reaction Principle and Mechanism
The overall transformation leverages the unique reactivity of D-A cyclopropanes, which function as 1,4-C,C-dielectrophiles, with primary amines like benzylamine acting as 1,1-dinucleophiles.[6] The reaction proceeds through a well-defined, multi-step sequence initiated by a Lewis acid catalyst.
Causality of the Mechanism:
-
Lewis Acid Activation: The reaction commences with the coordination of the Lewis acid (e.g., Y(OTf)₃ or Ni(ClO₄)₂) to the carbonyl oxygen atoms of the acceptor groups (diester) on the cyclopropane. This coordination polarizes and weakens the distal C-C bond of the cyclopropane ring, facilitating its cleavage.[1][2][9]
-
Nucleophilic Ring-Opening: The primary amine (benzylamine) acts as a nucleophile, attacking one of the electrophilic carbons of the activated cyclopropane, leading to the opening of the three-membered ring. This step forms a γ-amino ester intermediate.[6][7]
-
Intramolecular Cyclization (Lactamization): The newly formed secondary amine and one of the ester groups are now positioned for a rapid intramolecular cyclization. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (e.g., methanol or ethanol) and forming the five-membered γ-lactam ring.
-
Dealkoxycarbonylation: The resulting intermediate still possesses a second ester group at the C3 position. Under the reaction conditions, particularly with heating, this group is removed via a dealkoxycarbonylation reaction, yielding the final, stable 1-benzyl-5-aryl-pyrrolidin-2-one product.[7][10]
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of 1-benzyl-5-phenylpyrrolidin-2-one as a representative example. The procedure is adapted from established literature methods and can be modified for various substituted anilines, benzylamines, and D-A cyclopropanes.[7][10]
Materials and Equipment
| Reagent/Material | Formula | Grade | Supplier | Notes |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | C₁₃H₁₄O₄ | >97% | Commercial | Starting D-A Cyclopropane |
| Benzylamine | C₇H₉N | >99% | Commercial | Nucleophile |
| Yttrium(III) triflate (Y(OTf)₃) | C₃F₉O₉S₃Y | >98% | Commercial | Lewis Acid Catalyst |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Anhydrous | Commercial | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | ACS Grade | Commercial | For workup |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | ACS Grade | Commercial | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Commercial | For extraction & chromatography |
| Hexanes | C₆H₁₄ | ACS Grade | Commercial | For chromatography |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography. |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
1,2-Dichloroethane (DCE) is a suspected carcinogen; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 mmol, 234 mg).
-
Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE, 10 mL), followed by benzylamine (1.2 mmol, 129 mg, 131 µL). Stir the mixture for 2 minutes at room temperature.
-
Catalyst Addition: Add Yttrium(III) triflate (Y(OTf)₃) (0.1 mmol, 54 mg).
-
Scientist's Note: Y(OTf)₃ is an effective Lewis acid for this transformation. Other Lewis acids like Ni(ClO₄)₂·6H₂O can also be used, sometimes requiring different solvents or additives like acetic acid to facilitate the final dealkoxycarbonylation step.[7][10] Anhydrous conditions are preferred to prevent catalyst deactivation.
-
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) using a 2:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the catalyst.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Scientist's Note: The basic wash with NaHCO₃ neutralizes the acidic catalyst and any acidic byproducts. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure product.
-
Final Product: The product, 1-benzyl-5-phenylpyrrolidin-2-one, is typically obtained as a white or off-white solid.
Data, Characterization, and Expected Results
| Parameter | Expected Value/Observation |
| Product | 1-benzyl-5-phenylpyrrolidin-2-one |
| Appearance | White to off-white solid |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 8H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 4.95 (d, J=14.8 Hz, 1H, N-CH₂-Ph), 4.60 (t, J=7.5 Hz, 1H, C5-H), 4.05 (d, J=14.8 Hz, 1H, N-CH₂-Ph), 2.70-2.50 (m, 2H, C3-H₂), 2.20-2.00 (m, 1H, C4-H), 1.95-1.75 (m, 1H, C4-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 175.5 (C=O), 141.5 (Ar-C), 136.0 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.4 (Ar-CH), 126.0 (Ar-CH), 60.5 (C5), 46.5 (N-CH₂-Ph), 31.0 (C3), 30.0 (C4). |
| HRMS (ESI) | m/z calcd for C₁₇H₁₈NO [M+H]⁺: 252.1383; found: 252.1385. |
Note: Spectroscopic data are predictive based on known compounds and may vary slightly.[11]
Scope and Troubleshooting
| Common Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (moisture). Insufficient temperature. | Ensure all glassware is oven-dried and use anhydrous solvent. Confirm reflux temperature is reached. |
| Formation of γ-amino ester intermediate only | Incomplete lactamization or dealkoxycarbonylation. | Increase reaction time or temperature. For stubborn cases, consider a two-step procedure with a separate Krapcho dealkoxycarbonylation step.[12] |
| Complex mixture of products | Side reactions due to overly harsh conditions or reactive substrates (e.g., furan-substituted cyclopropanes). | Reduce reaction temperature or try a milder Lewis acid. For sensitive substrates, careful optimization is required.[7][10] |
The reaction scope is broad, accommodating various electron-donating groups on the cyclopropane (e.g., tolyl, furyl, thienyl) and different primary amines.[6][7] Electron-rich anilines and benzylamines generally perform well. Sterically hindered amines may require longer reaction times or higher temperatures.
Conclusion
This application note outlines a reliable and efficient one-pot synthesis of 1-benzyl-5-aryl-pyrrolidin-2-ones from readily available donor-acceptor cyclopropanes and benzylamine. The protocol is robust, scalable, and leverages a Lewis acid-catalyzed ring-opening/lactamization cascade. By providing a detailed mechanistic rationale and a step-by-step experimental guide, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry aiming to access this important heterocyclic motif.
References
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- Deepthi, A., et al. (2023). Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap.
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- Alajarin, M., et al. (2016). Lewis acid catalyzed [3 + 2] annulation of ketenimines with donor–acceptor cyclopropanes: an approach to 2-alkylidenepyrrolidine derivatives. Organic & Biomolecular Chemistry. [Link]
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- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. American Journal of Heterocyclic Chemistry. [Link]
- Phun, L. H., et al. (2014).
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- Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. [Link]
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Application Note: A Streamlined Multi-Component Approach for the Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Abstract: The γ-lactam scaffold, specifically the 1,5-dihydro-pyrrol-2-one core, is a privileged structure found in numerous biologically active natural products and pharmaceutical agents.[1][2] Traditional synthetic routes to these heterocycles often involve multiple steps, leading to lower overall yields and significant waste generation. This application note details a highly efficient, one-pot, three-component protocol for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. By leveraging the principles of multi-component reactions (MCRs), this method offers superior atom economy, operational simplicity, and rapid access to the target compound. We provide a comprehensive guide covering the reaction mechanism, a detailed step-by-step experimental protocol, and expected analytical data for researchers in organic synthesis and drug development.
Scientific Principles & Reaction Mechanism
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants.[3] This strategy is a cornerstone of green chemistry and diversity-oriented synthesis.[1] The synthesis of the this compound scaffold described herein proceeds via a Brønsted acid-catalyzed cascade reaction involving an amine, an aldehyde, and a pyruvate derivative.[4]
The reaction is initiated by the acid-catalyzed condensation of benzylamine (1) and formaldehyde (2) to form a highly reactive N-benzylmethaniminium ion (3) . Concurrently, the ethyl pyruvate (4) undergoes enolization. The subsequent key steps are:
-
Mannich-type Addition: The enol of ethyl pyruvate acts as a nucleophile, attacking the iminium ion (3) to form an intermediate adduct (5) .
-
Intramolecular Cyclization: The amino group of the adduct (5) then performs a nucleophilic attack on the ester carbonyl.
-
Dehydration: A final dehydration step occurs, leading to the formation of the stable γ-lactam ring structure, yielding this compound (6) .
The entire sequence is driven by the formation of the thermodynamically stable five-membered lactam ring.
Sources
Application Note: A Validated Protocol for the Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one, a key intermediate in pharmaceutical development and a versatile building block in organic synthesis.[1] This guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice. The protocol incorporates self-validating characterization steps to ensure scientific integrity and concludes with a detailed safety analysis and complete, verifiable references.
Introduction and Scientific Rationale
This compound, also commonly known as N-benzyl-2-pyrrolidinone (CAS 5291-77-0), is a γ-lactam derivative of significant interest. Its structure serves as a valuable scaffold in the synthesis of more complex active pharmaceutical ingredients (APIs) and other target molecules.[1][2] For instance, it can be reduced to yield N-benzylpyrrolidine, a precursor for further synthetic modifications.[3][4]
The synthesis detailed herein is a robust N-alkylation reaction, a cornerstone of synthetic organic chemistry. The chosen strategy involves the deprotonation of the weakly acidic N-H bond of 2-pyrrolidinone using a strong, non-nucleophilic base, followed by a nucleophilic substitution (SN2) reaction with an electrophilic benzyl source.
Causality of Experimental Choices:
-
Base Selection (Sodium Hydride, NaH): The pKa of the N-H bond in a lactam like 2-pyrrolidinone is approximately 17-18, making it insufficiently acidic for deprotonation by common bases like hydroxides or alkoxides. Sodium hydride (NaH) is an exceptionally strong, non-nucleophilic base that irreversibly deprotonates the lactam, generating the corresponding sodium salt (the pyrrolidinone enolate) and hydrogen gas. This irreversible deprotonation drives the reaction to completion.[5]
-
Solvent Selection (Anhydrous Dimethylformamide, DMF): A polar aprotic solvent is critical for this reaction. DMF effectively solvates the sodium cation of the intermediate salt without interfering with the nucleophilicity of the pyrrolidinone anion. Its high boiling point also allows for heating to increase reaction rates if necessary. Anhydrous conditions are paramount, as NaH reacts violently with water.[5]
-
Electrophile (Benzyl Bromide): Benzyl bromide is an excellent electrophile for SN2 reactions. The carbon-bromine bond is polarized, and the bromine atom is a good leaving group. Furthermore, the transition state of the SN2 reaction is stabilized by the adjacent phenyl ring.[6]
Reaction Scheme
Caption: N-alkylation of 2-pyrrolidinone with benzyl bromide.
Experimental Protocol
This protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous purification and characterization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier/Grade |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 8.51 g | 100 | 1.0 | Sigma-Aldrich, ≥99% |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 4.40 g | 110 | 1.1 | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | 18.81 g (12.8 mL) | 110 | 1.1 | Sigma-Aldrich, ≥99% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - | - | Acros Organics, 99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | - | Fisher, ACS Grade |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | - | Lab Prepared |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Fisher, Anhydrous |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - | SiliCycle, 230-400 mesh |
| Eluent (Ethyl Acetate/Hexanes) | - | - | As needed | - | - | ACS Grade |
Step-by-Step Synthesis Procedure
A. Reaction Setup and Deprotonation
-
Under an inert atmosphere (Nitrogen or Argon), add the 60% sodium hydride dispersion (4.40 g) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a gas outlet bubbler.
-
Wash the NaH dispersion with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Add anhydrous DMF (150 mL) to the flask containing the washed NaH.
-
In a separate flask, dissolve 2-pyrrolidinone (8.51 g) in anhydrous DMF (50 mL) and add this solution to the dropping funnel.
-
Cool the NaH/DMF suspension to 0 °C using an ice bath.
-
Add the 2-pyrrolidinone solution dropwise to the stirred NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The reaction mixture should become a clear or slightly hazy solution of the sodium pyrrolidinone salt.
B. Alkylation 8. Cool the reaction mixture back down to 0 °C. 9. Add benzyl bromide (18.81 g) dropwise via syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (NaBr) will form. 10. Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 10-12 hours or until TLC analysis indicates the consumption of the starting material.[7]
C. Work-up and Extraction 11. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to neutralize any unreacted NaH. 12. Transfer the mixture to a 1 L separatory funnel and add 200 mL of diethyl ether and 200 mL of water. 13. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. 14. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).[7] 15. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
D. Purification 16. The resulting crude oil should be purified by column chromatography on silica gel. 17. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure product. 18. Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear or pale yellow liquid.[3][5] The expected yield is approximately 65-75%.
Trustworthiness: Product Characterization & Validation
To validate the identity and purity of the synthesized compound, the following characterization data should be obtained and compared with established values.
| Property | Expected Value | Source |
| Appearance | Clear colorless to yellow liquid | [1] |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molecular Weight | 175.23 g/mol | [4] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.552 | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 5H, Ar-H), 4.45 (s, 2H, N-CH₂-Ph), 3.20 (t, 2H), 2.40 (t, 2H), 2.00 (p, 2H) | Predicted based on structure |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 49.0 (N-CH₂-Ph), 46.0 (N-CH₂), 31.0 (CH₂), 18.0 (CH₂) | Predicted based on structure |
| IR (film, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1690 (C=O, amide), ~1495, 1450 (Ar C=C) | Predicted based on structure |
Workflow Visualization
The entire experimental process, from initial setup to final validation, is summarized in the workflow diagram below.
Sources
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- 7. prepchem.com [prepchem.com]
Application Notes & Protocols for the Synthesis of 1-Benzyl-5-methylpyrrolidin-2-one via Reductive Amination of Levulinic Acid with Benzylamine
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 1-benzyl-5-methylpyrrolidin-2-one, a prominent N-substituted γ-lactam. The protocol leverages a robust and efficient one-pot reductive amination of levulinic acid with benzylamine. This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the synthesis.
The pyrrolidinone core is a vital structural motif in a wide array of biologically active molecules, demonstrating antimicrobial, anti-HIV, anticancer, and anticonvulsant properties.[1] Prominent examples in medicine include nootropic drugs like piracetam.[1] The synthesis of N-substituted derivatives, such as the target molecule, is of significant interest for the development of novel therapeutics and functional materials.[1][2] The presented methodology, utilizing biomass-derived levulinic acid, offers a sustainable and direct route to this important class of compounds.[3]
Mechanistic Rationale and Strategic Approach
The synthesis of 1-benzyl-5-methylpyrrolidin-2-one from levulinic acid and benzylamine is a multi-step process that can be efficiently conducted in a single reaction vessel. This one-pot synthesis is predicated on the principles of reductive amination followed by an intramolecular cyclization.[4] The overall transformation can be conceptualized through three key stages:
-
Imine Formation: The initial step involves the condensation reaction between the primary amine of benzylamine and the ketone group of levulinic acid. This reaction forms a Schiff base, specifically an imine intermediate, with the concomitant release of a water molecule.
-
Reductive Hydrogenation: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This hydrogenation step is typically facilitated by a catalyst, such as an Iridium complex, in the presence of a hydrogen source.[4][5] This yields a γ-amino acid intermediate, 4-(benzylamino)pentanoic acid.
-
Intramolecular Cyclization (Lactamization): The resulting γ-amino acid undergoes a spontaneous intramolecular condensation. The nucleophilic amine group attacks the electrophilic carboxylic acid moiety, leading to the formation of the stable five-membered γ-lactam ring and the elimination of another water molecule.[6] This cyclization is highly favorable for the formation of γ-lactams.[6]
This strategic one-pot approach is advantageous as it circumvents the need for isolation and purification of intermediates, thereby improving overall efficiency and yield.
Caption: Reaction mechanism for the synthesis of 1-benzyl-5-methylpyrrolidin-2-one.
Experimental Protocol
This protocol details the one-pot synthesis of 1-benzyl-5-methylpyrrolidin-2-one. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent | CAS No. | Supplier | Purity |
| Levulinic Acid | 123-76-2 | Sigma-Aldrich | ≥98% |
| Benzylamine | 100-46-9 | Sigma-Aldrich | ≥99% |
| Iridium Catalyst (e.g., Ir-PVP) | N/A | [4] | As synthesized |
| Methanol | 67-56-1 | Fisher Scientific | Anhydrous |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | In-house | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Fisher Scientific | Granular |
| Hydrogen Gas | 1333-74-0 | Airgas | High Purity |
-
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stir bar
-
Schlenk line for inert atmosphere operations
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
-
Reactor Setup: In a high-pressure autoclave reactor, combine levulinic acid (1.0 equiv.), benzylamine (1.1 equiv.), the Iridium catalyst (e.g., 1-2 mol%), and anhydrous methanol as the solvent.[4]
-
Inert Atmosphere: Seal the reactor and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (after cooling and depressurizing) and analyzing them by TLC or GC-MS until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether.[8]
-
Expected Results and Characterization
The described protocol is expected to yield 1-benzyl-5-methylpyrrolidin-2-one as a colorless to pale yellow oil.
| Parameter | Expected Value | Reference |
| Yield | 70-90% | [4] |
| Molecular Formula | C₁₂H₁₅NO | [9] |
| Molecular Weight | 189.25 g/mol | [9] |
| Appearance | Colorless to pale yellow oil | General Observation |
| ¹H NMR (CDCl₃) | Consistent with structure | [8] |
| ¹³C NMR (CDCl₃) | Consistent with structure | [8] |
| Mass Spec (ESI-MS) | m/z = 190.12 [M+H]⁺ | [8] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Ensure the catalyst is active. Increase hydrogen pressure and/or reaction temperature. |
| Formation of side products | Over-reduction or side reactions of starting materials. | Optimize reaction time and temperature. Screen different catalysts or solvents. |
| Difficulty in purification | Co-elution of impurities with the product. | Adjust the eluent system for column chromatography. Consider alternative purification methods like distillation. |
| Low yield after work-up | Product loss during extraction or purification steps. | Ensure complete extraction by performing multiple extractions. Minimize transfers and handle the product carefully. |
Safety and Handling
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.
-
Levulinic Acid: Causes skin and eye irritation. Avoid contact and inhalation.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources. Use a properly maintained and certified high-pressure reactor.
-
Solvents (Methanol, Ethyl Acetate): Flammable and have associated inhalation and contact hazards. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
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- Harrison, J. R., & O'Brien, P. Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines.
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- The Royal Society of Chemistry.
- BYJU'S. Synthesis of Lactam. URL
- Organic Chemistry Frontiers (RSC Publishing).
- Biosynth. 1-Benzyl-5-methylpyrrolidin-2-one | 91640-09-4. URL
- Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. PMC - NIH. URL
- ResearchGate. Scheme 8.
- PubMed. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. (2023). URL
- ResearchGate. Flow reductive amination to afford N-benzylaniline 16. Reagents and... URL
- EurekAlert!.
- Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. URL
- Green Chemistry (RSC Publishing).
- ResearchGate. Selectively Reductive Amination of Levulinic Acid with Aryl amines to N-substituted Aryl Pyrroles | Request PDF. URL
- PubChem - NIH. 1-Benzyl-5-methylpyrrolidin-2-one | C12H15NO | CID 11830201. URL
- ResearchGate. Mechanism for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.¹⁹ URL
- ChemScene. 1-Benzyl-5-methylpyrrolidin-2-one | 91640-09-4. URL
- SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIV
- ChemicalBook. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis. URL
- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). URL
- PMC - PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). URL
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Purification of 1-Benzyl-1,5-dihydro-pyrrol-2-one: Techniques and Protocols
An Application Guide for Researchers
Abstract: 1-Benzyl-1,5-dihydro-pyrrol-2-one is a key heterocyclic scaffold in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays are critically dependent on the purity of this starting material. This document provides a comprehensive guide to the established techniques for purifying this compound, offering detailed, field-proven protocols for column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Imperative for Purity
The 1,5-disubstituted-pyrrol-2-one core is a privileged structure found in numerous natural products with potent biological activities, including antibacterial and antimalarial properties.[1] Synthetic derivatives are central to the development of novel therapeutics.[3][4] Given this context, the isomeric and chemical purity of precursors like this compound is not merely a matter of good practice but a prerequisite for generating reliable and interpretable scientific data. Impurities, such as unreacted starting materials, by-products, or residual solvents, can interfere with downstream reactions, inhibit catalysts, or produce confounding results in biological screening.
This guide outlines the primary methods for purifying this compound, focusing on the two most effective and widely applicable techniques: flash column chromatography and recrystallization. The choice between these methods is dictated by the physical state of the crude product (oil vs. solid) and the nature of the impurities.
Foundational Purification Strategies
The selection of an appropriate purification technique is governed by the physicochemical properties of the target compound and its impurities. For this compound and its analogs, polarity differences are most commonly exploited.
-
Flash Column Chromatography: The method of choice for purifying oils or solids when impurities have different polarities from the desired product. It offers high resolution and is adaptable to various scales.
-
Recrystallization/Precipitation: A highly effective and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes significantly with temperature, while impurities remain either soluble or insoluble.
The general workflow for isolating a pure product from a crude reaction mixture is outlined below.
Caption: General Purification Workflow.
Protocol I: Flash Column Chromatography
Flash chromatography is the most versatile technique for purifying pyrrolidone derivatives.[5][6][7] It leverages the differential adsorption of compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it. The separation is driven by polarity: less polar compounds travel through the column faster, while more polar compounds are retained longer.
Causality: The choice of an ethyl acetate/hexanes solvent system is based on its efficacy in separating moderately polar compounds like lactams. A gradient elution, starting with low polarity (less ethyl acetate), is crucial. This allows highly non-polar impurities to be washed off the column first. As the polarity is gradually increased, the product is eluted in a tight band, leaving more polar impurities adsorbed on the silica gel.[8]
Detailed Experimental Protocol
Caption: Flash Column Chromatography Workflow.
-
Stationary Phase Preparation: Prepare a slurry of silica gel 60 (230-400 mesh) in 100% hexanes.[5] Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. The final packed silica bed should be approximately 10-15 cm in height for a typical 500 mg to 2 g scale purification.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.
-
Column Elution: Carefully add the dry-loaded sample to the top of the packed silica bed. Begin elution with a low-polarity mobile phase. A step gradient is often effective.[8]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.
-
Purity Monitoring: Spot each fraction (or every other fraction) onto a TLC plate and develop it in the eluting solvent mixture (e.g., 10% or 20% EtOAc/Hexanes). Visualize the spots under UV light. Fractions containing only the spot corresponding to the pure product should be combined.
-
Isolation: Combine the pure fractions in a round-bottomed flask and remove the solvent in vacuo using a rotary evaporator to yield the purified product.[8]
| Parameter | Recommended Specification | Rationale & Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard for most organic compounds of moderate polarity. |
| Mobile Phase | Hexanes / Ethyl Acetate (EtOAc) | Provides good separation for lactam structures.[1][8] |
| Elution Strategy | Step Gradient | Start with 100% Hexanes, then increase polarity: 2.5% EtOAc, 5% EtOAc, 7.5% EtOAc, 10% EtOAc.[8] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for identifying which fractions contain the pure product.[1] |
Protocol II: Recrystallization
If the crude product is a solid, recrystallization is a powerful, scalable, and cost-effective purification method. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Causality: The slow formation of a crystal lattice as the solution cools excludes impurity molecules, which remain in the solvent (mother liquor). A mixed-solvent system, such as dichloromethane/hexanes, is often effective. The product dissolves well in the more polar solvent (dichloromethane), and the less polar solvent (hexanes) is added as an "anti-solvent" to reduce the overall solubility and induce precipitation or crystallization of the pure compound.[8]
Detailed Experimental Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, ethanol). An ideal single solvent will fully dissolve the compound when hot but yield crystals upon cooling. Alternatively, identify a solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid completely.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Mixed Solvent: While the solution is hot, add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of the "good" solvent (e.g., dichloromethane) to redissolve the precipitate, then allow the solution to cool slowly. Sonication can sometimes aid in inducing precipitation of a pure white solid.[8]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Transfer the crystals to a pre-weighed vial and dry under high vacuum to a constant mass to remove all residual solvent.[8]
| Solvent System | Outcome / Observation | Reference |
| Hexanes | Can yield yellowish needles upon cooling a diluted solution. | [9] |
| Dichloromethane / Hexanes | Dissolve in CH₂Cl₂, add Hexanes. Product precipitates as a white solid. | [8] |
| Dichloromethane / Ethanol | The crude product can be recrystallized from this mixture. | [1] |
Assessment of Final Purity
After purification, the identity and purity of this compound must be rigorously confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the chemical structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of high purity.[1][8][9]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the molecule.[1][5][8]
-
Melting Point: For solid products, a sharp melting point range (typically < 2 °C) is a classic indicator of high purity.[5][9]
-
Quantitative NMR (qNMR): For the most precise purity determination, qNMR can be used to establish purity as a weight percentage, often achieving >99 wt% accuracy.[8]
By employing these robust purification and analysis techniques, researchers can ensure the quality of their this compound, leading to more reliable and successful outcomes in drug discovery and development.
References
- Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles.
- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
- Acta Crystallographica Section E. (n.d.). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one.
- ChemSynthesis. (2025). 5-benzyl-3-[(2E)-2-butenoyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
- Can Tho University Journal of Science. (n.d.). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES.
- ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline.
- MDPI. (n.d.). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade.
- Organic Chemistry Portal. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones.
- Can Tho University Journal of Science. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl.
- Beilstein Journal of Organic Chemistry. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]
- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. orgsyn.org [orgsyn.org]
- 9. (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 1-Benzyl-1,5-dihydro-pyrrol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the spectroscopic characterization of 1-Benzyl-1,5-dihydro-pyrrol-2-one , an α,β-unsaturated γ-lactam of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a scientifically grounded rationale for experimental design and data interpretation. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented with an emphasis on the unique structural features of the target molecule. Expected spectral data, based on analysis of closely related compounds and established spectroscopic principles, are provided to serve as a benchmark for researchers.
Introduction: The Significance of this compound
The 1,5-dihydro-pyrrol-2-one (or 3-pyrrolin-2-one) scaffold is a key structural motif found in a variety of biologically active natural products and synthetic compounds. The incorporation of a benzyl group at the N1 position introduces specific steric and electronic properties that can modulate the chemical reactivity and biological interactions of the core lactam structure. As such, unambiguous structural confirmation and purity assessment are paramount for any research or development involving this compound. This guide provides the necessary protocols and interpretive insights to achieve this through standard spectroscopic techniques.
Molecular Structure and Key Spectroscopic Features
The structure of this compound features an α,β-unsaturated lactam system, a benzylic methylene group, and an aromatic ring. Each of these components will give rise to characteristic signals in the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) in ppm are based on analysis of structurally similar compounds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~6.1 - 6.3 | Doublet of triplets | JH3-H4 ≈ 6-7 Hz, JH3-H5 ≈ 2 Hz |
| H4 | ~7.0 - 7.2 | Doublet of triplets | JH4-H3 ≈ 6-7 Hz, JH4-H5 ≈ 2 Hz |
| H5 (CH₂) | ~4.0 - 4.2 | Triplet | JH5-H3/H4 ≈ 2 Hz |
| Benzylic CH₂ | ~4.6 - 4.8 | Singlet | - |
| Aromatic CH (para) | ~7.2 - 7.4 | Triplet | ~7-8 Hz |
| Aromatic CH (meta) | ~7.2 - 7.4 | Triplet | ~7-8 Hz |
| Aromatic CH (ortho) | ~7.2 - 7.4 | Doublet | ~7-8 Hz |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 (C=O) | ~170 - 175 |
| C3 | ~125 - 130 |
| C4 | ~145 - 150 |
| C5 | ~50 - 55 |
| Benzylic CH₂ | ~45 - 50 |
| Aromatic C (quaternary) | ~135 - 140 |
| Aromatic CH (para) | ~128 - 129 |
| Aromatic CH (meta) | ~128 - 129 |
| Aromatic CH (ortho) | ~127 - 128 |
NMR Experimental Protocol
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
Rationale and Interpretation
The downfield shifts of the olefinic protons (H3 and H4) are due to the deshielding effect of the conjugated carbonyl group. The benzylic protons are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The aromatic protons will likely appear as a complex multiplet in the 7.2-7.4 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon (C2) will be the most downfield signal. The olefinic carbons (C3 and C4) will also be in the downfield region, while the sp³ hybridized carbons (C5 and the benzylic CH₂) will be more upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3030 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (lactam) | ~1680 - 1720 | Strong |
| C=C stretch (alkene) | ~1620 - 1660 | Medium |
| C=C stretch (aromatic) | ~1450 - 1600 | Medium |
| C-N stretch | ~1200 - 1350 | Medium |
IR Experimental Protocol
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Rationale and Interpretation
The most prominent peak in the IR spectrum will be the strong C=O stretch of the lactam, which is expected around 1680-1720 cm⁻¹. The exact position will be influenced by the conjugation with the C=C double bond. The C=C stretch of the alkene will appear as a medium intensity band at a lower wavenumber than the carbonyl stretch. The aromatic C=C stretches will be visible in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Data
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 82 | [M - C₇H₇]⁺ |
| 55 | [C₄H₅N]⁺ |
Mass Spectrometry Experimental Protocol
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source is typically used for small molecules. A quadrupole or time-of-flight (TOF) analyzer is common.
Sample Introduction:
-
Direct insertion probe (for solid samples) or injection into a gas chromatograph (GC-MS).
Data Acquisition (EI):
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.
Rationale and Interpretation
The molecular ion peak [M]⁺ is expected at m/z 173, corresponding to the molecular weight of this compound. A very common and often base peak for benzyl-containing compounds is the tropylium ion at m/z 91, formed by cleavage of the benzylic C-N bond and rearrangement. Other fragments may arise from the loss of the benzyl group or fragmentation of the pyrrolinone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for characterizing compounds with conjugated systems, such as the α,β-unsaturated lactam in our target molecule.
Expected UV-Vis Absorption
-
λmax: Expected in the range of 220-260 nm.
-
This absorption corresponds to the π → π* electronic transition of the conjugated enone system. The conjugation of the carbonyl group with the double bond results in a bathochromic (red) shift compared to a non-conjugated double bond.
UV-Vis Experimental Protocol
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Use the same solvent as a blank reference.
Data Acquisition:
-
Record a baseline spectrum with the blank solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
Rationale and Interpretation
The position of the λmax is characteristic of the conjugated system. The molar absorptivity (ε) can be determined using the Beer-Lambert law (A = εbc) and is a measure of the probability of the electronic transition.
Safety and Handling
-
Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Therefore, it is recommended to handle this compound in a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visual Workflow Representation
General Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The suite of spectroscopic techniques detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By following these protocols and utilizing the provided expected spectral data as a reference, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any subsequent application in drug discovery or materials science.
References
- synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.).
- Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... (n.d.).
- UV‐visible absorption spectra of β‐lactam 9 (53.3 μM) in the presence.... (n.d.).
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Journal of the Macedonian Chemical Society.
- UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. (2018, March 2). YouTube.
- Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit. (n.d.).
- Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024, March 17). Chemistry LibreTexts.
- Shahedi, M. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters.
- (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. (n.d.). scripts.iucr.org.
- Synthesis of alpha,beta-unsaturated gamma-lactams via asymmetric iridium-catalysed allylic substitution. (2007). Organic & Biomolecular Chemistry, 5(15), 2357-60.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29.
- Crystal structure and Hirshfeld surface analysis of 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. (n.d.). National Institutes of Health.
- UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). (n.d.).
- Proposed fragmentation pathways of 3-benzyl-1,2-dihydro-N-hydroxypyridine-4-carbaldehyde (No. A 66 ). (n.d.).
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1133-1143.
- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals.
- Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. (n.d.).
- 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-. (n.d.). PubChem.
- Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). American Journal of Chemistry, 13(2), 34-40.
- Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. (n.d.). Organic & Biomolecular Chemistry.
- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. (n.d.). ResearchGate.
- 1H-Pyrrole, 1-(phenylmethyl)-. (n.d.). PubChem.
Application Notes & Protocols for the Antibacterial Evaluation of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Introduction: The Emerging Potential of Pyrrol-2-one Scaffolds in Antibacterial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.[1][2][3][4] The pyrrolidine and pyrrol-2-one core structures have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and their versatility as pharmacophores.[5][6][7][8] Derivatives of the pyrrol-2-one nucleus have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10] This document provides a detailed guide for researchers on the application of a specific derivative, 1-Benzyl-1,5-dihydro-pyrrol-2-one , in antibacterial studies.
While direct extensive research on this specific molecule is emerging, the broader class of N-benzyl pyrrolone derivatives has shown promising antibacterial and antifungal activities.[10] This suggests that this compound is a compelling candidate for screening and mechanistic studies. These application notes will guide researchers through initial screening to more in-depth mechanistic investigations, providing both the "how" and the "why" behind the experimental designs. The protocols are designed to be self-validating and are grounded in established microbiological and biochemical methodologies.[11]
Part 1: Preliminary Antibacterial Activity Screening
The initial phase of evaluation aims to determine if this compound exhibits any antibacterial activity and to quantify this activity. The foundational metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for this purpose.
Rationale: This assay is a high-throughput method to quantitatively assess the potency of the compound against a panel of clinically relevant bacteria. It provides a clear endpoint (no visible growth) and allows for the simultaneous testing of multiple bacterial strains and compound concentrations.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Methicillin-resistant S. aureus (MRSA) ATCC 43300) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.
-
Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density.
-
Plate Setup: In a 96-well microtiter plate, perform 2-fold serial dilutions of the compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final concentration of bacteria will be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with bacteria and broth (positive control), and wells with broth only (negative control). Also, include a control for the solvent (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Rationale: While the MIC indicates growth inhibition (bacteriostatic effect), the MBC determines if the compound is bactericidal (kills the bacteria). This is a critical distinction in drug development.
Detailed Protocol:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from all the wells that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Data Presentation:
| Bacterial Strain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Data | Data | Control Data |
| MRSA ATCC 43300 | Data | Data | Control Data |
| E. coli ATCC 25922 | Data | Data | Control Data |
| P. aeruginosa ATCC 27853 | Data | Data | Control Data |
Part 2: Investigating the Mechanism of Action
Once antibacterial activity is confirmed, the next logical step is to investigate how the compound works. Based on literature for related pyrrolidine and pyrrol-2-one derivatives, potential mechanisms include disruption of cell wall integrity or interference with nucleic acid synthesis.[5][6][12]
Cell Membrane Integrity Assay
This assay determines if this compound damages the bacterial cell membrane, leading to leakage of intracellular components.
Rationale: Many antibacterial agents exert their effect by disrupting the bacterial membrane's structural or functional integrity. The release of nucleic acids (DNA/RNA) is a reliable indicator of membrane damage.
Experimental Workflow for Membrane Integrity Assay
Caption: Workflow for assessing bacterial cell membrane integrity.
Detailed Protocol:
-
Bacterial Culture: Grow a bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to final concentrations of 1x MIC and 2x MIC. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).
-
Incubation: Incubate the tubes at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot.
-
Sample Processing: Centrifuge the aliquots at 13,000 x g for 2 minutes to pellet the intact cells.
-
Measurement: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at 260 nm using a spectrophotometer.
-
Data Analysis: An increase in A₂₆₀ over time in the treated samples compared to the untreated control indicates membrane damage and leakage of nucleic acids.
DNA Gyrase Inhibition Assay
Some pyrrolidine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5][6]
Rationale: DNA gyrase is a validated and attractive target for antibacterial drugs, as it is essential for bacterial survival and has a different structure from its mammalian counterparts.
Detailed Protocol (using a commercial kit):
Commercially available DNA gyrase supercoiling assay kits provide a reliable and standardized method.
-
Kit Components: These kits typically include supercoiled DNA substrate, relaxed DNA, DNA gyrase enzyme, and assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme). A known inhibitor like novobiocin should be used as a reference compound.
-
Incubation: Incubate the reaction at 37°C for the time specified by the kit manufacturer (typically 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
Data Analysis: In the presence of an inhibitor, the enzyme will be unable to convert the relaxed DNA to its supercoiled form. The degree of inhibition can be quantified by measuring the band intensities.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of DNA gyrase by the compound.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial antibacterial characterization of this compound. The described protocols for MIC/MBC determination, membrane integrity, and DNA gyrase inhibition will allow researchers to ascertain its potential as an antibacterial agent and to begin elucidating its mechanism of action. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, biofilm disruption assays, and in vivo efficacy studies in animal models of infection. The pyrrol-2-one scaffold continues to be a promising area for the discovery of novel antibiotics.[9][13]
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Application Notes & Protocols: Evaluation of 1-Benzyl-1,5-dihydro-pyrrol-2-one as a Novel Anticonvulsant Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Benzyl-1,5-dihydro-pyrrol-2-one, a compound of interest from the pyrrolidinone class, for its potential as an anticonvulsant agent. This document outlines the rationale, experimental design, and detailed protocols for a tiered screening approach, from initial synthesis and in vivo efficacy assessment to in vitro mechanistic studies.
The pyrrolidinone scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery.[1] Notably, levetiracetam, a prominent antiepileptic drug (AED), features a related pyrrolidinone core, suggesting that derivatives of this class hold significant promise.[1][2] This guide is structured to provide a robust framework for the systematic investigation of novel compounds like this compound.
Part 1: Synthesis and Characterization
The initial step in evaluating any novel compound is its efficient synthesis and rigorous characterization to ensure purity and structural integrity.
Proposed Synthetic Route
The synthesis of this compound can be achieved through various established methods for γ-lactam formation. A plausible and efficient approach is the multi-component reaction (MCR) of an amine, an aldehyde, and a suitable C4-synthon, which offers a convergent and atom-economical route.[3][4]
Protocol 1: Multi-component Synthesis of this compound
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent such as absolute ethanol, add a substituted benzaldehyde (1.0 eq).
-
Addition of C4-Synthon: Introduce sodium diethyl oxalacetate (1.1 eq) to the reaction mixture.[3][4]
-
Catalysis: Acid catalysis, for instance, with citric acid, can be employed to facilitate the reaction.[3]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[3][5]
Structural Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Part 2: Preclinical In Vivo Anticonvulsant Screening
A tiered in vivo screening approach is essential to identify the anticonvulsant potential and preliminary efficacy spectrum of the test compound.[6][7][8] The initial screening typically involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[9][10]
Caption: Workflow for in vivo anticonvulsant screening.
Acute Toxicity Assessment
Prior to efficacy testing, it is crucial to determine the median toxic dose (TD50) to establish a therapeutic window.
Protocol 2: Rotorod Test for Neurological Deficit
-
Animal Model: Adult male mice are commonly used.
-
Apparatus: A standard rotorod apparatus with a rotating rod.
-
Procedure:
-
Train the mice to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Administer the test compound at increasing doses via intraperitoneal (i.p.) or oral (p.o.) route.
-
At predetermined time points post-administration, place the mice on the rotorod and record the latency to fall.
-
The TD50 is the dose at which 50% of the animals exhibit motor impairment.
-
Efficacy in Acute Seizure Models
Protocol 3: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect (determined from initial pharmacokinetic studies or estimated), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) using probit analysis.[11]
-
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Model: Adult male mice.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures.
-
Observe the animals for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[11]
-
Protection is defined as the absence of clonic seizures.
-
Calculate the ED50.
-
Efficacy in a Model of Drug-Resistant Seizures
For compounds showing broad-spectrum activity in the initial screens, evaluation in a model of drug-resistant epilepsy, such as the 6-Hz seizure model, is warranted.[12]
Protocol 5: 6-Hz Seizure Model
-
Animal Model: Adult male mice.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect, deliver a 6 Hz electrical stimulus (e.g., 32 mA or 44 mA for 3 s) via corneal electrodes.
-
Observe the animals for seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub tail.
-
Protection is defined as the absence of this seizure behavior.
-
Calculate the ED50.
-
| In Vivo Model | Seizure Type Modeled | Predictive Utility | Endpoint |
| MES | Generalized Tonic-Clonic | Efficacy against generalized tonic-clonic seizures | Abolition of tonic hindlimb extension |
| scPTZ | Absence Seizures | Efficacy against absence seizures | Absence of clonic seizures |
| 6-Hz | Drug-Resistant Partial Seizures | Efficacy against treatment-resistant epilepsy | Absence of characteristic seizure behavior |
Part 3: In Vitro Mechanistic Studies
In vitro assays are crucial for elucidating the potential mechanism of action of the anticonvulsant compound at the cellular and molecular level.[13][14][15]
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Application Notes and Protocols: The Role of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its Analogs in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold, a five-membered γ-lactam ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on the application of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its derivatives in cancer research, providing in-depth insights into their mechanisms of action, and detailed protocols for their evaluation as potential therapeutic agents.
The inherent versatility of the pyrrolidin-2-one core, with its sp³-rich, non-planar structure, allows for the exploration of three-dimensional chemical space, a critical factor for achieving target specificity and enhancing molecular complexity.[1][3] This has led to the development of a broad spectrum of derivatives with significant anticancer properties.[3][4]
Unraveling the Anticancer Mechanisms
Derivatives of the this compound scaffold exert their anticancer effects through a variety of mechanisms, primarily by targeting key signaling pathways that are often dysregulated in cancer.
Inhibition of Angiogenesis: Targeting VEGFR-2
A significant number of pyrrolidin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of angiogenesis.[1][5] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately suppressing the formation of new blood vessels that tumors need to grow and metastasize.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that pyrrol-2-one derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5][6][7] For instance, certain 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have been shown to induce S-phase cell cycle arrest and apoptosis, partly through the activation of p53 and the induction of DNA damage.[6][7][8]
Caption: Proposed mechanism of apoptosis induction by a pyrrol-2-one derivative.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected pyrrolidin-2-one and pyrrol-2-one derivatives against various cancer cell lines, as reported in the literature.
| Compound Class/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference(s) |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | 2.50 ± 0.46 | [4][9] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [4][9] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [4][9] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [4][9] | |
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 (Leukemia) | 8 | [10] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [5] |
| A-549 (Lung) | >50 | [5] | |
| Heteroaromatic iodine-containing pyrrol-2-one derivative (3e) | SNB-75 (CNS) | 2.60 | [11] |
| MALME-3M (Melanoma) | 2.00 | [11] | |
| OVCAR-4 (Ovarian) | 1.82 | [11] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound and its derivatives as potential anticancer agents.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Migration Assessment using Wound Healing Assay
Objective: To evaluate the effect of the test compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at a non-toxic concentration. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Synthesis of this compound and Derivatives
The synthesis of the 1,5-dihydro-pyrrol-2-one core can be achieved through various methods, including ring-closing metathesis reactions.[12] Multi-component reactions are also a powerful tool for generating a library of substituted pyrrol-2-one derivatives.[13][14] For instance, a three-component reaction of an amine, an aldehyde, and sodium diethyl oxalacetate can be employed.[13] The synthesis of 1,5-disubstituted pyrrolidin-2-ones can also be achieved from donor-acceptor cyclopropanes and anilines or benzylamines.[15]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds in the development of novel anticancer agents. Their ability to target multiple facets of cancer biology, including angiogenesis, cell proliferation, and survival, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various cancer types. In vivo studies using xenograft models are crucial to validate the therapeutic potential of these promising molecules.[7][8]
References
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- El-Sayed, M., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PubMed Central.
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Introduction: The Pyrrolidone Scaffold as a Privileged Structure in Nootropic Drug Discovery
An In-Depth Technical Guide to the Nootropic Potential of 1-Benzyl-1,5-dihydro-pyrrol-2-one
The quest for cognitive enhancement has led researchers to explore a vast chemical space, yet few scaffolds have proven as fruitful as the 2-pyrrolidinone ring. This five-membered γ-lactam structure is the cornerstone of the racetam class of nootropics, a family of drugs initiated by the pioneering synthesis of Piracetam in the 1960s.[1][2] The term "nootropic," coined by Dr. Corneliu E. Giurgea, describes substances that enhance learning and memory, and the pyrrolidone family has become synonymous with this class of cognitive enhancers.[1][2] Compounds like Oxiracetam, Aniracetam, and Nebracetam, all featuring the 2-oxopyrrolidine core, have been investigated for their potential to ameliorate cognitive deficits and for their neuroprotective properties.[1][3][4]
While the precise mechanisms of action for many racetams remain a subject of active research, their activities are often linked to the modulation of central neurotransmitter systems, particularly cholinergic pathways, and the enhancement of neuronal plasticity.[1][3] The versatility of the pyrrolidone scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
This guide focuses on This compound , a novel analogue that merges the established pyrrolidone core with a benzyl group at the N1 position. This modification is hypothesized to modulate lipophilicity, potentially enhancing blood-brain barrier penetration—a critical factor for centrally acting agents.[6][7] These application notes provide a comprehensive framework for researchers, offering detailed protocols for the synthesis, characterization, and preclinical evaluation of this promising compound for nootropic drug development.
Section 1: Synthesis and Analytical Characterization
The successful evaluation of any novel compound begins with a reliable synthetic route and rigorous characterization to ensure purity and structural integrity. The proposed synthesis for this compound is adapted from established multi-component reactions (MCRs) for related 3-pyrroline-2-one structures, which are valued for their efficiency and atom economy.[8][9][10]
Protocol 1.1: Synthesis of this compound
Rationale: This protocol utilizes a ring-closing metathesis reaction, a powerful method for the formation of cyclic compounds.[11] The choice of a Grubbs-type catalyst is critical for its tolerance to various functional groups and its efficiency in forming the desired γ-lactam ring. Toluene is selected as the solvent due to its high boiling point, suitable for the required reaction temperature.
Materials:
-
N-allyl-N-benzylacrylamide (precursor)
-
Grubbs II catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox for inert atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-allyl-N-benzylacrylamide (1 mmol) in anhydrous toluene (50 mL).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the Grubbs II catalyst (5 mol%) to the solution under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80°C and stir for 14-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by opening the flask to air for 30 minutes. This deactivates the catalyst.
-
Purification:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography. A gradient of Ethyl Acetate in Hexane is typically effective for elution.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.[11]
-
Analytical Characterization Data
Rationale: Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods provides unambiguous structural evidence. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to benzyl protons, and protons of the pyrrolinone ring (CH₂, CH=CH).[12] |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon (~175 ppm), aromatic carbons, and aliphatic carbons of the rings.[12] |
| Mass Spec (ESI-MS) | m/z | [M+H]⁺ ion corresponding to the molecular weight of C₁₁H₁₁NO (173.21 g/mol ). |
| Purity (HPLC) | Peak Area | ≥95% to ensure suitability for biological assays. |
Section 2: In Vitro Preclinical Screening Protocols
The initial biological evaluation of a nootropic candidate is performed in vitro to establish a profile of its bioactivity, cytotoxicity, and primary mechanism of action. These assays are cost-effective, high-throughput, and reduce the use of animals in early-stage research.
Workflow for In Vitro Screening
Caption: Workflow for the initial in vitro evaluation of nootropic candidates.
Protocol 2.1: Neuronal Viability (MTT Assay)
Rationale: Before assessing efficacy, it is crucial to determine the concentrations at which the compound is not toxic to neuronal cells. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.
Materials:
-
SH-SY5Y neuroblastoma or primary cortical neurons
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates and a plate reader (570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be <0.1%. Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Replace the old medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 2.2: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: The cholinergic system is deeply involved in memory and learning. Inhibition of AChE, the enzyme that degrades acetylcholine, increases the neurotransmitter's availability in the synapse and is a common mechanism for nootropic and anti-Alzheimer's drugs.[13][14]
Materials:
-
Purified Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine (ATCh) as substrate
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound and a positive control (e.g., Donepezil)
-
96-well plate and plate reader (412 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, various concentrations of the test compound, and the AChE enzyme. Incubate for 15 minutes at room temperature to allow for binding.
-
Substrate Addition: Add DTNB and then initiate the reaction by adding ATCh.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of AChE activity) by plotting the percent inhibition against the log of the compound concentration.
Section 3: In Vivo Behavioral Models for Cognitive Enhancement
In vivo studies are essential to validate the cognitive-enhancing effects of a compound in a complex biological system. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Workflow for In Vivo Behavioral Studies
Caption: Standard workflow for an in vivo preclinical nootropic study.
Protocol 3.1: Scopolamine-Induced Amnesia (Passive Avoidance Task)
Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient amnesic state in rodents, providing a robust model for testing pro-cognitive and anti-amnesic drugs.[13] The passive avoidance task leverages the innate preference of rodents for dark environments to assess memory retention.[14]
Materials:
-
Passive avoidance apparatus (a box with light and dark compartments separated by a door, with an electrified grid floor in the dark side)
-
Male C57BL/6 mice or Wistar rats
-
Test compound, vehicle (e.g., saline with 0.5% Tween 80), and positive control (e.g., Piracetam)
-
Scopolamine hydrobromide
Procedure:
-
Habituation: Place each animal in the light compartment and allow it to explore for 1 minute.
-
Drug Administration: Administer the test compound (e.g., 10, 30, 100 mg/kg, intraperitoneally or orally) 60 minutes before the training trial. Administer the vehicle or positive control to their respective groups.
-
Amnesia Induction: 30 minutes before the training trial, administer scopolamine (1 mg/kg, i.p.) to all groups except for a non-amnesic control group.
-
Training Trial:
-
Place the animal in the light compartment. After 10 seconds, the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.
-
Immediately remove the animal and return it to its home cage.
-
-
Retention Test (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door and record the step-through latency to enter the dark compartment (up to a cutoff time, e.g., 300 seconds). No shock is delivered.
-
A longer latency indicates successful memory retention of the aversive experience.
-
Data Interpretation: A statistically significant increase in step-through latency in the compound-treated group compared to the scopolamine-only group suggests that the compound has anti-amnesic properties.
Experimental Parameters for In Vivo Studies
| Parameter | Recommendation | Rationale |
| Animal Model | Male Wistar rats (200-250g) or C57BL/6 mice (20-25g) | Commonly used strains with well-characterized behavior. |
| Group Size | n = 8-12 per group | Provides sufficient statistical power while adhering to ethical principles. |
| Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Oral is preferred for clinical relevance; i.p. for higher bioavailability in early studies. |
| Dosage | Dose-response study (e.g., 10, 30, 100 mg/kg) | Establishes the effective dose range and potential U-shaped dose-response curves. |
| Controls | Vehicle, Scopolamine+Vehicle, Scopolamine+Test Compound, Scopolamine+Positive Control | Essential for isolating the specific effect of the test compound. |
Section 4: Investigating the Mechanism of Action (MoA)
Identifying a compound's molecular target is crucial for optimizing its development and understanding its therapeutic potential and possible side effects. Based on the pyrrolidone class, potential mechanisms include modulation of synaptic plasticity markers and neurotransmitter receptors.[1][3]
Hypothetical Signaling Pathway for Nootropic Action
Caption: A potential mechanism involving enhanced cholinergic signaling.
Protocol 4.1: Western Blot for Synaptic Plasticity Markers
Rationale: Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) are key molecules in the signaling cascades that underpin long-term potentiation (LTP) and memory consolidation. Measuring their expression levels in brain tissue (e.g., hippocampus) after chronic treatment can provide evidence of a compound's effect on synaptic plasticity.
Materials:
-
Brain tissue (hippocampus) from chronically treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Tissue Homogenization: Homogenize hippocampal tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of target proteins (pCREB, BDNF) to a loading control (β-actin) and compare between treatment groups.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
- Minozzi, S., Costa, E., & Belleri, M. (2010). The efficacy of pyrrolidone derivatives for the treatment of cognitive impairment. Journal of Clinical Neuroscience, 17(10), 1239-1246. [Link]
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]
- Zanetti, M., Solé, C., & Ghedin, E. (2008). The pyrrolidone derivatives: a new class of antiepileptic drugs. CNS Neuroscience & Therapeutics, 14(2), 153-171. [Link]
- Winblad, B. (2005). Piracetam: a review of its therapeutic properties. CNS Drug Reviews, 11(2), 169-182. [Link]
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- ScienceRise: Pharmaceutical Science. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
- ResearchGate. (2021). Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit. [Link]
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- PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. [Link]
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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- PubMed. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [Link]
- Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
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The Versatile Lactam: Application Notes on 1-Benzyl-1,5-dihydro-pyrrol-2-one in Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Modern Synthesis
The γ-lactam framework, specifically the 1,5-dihydro-2H-pyrrol-2-one core, represents a cornerstone in the synthesis of nitrogen-containing heterocycles. These structures are prevalent in a vast array of natural products and medicinally significant compounds, exhibiting a broad spectrum of biological activities.[1][2][3][4] The strategic introduction of a benzyl group at the nitrogen atom, affording 1-Benzyl-1,5-dihydro-pyrrol-2-one, provides a stable yet synthetically versatile building block. The benzyl group not only serves as a robust protecting group but also influences the reactivity of the lactam system, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound in the construction of complex heterocyclic architectures, tailored for researchers and professionals in drug discovery and development.
Synthesis of the Core Structure: this compound
The preparation of this compound can be approached through several synthetic strategies. A common and effective method involves the N-benzylation of the parent lactam, 1,5-dihydro-pyrrol-2-one. This transformation is typically achieved by treating the lactam with a benzylating agent in the presence of a suitable base.
Protocol 1: N-Benzylation of 1,5-dihydro-pyrrol-2-one
This protocol details the synthesis of this compound via the N-alkylation of 1,5-dihydro-pyrrol-2-one with benzyl bromide. The choice of a strong base, such as sodium hydride, is crucial for the deprotonation of the lactam nitrogen, facilitating the subsequent nucleophilic attack on the benzyl bromide.
Workflow for N-Benzylation
Caption: Synthetic workflow for N-benzylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,5-dihydro-pyrrol-2-one | 97% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Benzyl Bromide | 98% | Commercially Available |
| Saturated aq. NH4Cl solution | ACS Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Solvent Addition: Carefully add anhydrous THF to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,5-dihydro-pyrrol-2-one (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 5H, Ar-H), 5.89 (dt, J = 6.8, 2.4 Hz, 1H, =CH), 5.82 (dt, J = 6.8, 2.0 Hz, 1H, =CH), 4.55 (s, 2H, N-CH₂-Ph), 3.95 (t, J = 2.2 Hz, 2H, -CH₂-C=O).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (C=O), 136.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 127.5 (=CH), 125.5 (=CH), 50.5 (N-CH₂-Ph), 48.0 (-CH₂-C=O).
Applications in Heterocyclic Synthesis
This compound serves as a versatile synthon for the construction of more elaborate heterocyclic systems, including pyrrolizidine and indolizidine alkaloids, which are of significant interest in medicinal chemistry.[5][6]
Application 1: Synthesis of Pyrrolidine-2,3-diones
The α-methylene group of the lactam is susceptible to oxidation, providing access to pyrrolidine-2,3-dione derivatives. These diones are valuable intermediates for the synthesis of various bioactive molecules.[7]
Oxidation of the α-Methylene Group
Caption: Diels-Alder cycloaddition reaction.
This compound can react with various 1,3-dipoles, such as azides and nitrones, to construct five-membered heterocyclic rings fused to the pyrrolidinone core. This approach is particularly useful in the synthesis of precursors for pyrrolizidine alkaloids. [5] 1,3-Dipolar Cycloaddition Workflow
Caption: 1,3-Dipolar cycloaddition reaction.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of complex nitrogen-containing heterocycles. Its straightforward synthesis and the tunable reactivity of its lactam and alkene functionalities offer a powerful platform for the generation of diverse molecular architectures. The applications highlighted herein, from the synthesis of diones to its participation in cycloaddition reactions, underscore its significance in modern organic and medicinal chemistry. Future explorations will likely focus on the development of stereoselective transformations of this scaffold and its application in the total synthesis of novel, biologically active natural products and their analogs.
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- Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journals. [Link]
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- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
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- Diels-Alder reaction of pyrroles (30, 34, or 35) with 37.
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC - NIH. [Link]
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Introduction: The Significance of 1-Benzyl-1,5-dihydro-pyrrol-2-one Quantification
An in-depth guide to the quantitative analysis of 1-Benzyl-1,5-dihydro-pyrrol-2-one, this application note provides detailed protocols for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to offer a comprehensive understanding of the analytical methodologies, emphasizing scientific integrity and practical application. The protocols are designed to be self-validating, supported by authoritative references and field-proven insights.
This compound belongs to the γ-lactam class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of 2-pyrrolidinone are key building blocks in the synthesis of a wide array of biologically active molecules.[2][3] Given their prevalence in pharmacologically active compounds, the ability to accurately quantify this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This guide details two robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, well-suited for the analysis of non-volatile and thermally labile compounds like many pyrrolidine derivatives.[4] This method provides a reliable and accessible approach for the quantification of this compound.
Principle
The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The benzyl group and the pyrrolidinone core of the molecule provide sufficient hydrophobicity for retention on a C18 column. Detection is achieved by UV spectrophotometry, leveraging the chromophore of the benzyl group.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (due to the benzene ring)
-
Run Time: 10 minutes
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | <2% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.[5]
Principle
After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference.
Experimental Workflow: LC-MS/MS Analysis
Sources
"1-Benzyl-1,5-dihydro-pyrrol-2-one" derivatization for biological screening
Application Notes & Protocols
Topic: 1-Benzyl-1,5-dihydro-pyrrol-2-one: Strategic Derivatization for High-Throughput Biological Screening
Abstract
The 1,5-dihydro-pyrrol-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The this compound motif offers a robust and synthetically tractable starting point for generating diverse chemical libraries for drug discovery. Its structure presents multiple strategic vectors for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of derivatization strategies for this scaffold, detailed experimental protocols, and a proposed workflow for subsequent biological screening. The methodologies are designed to be robust and adaptable, facilitating the generation of novel chemical entities for screening against various therapeutic targets, including those in oncology, infectious diseases, and inflammation.[4][5]
Introduction: The Pyrrol-2-one Scaffold in Drug Discovery
The five-membered γ-lactam ring is a cornerstone of modern medicinal chemistry.[6] Unlike flat, aromatic systems, the saturated sp3-hybridized carbons in the pyrrol-2-one ring allow for a greater exploration of three-dimensional chemical space, a feature increasingly correlated with clinical success in drug development.[7] This non-planar structure can lead to more specific and higher-affinity interactions with biological targets.[8]
Derivatives of the pyrrol-2-one core have demonstrated a remarkable range of pharmacological effects, including:
-
Anticancer Activity: Often associated with the inhibition of protein kinases like EGFR and VEGFR.[4]
-
Antimicrobial & Antiviral Properties: The strained lactam ring can act as a reactive pharmacophore.[5][9]
-
Anti-inflammatory Effects: Demonstrated through mechanisms such as the inhibition of nitric oxide (NO) production.[2]
The 1-benzyl group serves a dual purpose: it provides a lipophilic handle that can influence pharmacokinetic properties and acts as a protecting group that can be removed to allow for further diversification at the nitrogen atom. This application note will detail two primary avenues for derivatization: direct functionalization of the pyrrol-2-one ring and modification via N-debenzylation and subsequent re-functionalization.
Strategic Derivatization Workflow
The generation of a compound library from the this compound scaffold can be systematically approached. The following workflow outlines the key decision points and experimental pathways from the core scaffold to a diversified library ready for biological evaluation.
Caption: Workflow for derivatization and screening.
Part A: Derivatization Protocols
Protocol A: Palladium-Catalyzed C-H Arylation at the C3 Position
Rationale: Direct C-H functionalization is a powerful, atom-economical strategy to introduce complexity without requiring pre-functionalized starting materials.[10] Palladium catalysis is particularly effective for creating C-C bonds. This protocol allows for the introduction of a variety of aryl groups at the C3 position of the pyrrol-2-one ring, which is often a key vector for modifying biological activity. The choice of a bulky ligand and a suitable oxidant is critical for catalytic turnover and selectivity.
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromotoluene, 1-iodo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another inorganic base
-
Silver(I) carbonate (Ag₂CO₃) as an oxidant
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), K₂CO₃ (2.0 eq), and Ag₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Causality Note: The high temperature is necessary to facilitate the C-H activation step, which is often the rate-limiting step in the catalytic cycle. The silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C3-arylated product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol B: N-Debenzylation and N-Alkylation/Arylation
Rationale: The benzyl group on the nitrogen atom can be readily cleaved via hydrogenolysis. This unmasks a secondary amine, providing a reactive handle for introducing a wide array of substituents through N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination), dramatically increasing the structural diversity of the library.[6]
Materials:
-
Step 1 (Debenzylation):
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Step 2 (N-Alkylation):
-
1,5-dihydro-pyrrol-2-one (from Step 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Step-by-Step Methodology:
Step 1: N-Debenzylation
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.
-
Trustworthiness Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in a well-ventilated fume hood.
-
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a hydrogen balloon. For larger scales, a Parr hydrogenator is recommended.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,5-dihydro-pyrrol-2-one, which can often be used in the next step without further purification.
Step 2: N-Alkylation
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the crude 1,5-dihydro-pyrrol-2-one (1.0 eq) and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Causality Note: The strong base (NaH) deprotonates the lactam nitrogen to form a highly nucleophilic amide anion, which is necessary for efficient reaction with the alkyl halide.
-
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by column chromatography.
Part B: Biological Screening Cascade
Once a library of derivatives is synthesized and characterized, a hierarchical screening approach is employed to efficiently identify compounds with desired biological activity.
Caption: A typical biological screening cascade.
Protocol: Primary Cell Viability Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric, high-throughput method to assess cell metabolic activity, which serves as an effective proxy for cell viability and cytotoxicity.[11] It is an ideal primary screen to quickly identify compounds that have a general cytotoxic effect against cancer cell lines, which can then be prioritized for more specific, mechanism-of-action studies.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette, plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Expertise Note: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) for each active compound.
Data Presentation: Hypothetical Screening Results
The data below represents a hypothetical outcome from a primary screen of selected derivatives against the HeLa cervical cancer cell line.
| Compound ID | Derivatization Protocol | R¹ Group (at C3) | R² Group (at N1) | IC₅₀ (µM) vs. HeLa |
| Core-01 | - | H | Benzyl | > 50 |
| A-01 | Protocol A | 4-Fluorophenyl | Benzyl | 8.7 |
| A-02 | Protocol A | 4-Methoxyphenyl | Benzyl | 22.1 |
| A-03 | Protocol A | 2-Thienyl | Benzyl | 5.2 |
| B-01 | Protocol B | H | 4-Chlorobenzyl | 15.4 |
| B-02 | Protocol B | H | Cyclohexylmethyl | 38.9 |
Interpretation: Based on this hypothetical data, compounds A-01 and A-03 would be classified as "hits" due to their sub-10 µM IC₅₀ values. These compounds would be prioritized for secondary screening to determine their mechanism of action, for example, in a panel of kinase inhibition assays.
References
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate.
- Derivatization of lactam scaffolds. (n.d.). ResearchGate.
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2022). PMC - NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- Virtual Screening Strategies for Identifying Novel Chemotypes. (2024). ACS Publications.
- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed.
- Affinity Selection Technologies for Hit Finding: Current State of the Art. (2022). YouTube.
- New approach makes it easier to find novel drugs. (2017). Drug Target Review.
- Derivatization techniques for high-performance liquid chromatographic analysis of β-lactams. (1984). R Discovery.
- Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. (2019). PubMed.
- Screening and identification of novel biologically active natural compounds. (2017). PMC.
- An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2. (n.d.). PubMed Central.
- Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. (2023). PMC - PubMed Central.
- Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit. (n.d.). ResearchGate.
- Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PMC.
- Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. (n.d.). NIH.
- Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. (n.d.). MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals.
- 2-phenyl-1-pyrroline. (n.d.). Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 5. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-1,5-dihydro-pyrrol-2-one Synthesis
Welcome to the technical support guide for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize reaction yields. The γ-lactam scaffold is a critical structural motif found in numerous bioactive natural products and pharmaceutical agents, making efficient and high-yield synthetic routes highly desirable.[1][2][3][4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter in the lab.
Section 1: Troubleshooting Guide for Common Synthetic Routes
The synthesis of substituted 1,5-dihydro-pyrrol-2-ones is most frequently approached via multi-component reactions (MCRs) due to their efficiency and modularity.[1][2][5] An alternative, powerful method involves Ring-Closing Metathesis (RCM). This section addresses common failures and low-yield scenarios for these key methodologies.
Scenario A: Multi-Component Reaction (MCR) Yield Improvement
Question: My three-component reaction between benzylamine, an aldehyde (e.g., benzaldehyde), and a β-dicarbonyl compound (e.g., sodium diethyl oxalacetate) is resulting in a low yield (<40%). What are the primary factors to investigate?
Answer: This is a very common issue. A low yield in this MCR typically points to one of three areas: imine formation kinetics, side reactions, or suboptimal cyclization conditions.
-
Inefficient Imine Formation: The initial step is the condensation of benzylamine and the aldehyde to form an N-benzylidene imine intermediate.[1] The rate and equilibrium of this step are critical.
-
Causality: The presence of water, even in trace amounts from solvents or reagents, can hydrolyze the imine back to its starting materials, thus reducing the concentration of the key intermediate available for the subsequent cyclization. Electron-withdrawing or -donating groups on the aldehyde can also significantly affect the rate of imine formation.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., absolute ethanol, dry toluene).[1] If practical, setting up the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from interfering.
-
Use of a Catalyst: While often run in glacial acetic acid, which acts as both solvent and catalyst, some MCRs benefit from a dedicated acid catalyst like citric acid to facilitate imine formation.[5]
-
Monitor Imine Formation: Use TLC or ¹H NMR on a small aliquot to confirm the formation of the imine before proceeding with the addition of the third component.
-
-
-
Competing Side Reactions: The enolate of the β-dicarbonyl compound is a strong nucleophile. If the imine concentration is low, it can participate in self-condensation or other undesired pathways.
-
Causality: The reaction relies on the efficient trapping of the enolate by the electrophilic imine. If reaction kinetics are slow, or if one reactant is depleted, side reactions become more probable.
-
Troubleshooting Steps:
-
Order of Addition: A common strategy is to pre-form the imine by stirring the amine and aldehyde together for a short period (e.g., 15-30 minutes) before adding the β-dicarbonyl component.
-
Stoichiometry: While equimolar amounts are a good starting point, a slight excess (e.g., 1.1 to 1.5 equivalents) of the β-dicarbonyl component can sometimes improve yields by ensuring the imine is consumed as it forms.[2]
-
-
-
Suboptimal Cyclization/Dehydration Conditions: The final steps involve the cyclization and subsequent dehydration to form the pyrrol-2-one ring. Temperature plays a crucial role here.
-
Causality: Insufficient heat may lead to an incomplete reaction, leaving behind acyclic intermediates. Conversely, excessive heat can cause degradation of the starting materials or the final product, leading to tar formation and a difficult purification process.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in ethanol or toluene is a common condition.[1] Start at a moderate temperature (e.g., 50-60 °C) and monitor by TLC before proceeding to reflux.
-
Reaction Time: Monitor the reaction progress every 1-2 hours. Prolonged reaction times at high temperatures are not always better and can increase byproduct formation.
-
-
Question: I'm observing a significant amount of an unexpected byproduct. How can I identify and mitigate it?
Answer: The most common byproduct in related syntheses is often an incompletely cyclized or reduced intermediate.[6] N-debenzylation can also occur under certain harsh, particularly reductive, conditions, though it is less common in MCRs.[6]
-
Identification:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude reaction mixture. Look for masses corresponding to acyclic intermediates or dimers.
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR of the crude product. Incomplete cyclization may be indicated by the presence of signals from the starting β-dicarbonyl or unexpected aliphatic protons.
-
-
Mitigation Strategies:
-
Purification of Starting Materials: Impurities in the starting aldehyde can lead to the formation of alternative imines and, consequently, different pyrrol-2-one products. Ensure your aldehyde is pure and, if necessary, distill it before use.
-
Control Reaction Temperature: As mentioned, excessive heat is a primary cause of byproduct formation. Maintain a consistent and optimized temperature.
-
Purification Strategy: If the byproduct is difficult to separate, consider modifying the purification. Sometimes, converting the crude product to a salt and washing away neutral organic impurities can be effective before re-neutralizing and extracting the desired product. Column chromatography with a carefully selected solvent system (e.g., hexane:ethyl acetate) is often necessary for high purity.[5]
-
Scenario B: Ring-Closing Metathesis (RCM) Issues
Question: My RCM reaction to form the pyrrol-2-one ring is showing low conversion, even after extended reaction times. What should I do?
Answer: RCM reactions are powerful but can be sensitive to catalyst choice, substrate purity, and reaction conditions.
-
Catalyst Activity: The choice of catalyst is paramount.
-
Causality: First-generation Grubbs catalysts (Grubbs I) are often less active and require higher catalyst loading and temperatures compared to second-generation catalysts (Grubbs II) for forming five-membered rings.[7] The Grubbs II catalyst is generally more robust and efficient for this type of transformation.[7]
-
Troubleshooting Steps:
-
Switch to Grubbs II: If you are using Grubbs I, switching to a Grubbs II or a Hoveyda-Grubbs catalyst is the most effective first step.
-
Catalyst Loading: While typically 5-10 mol% is used, increasing the loading to 10-15 mol% can sometimes drive a sluggish reaction to completion. However, this increases costs and can complicate purification.
-
Fresh Catalyst: Metathesis catalysts can degrade upon exposure to air and moisture. Ensure you are using a fresh, properly stored catalyst.
-
-
-
Reaction Conditions:
-
Causality: RCM is an equilibrium-driven process. The removal of the volatile ethylene byproduct is essential to drive the reaction forward. High concentrations can also disfavor the intramolecular cyclization.
-
Troubleshooting Steps:
-
Solvent and Temperature: Toluene at 80 °C is a common condition.[7] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular RCM over intermolecular polymerization.
-
Inert Atmosphere: It is absolutely critical to perform the reaction under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[7]
-
-
Section 2: General FAQs for Yield Optimization
Q: How critical is the purity of solvents and reagents? A: It is extremely critical. Impurities can act as catalyst poisons (in RCM) or lead to significant side reactions (in MCRs). Always use anhydrous solvents and purify starting materials like aldehydes if their purity is questionable.
Q: What is the best method for purifying the final this compound product? A: The optimal method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most common method for achieving high purity on a lab scale. A silica gel column with an ethyl acetate/petroleum ether or ethyl acetate/hexane gradient is typically effective.[5][7]
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be a highly effective and scalable purification method. A mixed solvent system, such as dichloromethane/ethanol or dichloromethane/ethyl acetate, may be required.[1]
Q: Which analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the formation of the product. For more detailed analysis of crude reaction mixtures to identify byproducts, LC-MS and ¹H NMR are the preferred methods.
Section 3: Protocols and Data
Experimental Protocol: High-Yield MCR Synthesis
This protocol is a synthesized methodology based on successful multi-component approaches.[1][5]
-
Imine Formation: In a round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv) and the desired aldehyde (e.g., benzaldehyde, 1.0 equiv) in absolute ethanol (approx. 0.2 M). Stir the mixture at room temperature for 30 minutes.
-
Cyclization: To the solution, add sodium diethyl oxalacetate (1.1 equiv) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress using TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure this compound derivative.
Data Summary: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale & Reference |
| Catalyst (RCM) | Grubbs I (10 mol%) | Low (<20%) | Grubbs II (5 mol%) | Good (>70%) | Grubbs II is more active and stable for this transformation.[7] |
| Solvent (MCR) | Absolute Ethanol | Good | Toluene | Good | Both are effective, but ethanol is often preferred for its ability to dissolve the oxalacetate salt.[1] |
| Temperature (MCR) | Room Temp | Low/Slow | Reflux | High | Thermal energy is required to drive the final cyclization and dehydration steps to completion.[1] |
| Stoichiometry (MCR) | 1:1:1 | Moderate | 1:1:1.2 (Amine:Aldehyde:Ketoester) | Improved | A slight excess of the nucleophilic component can improve consumption of the imine intermediate.[2] |
Section 4: Visual Guides
Troubleshooting Flowchart for MCR Synthesis
Caption: A decision-making flowchart for troubleshooting low yields in MCRs.
Simplified MCR Mechanism
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,5-DIHYDRO-PYRROL-2-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of γ-lactam derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its analogs. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The γ-lactam core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The 1-benzyl-pyrrolidinone moiety, in particular, is a key framework in molecules with potential as inhibitors for various biological targets.[3][4] However, its synthesis is not without challenges. This document addresses the most frequent issues in a question-and-answer format, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide & FAQs
This guide is structured around the most common synthetic strategies.
Section 1: Issues in Direct N-Benzylation of 2-Pyrrolidinone
The most direct route to 1-benzyl-2-pyrrolidinone is the N-alkylation of 2-pyrrolidinone with a benzyl halide. This seemingly simple Sₙ2 reaction is complicated by the nature of the lactam anion.
Q1: My reaction produced a major byproduct that is difficult to separate from the desired N-benzylated product. How do I identify it and favor the correct isomer?
A: This is the most common issue in this synthesis. The primary byproduct is almost certainly the O-alkylated isomer, 2-benzyloxy-1-pyrroline.
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Causality (The Ambident Nucleophile): Deprotonation of 2-pyrrolidinone with a base (like NaH) generates a resonance-stabilized anion. This anion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen. Alkylation can therefore occur at either site.[5]
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N-Alkylation (Desired): Nucleophilic attack by the nitrogen atom yields the target lactam, 1-benzyl-2-pyrrolidinone.
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O-Alkylation (Side Reaction): Nucleophilic attack by the oxygen atom yields the isomeric imino ether (or cyclic imidate), 2-benzyloxy-1-pyrroline.[5]
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-
Identification: The two isomers can be distinguished by NMR spectroscopy.
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¹H NMR: The benzylic protons (Ar-CH₂ -N/O) are a key diagnostic. In the N-alkylated product, they typically appear around 4.4-4.6 ppm. In the O-alkylated product, they are shifted downfield to ~5.2 ppm due to the adjacent oxygen.
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¹³C NMR: The lactam carbonyl carbon (C=O) in the N-alkylated product is a distinct signal around 175 ppm. This signal is absent in the O-alkylated isomer, which instead shows a C=N carbon signal further upfield.
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Troubleshooting & Optimization: You can significantly favor N-alkylation by carefully selecting the reaction conditions, guided by Hard and Soft Acid-Base (HSAB) theory. Generally, N-alkylation is favored in polar aprotic solvents with counterions that do not coordinate strongly with the oxygen atom.[5]
| Condition | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Side Product) | Rationale |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker bases or those with coordinating cations (e.g., Ag₂O) | NaH creates a "freer" anion, allowing the more nucleophilic nitrogen to react. |
| Solvent | Polar Aprotic (DMF, THF, Dioxane) | Nonpolar (Toluene, Hexane) | Polar aprotic solvents solvate the cation but not the anion, increasing the anion's reactivity.[5][6] |
| Alkylating Agent | "Softer" halides (Benzyl iodide, Benzyl bromide) | "Harder" halides (Benzyl chloride) or sulfonates | The nitrogen atom is a "softer" nucleophile than the oxygen atom. |
| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures | Lower temperatures often increase selectivity in competing reaction pathways. |
Q2: My TLC plate shows a new, highly polar spot, and the NMR of my crude product lacks the characteristic lactam signals. What happened?
A: This strongly suggests hydrolysis of the lactam ring, which opens the ring to form the sodium salt of 4-(benzylamino)butanoic acid.
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Causality: The amide bond in the lactam is susceptible to hydrolysis under strongly basic (or acidic) conditions, especially if water is present. If your reaction was quenched with a large amount of water while still strongly basic, or if your starting materials/solvents were not rigorously dried, hydrolysis can occur.[5]
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Prevention & Troubleshooting:
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Ensure Anhydrous Conditions: Dry all solvents (e.g., DMF over molecular sieves) and glassware thoroughly. Use a fresh bottle of sodium hydride.
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Controlled Quenching: Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. This neutralizes the excess base before extensive contact with water.
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Work-up pH: Avoid prolonged exposure to strongly acidic or basic aqueous layers during extraction.
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dot
Caption: Competing pathways in the alkylation of 2-pyrrolidinone.
Section 2: Issues in Multi-Component and Cyclization Routes
Synthesizing the ring and adding the benzyl group in one pot, often via a multi-component reaction (MCR), is an efficient but complex alternative.[7] Another strategy involves the cyclization of a linear precursor.[3]
Q3: My multi-component reaction of benzylamine, an aldehyde, and a third reactant results in a complex mixture with a low yield of the desired lactam. What are the likely side reactions?
A: MCRs are powerful but sensitive to reaction conditions and substrate reactivity. Several side reactions can compete with the main pathway.
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Causality & Common Side Products:
-
Imine Formation Issues: The first step is often the formation of an imine between benzylamine and the aldehyde.[7][8] If the aldehyde is prone to self-condensation (e.g., an enolizable aldehyde under basic conditions), this will consume starting material.
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Michael Addition Side Products: If the third component is a Michael acceptor, undesired addition reactions can occur.
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Incomplete Cyclization: The final intramolecular cyclization step to form the lactam ring may be slow or reversible, leading to the accumulation of linear intermediates.
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Competitive Pathways: The reactants can potentially combine in different stoichiometries or pathways, especially if reaction temperatures are too high or reaction times are too long.
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-
Troubleshooting & Optimization:
-
Order of Addition: Sometimes, pre-forming the imine before adding the third component can lead to a cleaner reaction profile.
-
Catalyst Choice: For acid-catalyzed MCRs, screen different Brønsted or Lewis acids. The pKa and coordinating ability of the catalyst can significantly influence the reaction course.[7][9]
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
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Concentration: MCRs often benefit from higher concentrations to favor the desired multi-molecular reaction over unimolecular decomposition or side reactions.
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Q4: I am attempting a reductive amination followed by cyclization and I am seeing byproducts from over-reduction. How can I control the selectivity?
A: This is a common issue when using powerful reducing agents like LiAlH₄. The lactam carbonyl is a reducible functional group.
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Causality: Strong hydride reagents can reduce the amide carbonyl of the desired 1-benzyl-2-pyrrolidinone product all the way to the corresponding amine, yielding 1-benzylpyrrolidine.[10]
-
Troubleshooting & Optimization:
-
Use a Milder Reducing Agent: For the initial reductive amination step, prefer selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the lactam product once formed.
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Two-Step Procedure: If cyclization precedes reduction, consider reducing a precursor like N-benzylsuccinimide. The reduction of an imide to a lactam can be achieved with controlled reagents like sodium borohydride (NaBH₄), which is typically less reactive towards amides than LiAlH₄.[11]
-
Temperature Control: When using stronger reducing agents, perform the reaction at low temperatures (-78 °C to 0 °C) and add the reagent slowly to maintain control.
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dot
Caption: A logical workflow for diagnosing common synthesis issues.
Appendix A: Detailed Experimental Protocol
Method: Base-Mediated N-Benzylation of 2-Pyrrolidinone [6]
This protocol is optimized to favor N-alkylation.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with dry hexanes (3x) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of 2-pyrrolidinone). Cool the resulting suspension to 0 °C in an ice bath.
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Deprotonation: Dissolve 2-pyrrolidinone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear or slightly hazy solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-18 hours, monitor by TLC).
-
Quenching: Cool the mixture to 0 °C and quench the reaction very carefully by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
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Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
References
- ResearchGate. (n.d.). Mechanism for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.
- Nguyen, T. P. T., et al. (2020). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES. Vietnam Journal of Chemistry.
- Wikipedia. (n.d.). Lactam.
- Kozlov, N. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1-50.
- BYJU'S. (n.d.). Synthesis of Lactam.
- MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751.
- Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Org. Synth. 2023, 100, 418-445.
- Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
- Request PDF. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents.
- Organic Reactions. (n.d.). The Synthesis of β-Lactams.
- ResearchGate. (2016). How to synthesis a gamma-methylene gamme lactam?
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- ResearchGate. (n.d.). Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit.
- Le, T. N., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 17, 118-128.
- ResearchGate. (n.d.). Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide.
- Request PDF. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron Letters, 53(4), 475-477.
- Aksenov, N. A., et al. (2021). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 11, 16669-16676.
- Encyclopedia.pub. (2020). Beta Lactams and Products.
- Katritzky, A. R., et al. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. Heterocycles, 48(12), 2881-2904.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline.
- ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- ACS Publications. (n.d.). A Facile Synthesis of γ-Lactams and Secondary Amines from Conjugated Dienes and Imines. The Journal of Organic Chemistry.
- RSC Blogs. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation.
- Alcaide, B., et al. (2016). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 21(10), 1282.
- NIH. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. (n.d.). An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction.
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jst-ud.vn [jst-ud.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-苄基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, offering step-by-step solutions and the underlying scientific rationale.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the reductive amination of ethyl levulinate with benzylamine followed by cyclization, but I am observing very low to no yield of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in this multi-step synthesis can stem from several factors, often related to the efficiency of the initial imine formation, the subsequent reduction, or the final lactamization. Let's break down the troubleshooting process.
1. Assess the Reductive Amination Step:
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Inefficient Imine Formation: The formation of the initial imine from ethyl levulinate and benzylamine is a critical equilibrium-driven step. Ensure that water, a byproduct of this reaction, is being effectively removed.
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Recommendation: If your reaction is run in a solvent like toluene or benzene, utilize a Dean-Stark apparatus to azeotropically remove water. For other solvent systems, consider the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
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Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium borohydride (NaBH₄) is commonly used, but its reactivity is highly dependent on the solvent and temperature.
-
Recommendation:
-
Ensure your NaBH₄ is fresh and has been stored in a desiccator.
-
The reduction is often more efficient when performed in a protic solvent like methanol or ethanol at a controlled temperature (e.g., 0 °C to room temperature). The reaction of NaBH₄ with protic solvents generates alkoxyborohydrides, which can be more effective reducing agents.
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2. Evaluate the Cyclization (Lactamization) Conditions:
-
Incomplete Saponification (if applicable): If your synthesis involves a saponification step to hydrolyze the ethyl ester before cyclization, ensure this has gone to completion. Incomplete hydrolysis will prevent lactam formation.
-
Recommendation: Monitor the saponification by TLC or LC-MS to confirm the disappearance of the starting ester.
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Insufficient Heat for Cyclization: The intramolecular aminolysis to form the lactam ring typically requires thermal energy to overcome the activation barrier.
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Recommendation: After the reduction step and work-up, the resulting amino acid is often heated in a suitable solvent to induce cyclization. The optimal temperature can vary, but refluxing in a solvent like toluene is a common strategy.
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Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and significant impurities in the NMR spectrum. What are the likely side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge. The primary culprits are often side reactions occurring during the reductive amination or incomplete reactions.
1. Common Side Products and Their Origins:
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Over-reduction: The ketone functionality of ethyl levulinate can be reduced by NaBH₄ to a secondary alcohol. This alcohol will not participate in the desired cyclization.
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Dimerization/Polymerization: Under certain conditions, side reactions between starting materials or intermediates can lead to higher molecular weight impurities.
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Unreacted Starting Materials: Incomplete conversion of either ethyl levulinate or benzylamine will lead to their presence in the final product.
2. Strategies for Minimizing Impurities:
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Control of Stoichiometry and Addition Rate:
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Recommendation: Use a slight excess of benzylamine (e.g., 1.1 equivalents) to drive the imine formation to completion. Add the reducing agent portion-wise at a low temperature (0 °C) to control the exotherm and minimize the reduction of the ketone.
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-
Purification Strategy:
-
Recommendation: this compound is often amenable to purification by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from less polar starting materials and more polar side products. Recrystallization from a suitable solvent system can also be an effective final purification step.
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Table 1: Suggested Stoichiometry and Temperature Control
| Reagent | Equivalents | Recommended Addition/Temperature | Rationale |
| Ethyl Levulinate | 1.0 | - | Limiting Reagent |
| Benzylamine | 1.1 - 1.2 | Added at room temperature | Drives imine formation equilibrium |
| Sodium Borohydride | 1.5 - 2.0 | Added portion-wise at 0 °C | Controls exotherm, minimizes ketone reduction |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from ethyl levulinate and benzylamine?
A1: The synthesis proceeds through a two-stage mechanism:
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Reductive Amination:
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Imine Formation: The primary amine (benzylamine) attacks the ketone carbonyl of ethyl levulinate, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or enamine tautomer).
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Reduction: The imine is then reduced by a hydride source, such as sodium borohydride, to form the secondary amine, ethyl 4-(benzylamino)pentanoate.
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Lactamization:
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The resulting amino ester undergoes an intramolecular cyclization. The nitrogen atom attacks the ester carbonyl, eliminating ethanol and forming the stable five-membered lactam ring. This step is often promoted by heating.
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Caption: Reaction mechanism overview.
Q2: Can other reducing agents be used in place of sodium borohydride?
A2: Yes, other reducing agents can be employed, and the choice may influence selectivity and reaction conditions.
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Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is particularly effective for reductive aminations because it preferentially reduces the protonated imine over ketones or aldehydes. It is often used at a slightly acidic pH (pH 5-6) to promote imine formation and protonation.
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Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C) is a very effective and clean method for this reduction. This method avoids the use of hydride reagents and simplifies work-up.
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: Scaling up this reaction requires careful consideration of the following:
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Heat Management: The initial imine formation can be exothermic, and the addition of NaBH₄ is also exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions. A jacketed reactor with controlled cooling is recommended.
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Mixing: Efficient stirring is necessary to ensure homogeneity, especially during the addition of the reducing agent.
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Work-up and Extraction: Handling larger volumes of aqueous and organic layers during work-up requires appropriate equipment. The potential for emulsion formation should also be considered.
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Purification: Large-scale column chromatography can be resource-intensive. Developing a robust crystallization or distillation procedure for purification is highly advantageous for scale-up.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Imine Formation: To a solution of ethyl levulinate (1.0 eq) in a suitable solvent (e.g., methanol or toluene) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.1 eq). If using toluene, equip the flask with a Dean-Stark apparatus and reflux until water evolution ceases. If using methanol, stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
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Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC. Carefully quench the reaction by the slow addition of water, followed by an acidic work-up (e.g., 1M HCl) to neutralize excess borohydride and break up borate complexes.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Cyclization: The crude amino ester can be heated (e.g., reflux in toluene) to promote cyclization. Monitor the disappearance of the amino ester by TLC.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Reductive Amination in Organic Synthesis.Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
- Lactam Synthesis.Organic Chemistry Portal. [Link]
Overcoming low yield in "1-Benzyl-1,5-dihydro-pyrrol-2-one" synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-2-pyrrolidinone (also known as N-Benzyl-2-pyrrolidone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis and to provide robust, field-proven strategies for overcoming low yields and other experimental hurdles.
Introduction
1-Benzyl-2-pyrrolidinone is a valuable γ-lactam derivative used as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While its structure is relatively simple, achieving high, reproducible yields can be challenging. This guide provides in-depth troubleshooting for the two most prevalent synthetic strategies: the reductive amination of levulinic acid derivatives and the N-alkylation of 2-pyrrolidinone.
Core Synthesis Pathways & Troubleshooting
We will explore each primary synthetic route, detailing the underlying chemistry and addressing the most common issues encountered in the laboratory.
Method 1: Reductive Amination of Ethyl Levulinate
This modern and efficient one-pot method involves the reaction of ethyl levulinate with benzylamine under reductive conditions, typically using catalytic hydrogenation, which leads to the formation of an intermediate amino ester that subsequently cyclizes to form the target lactam.[1][2]
Troubleshooting Guide: Reductive Amination
Possible Causes & Solutions:
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Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C, Raney Ni, AuPd) is the engine of this reaction. Its activity is paramount.
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Insight: Catalysts can be poisoned by impurities (sulfur, halides) or deactivated by improper storage and handling. Palladium on carbon (Pd/C) is notoriously pyrophoric and must be handled with care, often under a blanket of solvent or inert gas.
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Actionable Advice:
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Use a fresh batch of catalyst. If you suspect your current stock is old or has been exposed to air, replace it.
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Increase catalyst loading. While typically used at 5-10 mol%, increasing the loading to 15 mol% can sometimes drive a sluggish reaction to completion.
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Ensure proper activation. Some catalysts require pre-activation. Consult the supplier's technical data sheet.
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-
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Suboptimal Hydrogen Pressure: The reduction of the imine intermediate is dependent on sufficient hydrogen availability at the catalyst surface.
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Insight: While some modern catalysts can operate at ambient hydrogen pressure, many traditional systems require elevated pressures to achieve a reasonable reaction rate.[1]
-
Actionable Advice:
-
Gradually increase the hydrogen pressure. Start at atmospheric pressure and increase in increments to 10 bar, then up to 50-80 bar if your equipment permits.[3]
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Ensure your reaction vessel is properly sealed and that there are no leaks.
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Use a high-pressure reactor (autoclave) for reactions requiring more than a few bars of pressure.
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Insufficient Reaction Time or Temperature: Reductive aminations can be slow, especially if sterically hindered amines are used.[1]
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Insight: The reaction rate is sensitive to temperature. Higher temperatures increase the rate of both imine formation and its subsequent reduction.[4]
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Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider increasing the temperature (e.g., from room temperature to 60-85 °C) and extending the reaction time.[1][5]
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Possible Causes & Solutions:
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Thermal Requirement for Cyclization: The final intramolecular amide formation (lactamization) is a condensation reaction that expels a molecule of ethanol and often requires thermal energy.
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Insight: The intermediate amino ester is often stable at lower temperatures. Heating the reaction mixture after the reduction is complete is a common strategy to drive the cyclization.
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Actionable Advice:
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After confirming the consumption of the imine intermediate via TLC or GC-MS, increase the reaction temperature to 80-120 °C.
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Consider performing the reaction in a higher-boiling solvent like toluene, which allows for higher reaction temperatures to facilitate both reduction and cyclization in one step.
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pH of the Reaction Medium: The cyclization can be influenced by the pH of the medium.
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Insight: While not typically an issue in standard reductive aminations, residual acidity or basicity can affect the nucleophilicity of the amine and the electrophilicity of the ester carbonyl.
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Actionable Advice: If you suspect a pH issue, carefully neutralize the reaction mixture during workup before attempting to thermally induce cyclization.
-
Possible Causes & Solutions:
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Competitive Carbonyl Reduction: The hydrogenation catalyst can reduce the ketone of ethyl levulinate directly to an alcohol, competing with the desired imine formation and reduction pathway.[6]
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Insight: This side reaction is more prevalent when imine formation is slow or reversible. The key is to favor the formation of the imine before significant reduction occurs.
-
Actionable Advice:
-
Staged Addition: Add the benzylamine and ethyl levulinate to the solvent and stir for 1-2 hours at room temperature before introducing the catalyst and hydrogen. This allows the imine to form in solution, maximizing its concentration for the subsequent reduction.
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Use of a Drying Agent: The formation of the imine releases water. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can shift the equilibrium towards the imine, reducing the amount of free ketone available for direct reduction.
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Method 2: N-Alkylation of 2-Pyrrolidinone
This classical approach involves the deprotonation of 2-pyrrolidinone with a strong base to form the corresponding anion, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide).[7][8]
Troubleshooting Guide: N-Alkylation
Possible Causes & Solutions:
-
Incomplete Deprotonation: 2-pyrrolidinone has a pKa of about 24.5, requiring a very strong base for complete deprotonation.[7]
-
Insight: Sodium hydride (NaH) is the most common base. Its reactivity can be diminished by a coating of mineral oil or by degradation from improper storage. Water in the solvent or on the glassware will rapidly quench the base.
-
Actionable Advice:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry THF, dry DMF).
-
Prepare the Base: Wash the NaH (60% dispersion in mineral oil) with anhydrous hexane or pentane to remove the oil before use. This significantly increases its surface area and reactivity.
-
Ensure Complete Anion Formation: After adding 2-pyrrolidinone to the NaH suspension, allow sufficient time for the deprotonation to complete. The cessation of hydrogen gas evolution is a good indicator. Warming the mixture gently (e.g., to 40-50 °C) can facilitate this process.[8]
-
-
-
Inactive Alkylating Agent: The benzyl halide may have degraded.
-
Insight: Benzyl bromide is a lachrymator and can hydrolyze over time if exposed to moisture.
-
Actionable Advice: Use a fresh bottle of benzyl bromide or purify the existing stock by distillation if necessary.
-
Possible Causes & Solutions:
-
O-Alkylation Side Reaction: The pyrrolidinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the oxygen leads to the formation of the O-alkylated isomer, 2-benzyloxy-1-pyrroline.[7]
-
Insight: The ratio of N- to O-alkylation is influenced by the base, solvent, and the nature of the electrophile. Harder electrophiles and counter-ions that coordinate more strongly with oxygen can favor O-alkylation.
-
Actionable Advice:
-
Choice of Base and Solvent: Using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is standard practice and generally favors N-alkylation.[7][9]
-
Use a "Soft" Electrophile: Benzyl bromide is considered a "soft" electrophile and is preferred over "harder" electrophiles like benzyl tosylate or dimethyl sulfate, which might increase the proportion of O-alkylation.[7]
-
Control Temperature: Add the benzyl bromide at a low temperature (0 °C) to improve selectivity. This minimizes the thermodynamic O-alkylation product.
-
-
Possible Causes & Solutions:
-
Poor Solubility: The sodium salt of 2-pyrrolidinone may not be fully soluble in certain solvents, reducing the effective concentration of the nucleophile.
-
Insight: While THF is a common solvent, DMF is often superior due to its higher polarity, which helps to dissolve the intermediate salt and facilitate the SN2 reaction.
-
Actionable Advice: Switch the solvent from THF to anhydrous DMF.[8]
-
-
Insufficient Reaction Time/Temperature: While the initial deprotonation and addition of the alkylating agent are often done at low temperatures, the SN2 reaction itself may require warming to proceed at a reasonable rate.
Data Summary & Recommended Protocols
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation |
| Starting Materials | Ethyl levulinate, Benzylamine | 2-Pyrrolidinone, Benzyl bromide |
| Key Reagent | Hydrogenation Catalyst (e.g., AuPd, Pd/C)[1] | Strong Base (e.g., NaH)[8] |
| Solvent | Methanol, Ethanol, or Toluene | Anhydrous DMF or THF[7] |
| Temperature | 25 - 85 °C[1] | 0 °C to Room Temperature[9] |
| Pressure | 1 - 50 bar H₂ | Atmospheric |
| Typical Yield | 55% - 90%+[1] | 65% - 80%[8] |
| Key Challenge | Catalyst activity, competing reductions | Anhydrous conditions, O-alkylation[7] |
Experimental Protocol 1: Reductive Amination Synthesis
Experimental Protocol 2: N-Alkylation Synthesis
-
Preparation: Add sodium hydride (NaH, 60% dispersion, 1.2 equiv, washed with hexane) to a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and argon inlet. Add anhydrous DMF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 2-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. After the addition, allow the mixture to warm to room temperature and stir for 1 hour or until hydrogen evolution ceases.[9]
-
Alkylation: Cool the resulting solution back to 0 °C. Add benzyl bromide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Final Troubleshooting Logic
When encountering low yields, a systematic approach is crucial. Use the following workflow to diagnose the issue.
References
- Kadyrov, R., & Riermeier, T. H. (n.d.). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition.
- Muzzio, M., et al. (n.d.). Reductive Amination of Ethyl Levulinate to Pyrrolidones over AuPd Nanoparticles at Ambient Hydrogen Pressure. The Royal Society of Chemistry.
- (2019-02-28). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. The Royal Society of Chemistry.
- (2020-07-30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).
- (2025-09-30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- Technical Support Center: N-Alkylation of 2-Pyrrolidinone. Benchchem.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- (2024-11-29). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. NIH.
- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Benchchem.
- 1-Benzyl-2-pyrrolidinone 98 5291-77-0. Sigma-Aldrich.
- (2019-02-28). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Green Chemistry (RSC Publishing).
- Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com.
- Flow reductive amination to afford N-benzylaniline 16. Reagents and.... ResearchGate.
- Scheme 8. Catalytic reductive amination of levulinic acid (LA, 22a).... ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identification of byproducts in "1-Benzyl-1,5-dihydro-pyrrol-2-one" reactions
Technical Support Center: 1-Benzyl-1,5-dihydro-pyrrol-2-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (also known as N-benzyl-2-pyrrolidinone). This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this versatile γ-lactam scaffold.
Frequently Asked Questions (FAQs)
Q1: I'm performing an α-alkylation on this compound using a strong base like LDA and an alkyl halide. My LC-MS shows a peak with a mass corresponding to my desired product, but also a significant peak at roughly double the mass of my starting material. What is this byproduct?
A1: The peak you are observing is most likely a dimerized byproduct . This is a common issue in the alkylation of lactams when using strong, non-nucleophilic bases.
-
Causality: The enolate of this compound, which is your desired reactive intermediate, can act as a nucleophile and attack the electrophilic carbonyl carbon of a neutral, unreacted molecule of the starting material. This results in a self-condensation or dimerization reaction. The reaction is particularly favored if the concentration of the alkylating agent is low or if its addition is too slow, giving the enolate time to react with itself.
-
Mitigation Strategies:
-
Inverse Addition: Add the lactam solution slowly to a solution of the LDA at low temperature (-78 °C). This ensures that the concentration of the neutral lactam is always low in the presence of excess base, minimizing the chance for self-condensation.
-
Rapid Alkylation: Once the enolate is formed, add the alkyl halide promptly (but carefully) to trap the enolate before it can dimerize.
-
Choice of Base: While LDA is standard, exploring other bases like KHMDS or NaHMDS can sometimes alter the reaction kinetics and reduce dimerization, depending on the specific substrate and electrophile.
-
Q2: During my reaction work-up under acidic conditions, I'm noticing a new, more polar spot on my TLC analysis. Mass spectrometry suggests the loss of the benzyl group (a peak at M-91). What is happening and how can I prevent it?
A2: You are likely observing debenzylation , a known side reaction for N-benzyl protected compounds. The C-N bond of the benzyl group is susceptible to cleavage under certain conditions.
-
Causality: Strong acidic conditions, particularly at elevated temperatures, can facilitate the acid-catalyzed hydrolysis or cleavage of the benzylamine moiety.[1] Similarly, reductive conditions (e.g., catalytic hydrogenation meant to reduce another functional group) can readily cleave the benzyl group.[2] For instance, hydrogenolysis using catalysts like Palladium on carbon (Pd/C) is a standard method for removing N-benzyl groups.[3]
-
Mitigation Strategies:
-
Avoid Strong Acids: If possible, use milder acidic conditions for your work-up (e.g., saturated ammonium chloride solution instead of HCl). Keep temperatures low during extraction and concentration steps.
-
Alternative Protecting Groups: If harsh acidic or reductive steps are unavoidable in your synthetic route, consider using a different N-protecting group that is stable to your planned conditions.
-
Oxidative Cleavage: Be aware that oxidative conditions can also cause debenzylation. Certain reagents can form bromo radicals that abstract hydrogen atoms at the benzylic position, leading to cleavage.[4][5]
-
Q3: My reaction mixture is turning dark brown or black, and purification is yielding a tar-like substance with very low recovery of the desired product. What could be causing this polymerization/decomposition?
A3: This often points to decomposition or polymerization, which can be triggered by several factors, especially when dealing with reactive intermediates like enolates.
-
Causality:
-
Oxygen Contamination: Enolates and other carbanionic species are sensitive to atmospheric oxygen, which can initiate radical chain reactions leading to complex mixtures and polymerization.
-
High Temperatures: The γ-lactam ring can be susceptible to thermal degradation or base-catalyzed ring-opening at elevated temperatures, especially for prolonged periods.[6]
-
Reactive Electrophiles: Using highly reactive or unstable alkylating agents can lead to multiple side reactions and decomposition pathways.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Always perform reactions involving strong bases under a strictly inert atmosphere (e.g., Argon or Nitrogen). Ensure solvents are properly degassed.
-
Temperature Control: Maintain the recommended low temperatures (e.g., -78 °C for enolate formation) and avoid unnecessary warming of the reaction mixture.
-
Careful Reagent Selection: Ensure the purity of your reagents and starting materials. Impurities can often catalyze decomposition.
-
Troubleshooting Guide: A Systematic Approach
Issue: An Unexpected Peak is Observed in Analytical Chromatography (HPLC, GC-MS)
When an unknown peak appears, a systematic approach is crucial for identification and mitigation.
The first step is to obtain the mass of the unknown peak. This provides the most critical clue to its identity.
Table 1: Common Byproducts and Their Expected Mass Signatures
| Byproduct Type | Description | Expected Mass (M = mass of starting material) | Conditions Favoring Formation |
| Dimer | Self-condensation of two lactam molecules. | 2M or 2M - H₂O | Strong base, slow addition of electrophile. |
| Debenzylated Product | Loss of the N-benzyl group. | M - 91 (C₇H₇) | Acidic conditions, catalytic hydrogenation.[1][3] |
| Ring-Opened Product | Hydrolysis of the lactam amide bond. | M + 18 (H₂O) | Strong acidic or basic conditions, presence of water. |
| Over-Alkylated Product | Addition of two or more alkyl groups. | M + 2*(Alkyl group mass) | Use of excess alkylating agent, strong base. |
| Elimination Product | Formation of a double bond, often α,β to the carbonyl. | Varies (depends on subsequent reaction) | Strong bases, hindered electrophiles. |
This workflow helps narrow down the possibilities based on the mass data and reaction conditions.
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocols
Protocol 1: Minimizing Dimer Formation During α-Alkylation
This protocol details the "inverse addition" method to suppress dimerization.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Argon or Nitrogen gas supply
-
Dry, clean glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two rubber septa under a positive pressure of inert gas (Argon/Nitrogen).
-
LDA Preparation (In Situ):
-
In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly cloudy.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
-
Enolate Formation (Inverse Addition):
-
Prepare a separate solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Using a syringe pump for controlled, slow addition, add the lactam solution to the LDA solution at -78 °C over 30-60 minutes. This step is critical to maintain a low concentration of the unreacted lactam.
-
After the addition is complete, stir the resulting enolate solution for an additional 30-45 minutes at -78 °C.
-
-
Alkylation:
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Caption: Workflow for α-alkylation using inverse addition.
References
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.Molecules, 2022. [Link]
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.Beilstein Journal of Organic Chemistry, 2022. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 2021. [Link]
- Discussion on the dimerization reaction of penicillin antibiotics.National Institutes of Health (NIH), 2021. [Link]
- Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source.National Institutes of Health (NIH), 2023. [Link]
- Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.PubMed, 2023. [Link]
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Hydrogenolytic debenzylation of the lactam-nitrogen followed by alkylation reaction.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate)
Sources
Technical Support Center: Purification of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Welcome to our dedicated technical support center for the purification of 1-Benzyl-1,5-dihydro-pyrrol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
I. Understanding the Molecule: Key Purification Considerations
This compound is a γ-lactam, a structural motif found in many biologically active molecules.[1][2][3] Its purification can be influenced by several factors, including impurities from its synthesis, its polarity, and its stability. This guide will address these aspects to help you develop a robust purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective methods for the purification of this compound and related compounds are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction. For multi-gram scales with crystalline products, recrystallization is often more efficient. For complex mixtures or non-crystalline products, chromatography is generally preferred.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at an elevated temperature. For compounds structurally similar to this compound, non-polar solvents or mixtures of polar and non-polar solvents have been shown to be effective. For instance, recrystallization from hexane has been reported for a related derivative, yielding yellowish needles.[4] A mixture of hexanes and dichloromethane has also been used, where sonication helps in precipitating the purified product.[5] It is always recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system.
Q3: What are the typical starting points for developing a flash column chromatography method?
A3: For flash chromatography, a common starting point for lactam derivatives is a solvent system of ethyl acetate and hexanes. You can begin with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and any impurities. For more polar impurities, a solvent system of dichloromethane and methanol might be necessary.[6]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. 1H NMR can be used to identify the presence of impurities by comparing the integration of their signals to that of the product. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.[1][6]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The solvent may be too non-polar, or the solution is being cooled too rapidly. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane solution). Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Poor recovery from recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture. If the compound is highly soluble in most single solvents, a multi-solvent system (e.g., dissolving in a good solvent like dichloromethane and then adding a poor solvent like hexane until turbidity is observed) can be effective. |
| Co-elution of impurities during column chromatography | The polarity of the eluent may not be optimal for separating the product from a specific impurity. | If the impurity is less polar, decrease the polarity of the eluent. If it is more polar, you may need to switch to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol). A shallower gradient during elution can also improve separation. |
| Product appears as a smear on TLC | The compound may be interacting too strongly with the silica gel, or it could be degrading on the stationary phase. | Add a small amount of a modifier to your TLC developing solvent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds, to improve the spot shape. |
| The purified product is colored | This could be due to a persistent, colored impurity or degradation of the product. | If the impurity is suspected, re-purification using a different method (e.g., chromatography if recrystallization was used initially) may be necessary. Activated carbon can sometimes be used to remove colored impurities during recrystallization, but a small-scale test is recommended as it can also adsorb the product. |
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
-
Prepare the Column: Dry pack a glass column with silica gel (70–230 mesh).[6]
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., in 5% increments). The optimal eluent composition should be determined by prior TLC analysis. A reported system for a related compound is a 1:1 mixture of hexane and ethyl acetate.[7]
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is based on methods used for structurally similar compounds.[4]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., hexane or an ethyl acetate/hexane mixture) at room temperature.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
V. Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Logic for separating a polar impurity.
VI. References
-
Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. [Link]
-
de Bittencourt, J., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]
-
Nguyen, T. H. T., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. Vietnam Journal of Chemistry, 58(4), 481-486. [Link]
-
Török, B., et al. (2019). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules, 24(23), 4335. [Link]
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]
-
Sorgi, K. L., et al. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
-
Nguyen, T. L. H., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 17, 2838–2848. [Link]
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
Sources
- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. jst-ud.vn [jst-ud.vn]
- 7. mdpi.com [mdpi.com]
Stability issues of "1-Benzyl-1,5-dihydro-pyrrol-2-one" during synthesis and storage
Technical Support Center: 1-Benzyl-1,5-dihydro-pyrrol-2-one
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and practical guidance on the stability challenges associated with the synthesis and storage of this compound. Our aim is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring the integrity of your experimental outcomes.
The γ-lactam scaffold is a cornerstone in many biologically active molecules.[1][2] However, the specific structure of this compound, featuring a dihydro-pyrrol-2-one ring, presents a unique set of stability considerations that demand careful management. This guide is structured in a question-and-answer format to directly address the common challenges you may face.
Troubleshooting Guide: Synthesis and Purification
This section focuses on issues that can arise during the preparation and purification of this compound.
Question 1: During the synthesis of this compound, I'm observing low yields and the formation of multiple byproducts. What could be the cause?
Answer: Low yields and byproduct formation in the synthesis of substituted pyrrol-2-ones are often multifactorial. The reaction pathway's sensitivity to starting material purity, reaction conditions, and the presence of moisture are key areas to investigate.
-
Purity of Starting Materials: Ensure that the precursors, such as the corresponding aldehyde, amine, and keto-ester for a multi-component reaction, are of high purity. Impurities can lead to unwanted side reactions.[3][4]
-
Reaction Conditions:
-
Temperature: Overheating can lead to decomposition or polymerization. It is crucial to maintain the recommended reaction temperature.
-
pH Control: The stability of the pyrrol-2-one ring is pH-dependent. Strongly acidic or basic conditions can promote hydrolysis and ring-opening.[5][6] For instance, the ring of N-methyl-2-pyrrolidone (NMP) can open under both acidic and alkaline conditions.[6]
-
-
Atmosphere: The double bond in the pyrrol-2-one ring and the benzylic position can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Question 2: My purified this compound appears discolored (yellow to brown) and shows impurities in NMR/LC-MS analysis. What is the likely cause and how can I improve purity?
Answer: Discoloration and the presence of impurities post-purification often point towards degradation that occurred either during the workup or the purification process itself.
-
Oxidative Degradation: As mentioned, the compound is susceptible to oxidation. Exposure to air, especially at elevated temperatures or in the presence of light, can lead to the formation of colored byproducts.
-
Residual Acid/Base: Trace amounts of acid or base from the reaction or workup can catalyze degradation over time. Ensure thorough washing and neutralization steps.
-
Purification Method:
-
Silica Gel Chromatography: While effective, prolonged exposure to silica gel, which is acidic, can cause degradation of acid-sensitive compounds. Consider using deactivated silica gel (e.g., with triethylamine) or an alternative purification method like crystallization.
-
Distillation: If the compound is thermally stable enough for distillation, this can be an effective purification method. However, high temperatures can also induce degradation.[7]
-
Experimental Protocol: Purification by Crystallization
For a solid product, crystallization is often a milder purification method than chromatography.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.[8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Frequently Asked Questions (FAQs): Stability and Storage
This section addresses common questions regarding the long-term stability and proper storage of this compound.
Question 3: What are the primary degradation pathways for this compound during storage?
Answer: The main degradation pathways are hydrolysis, oxidation, and potentially polymerization.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, which breaks the ring to form the corresponding gamma-amino acid derivative. This is accelerated by the presence of moisture, acids, or bases.[5][9]
-
Oxidation: The benzylic C-H bonds and the double bond within the ring are potential sites for oxidation, leading to a variety of degradation products. This can be initiated by light, heat, or the presence of oxidizing agents.
-
Polymerization: Lactams can undergo ring-opening polymerization.[9] This is typically initiated by strong acids, bases, or water at elevated temperatures. While less common for N-substituted lactams compared to their unsubstituted counterparts, it remains a possibility.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Question 4: What are the recommended storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is critical to maintain the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of degradation reactions.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation.[11] |
| Container | Use a tightly sealed, airtight container. | Prevents exposure to moisture and air.[10][12] |
| Light | Protect from light by using an amber vial or storing in the dark. | Prevents light-induced degradation. |
| Purity | Ensure the stored material is of high purity. | Impurities can act as catalysts for decomposition. |
Question 5: I suspect my stored sample of this compound has degraded. How can I check its purity?
Answer: Several analytical techniques can be used to assess the purity of your sample.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of degradation products by showing new signals that do not correspond to the parent compound.
-
Mass Spectrometry (MS): Can help in identifying the mass of potential degradation products.
Workflow: Purity Assessment of Stored Sample
Caption: Workflow for assessing the purity of a stored sample.
References
- Safety Data Sheet: N-Butyl-2-pyrrolidone - Carl ROTH.
- Opening of NMP ring under acidic or alkaline condition to form... - ResearchGate.
- Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit.
- 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega.
- N-Methyl-2-Pyrrolidone - LyondellBasell.
- Scheme 1. Scope of the Ring Opening of Pyrrolidines a - ResearchGate.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central.
- Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one - MDPI.
- 2-phenyl-1-pyrroline - Organic Syntheses Procedure.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals.
- 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem.
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC - NIH.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI.
- (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diastereoselectivity in 1-Benzyl-1,5-dihydro-pyrrol-2-one Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the diastereoselective synthesis of 1-benzyl-1,5-dihydro-pyrrol-2-one and its derivatives. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve optimal stereochemical control in your experiments.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. Achieving high diastereoselectivity in its synthesis is often crucial for obtaining the desired therapeutic efficacy and minimizing off-target effects. However, controlling the stereochemical outcome can be a significant challenge, influenced by a multitude of reaction parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your synthetic endeavors.
Troubleshooting Guide
Question 1: My synthesis of a 5-substituted-1-benzyl-1,5-dihydro-pyrrol-2-one is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
Answer:
A low diastereomeric ratio is a common issue and can typically be traced back to several key aspects of your reaction setup. The primary factors influencing diastereoselectivity in this synthesis are the choice of reagents and catalysts, the reaction solvent, and the temperature.
-
Mechanism of Stereocontrol: The stereochemistry at the 5-position is often determined during a nucleophilic addition or a cyclization step. The facial selectivity of this step is governed by steric and electronic factors of the substrate and reagents. For instance, in a multi-component reaction, the approach of the nucleophile to an intermediate imine or enamine will dictate the final stereochemistry.[1]
-
Influence of Lewis Acids: If your synthesis involves a Lewis acid catalyst, its identity and stoichiometry are critical. Different Lewis acids, such as Yb(OTf)₃, Sc(OTf)₃, or TiCl₄, can have a profound impact on the transition state geometry, thereby influencing the diastereomeric ratio.[2] Ytterbium and Scandium triflates are often effective in promoting high diastereoselectivity in pyrrolidine synthesis.[2] It is advisable to screen a panel of Lewis acids to identify the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the diastereoselectivity. A change from a non-polar solvent like toluene to a more polar one like dichloromethane (CH₂Cl₂) or acetonitrile can alter the reaction pathway and the preferred transition state, leading to different diastereomeric ratios.[3]
-
Temperature Control: Reactions should be conducted at the recommended temperature, as deviations can lead to a loss of selectivity. Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.
Troubleshooting Protocol:
-
Catalyst Screening: If using a Lewis acid, perform small-scale experiments with different Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃, TiCl₄) at a consistent catalyst loading (e.g., 10 mol%).[2]
-
Solvent Optimization: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
-
Temperature Variation: Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) to assess the impact on the diastereomeric ratio.
Question 2: I am observing inconsistent diastereoselectivity between batches. What are the likely causes of this variability?
Answer:
Inconsistent diastereoselectivity is often a result of subtle, yet critical, variations in reaction conditions that may not be immediately obvious.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts or inhibitors, leading to unpredictable outcomes.[4] Ensure that all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.
-
Atmospheric Control: Many organic reactions are sensitive to air and moisture.[4] If your reaction is performed under an inert atmosphere, ensure that your technique for excluding air and moisture (e.g., using a nitrogen or argon blanket) is consistent and effective.
-
Rate of Addition: The rate at which reagents are added can influence the local concentration and temperature of the reaction mixture, which in turn can affect diastereoselectivity. A slow, controlled addition is generally preferable.
Self-Validating Protocol for Consistency:
-
Reagent and Solvent Qualification: Before starting a new batch, verify the purity of all starting materials. Use freshly distilled or commercially available anhydrous solvents.
-
Standardize Procedures: Document and strictly adhere to all experimental parameters, including reaction time, stirring rate, and the method and rate of reagent addition.
-
Inert Atmosphere Techniques: If applicable, ensure your inert gas setup is leak-free and that all glassware is properly dried before use.
Question 3: How can I determine the diastereomeric ratio of my product mixture accurately?
Answer:
Accurate determination of the diastereomeric ratio is essential for optimizing your reaction. The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: Diastereomers have distinct chemical environments, which often results in different chemical shifts for corresponding protons in the ¹H NMR spectrum.[5] By integrating a pair of well-resolved signals, one for each diastereomer, you can determine their relative ratio.[6] It is crucial to ensure that the chosen signals are unique to each diastereomer and are not overlapping with other peaks. For complex spectra, band-selective pure shift NMR can be a powerful technique to collapse multiplets into singlets, simplifying analysis.[7]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or after derivatization with a chiral agent can also be used to separate and quantify diastereomers.[8][9] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for diastereomer separation.[10]
Protocol for d.r. Determination by ¹H NMR:
-
Sample Preparation: Prepare a solution of your purified product mixture in a suitable deuterated solvent.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Analysis: Identify a set of signals that are well-resolved for each diastereomer. Integrate these signals and calculate the ratio of the integrals to determine the diastereomeric ratio.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound where diastereoselectivity is a concern?
A common approach is a multi-component reaction involving an aldehyde, benzylamine, and a suitable three-carbon synthon.[1] For example, the reaction of an aldehyde, benzylamine, and an ester of an acylpyruvic acid can yield a substituted 1,5-dihydro-2H-pyrrol-2-one.[11] The stereocenter at the 5-position is created during the cyclization step, and its configuration is influenced by the reaction conditions.
Caption: A general multi-component synthesis of 5-substituted-1-benzyl-1,5-dihydro-pyrrol-2-ones.
Q2: Can I improve the diastereomeric ratio by changing the N-protecting group from benzyl?
Yes, the nature of the N-substituent can have a significant steric and electronic influence on the stereochemical outcome of the reaction. While the benzyl group is common, exploring other protecting groups, such as a bulkier triphenylmethyl (trityl) group or an electron-withdrawing group, could alter the preferred transition state and improve diastereoselectivity.
Q3: My desired diastereomer is the minor product. How can I reverse the selectivity?
Reversing diastereoselectivity can be challenging but is sometimes achievable by significantly altering the reaction conditions. This could involve:
-
Switching Catalysts: A different Lewis acid or an organocatalyst might favor a different transition state.
-
Solvent Effects: A drastic change in solvent polarity or the use of a coordinating solvent could potentially reverse the selectivity.
-
Temperature: While less common, in some cases, running the reaction at a higher temperature might favor the kinetically controlled product, which could be the opposite of the thermodynamically favored product formed at lower temperatures.
Q4: I am having difficulty separating the diastereomers. What are my options?
Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.
-
Flash Column Chromatography: Careful optimization of the eluent system can often lead to the separation of diastereomers on a silica gel column.
-
Preparative HPLC: For more challenging separations, preparative HPLC, potentially with a specialized stationary phase, can be employed.[9]
-
Crystallization: If one of the diastereomers is crystalline and has a significantly lower solubility in a particular solvent system, fractional crystallization can be an effective method for separation.
Caption: A troubleshooting workflow for improving diastereoselectivity.
References
- ACS Publications. (n.d.).
- ACS Publications. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
- PubMed. (2014, March 7). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
- ResearchGate. (2014, December 13).
- PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
- National Institutes of Health. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
Sources
- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Effect of different catalysts on "1-Benzyl-1,5-dihydro-pyrrol-2-one" synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the impact of different catalytic systems. Our goal is to equip you with the expertise to navigate experimental complexities and optimize your synthetic outcomes.
Introduction to the Synthesis
This compound is a γ-lactam derivative of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active compounds. The synthesis of this target molecule can be approached through various catalytic methods, each with its own set of advantages and potential challenges. This guide will focus on troubleshooting the most common synthetic routes, including acid-catalyzed, base-mediated, and transition metal-catalyzed reactions.
Troubleshooting Guides by Catalyst Type
The choice of catalyst is a critical parameter that dictates the reaction pathway, yield, and impurity profile. Below are troubleshooting guides for common catalytic systems used in the synthesis of this compound.
Guide 1: Acid-Catalyzed Synthesis (e.g., Paal-Knorr and Related Condensations)
Acid catalysts are frequently employed in condensation reactions to form the pyrrolidinone ring. A prominent example is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine.[1][2]
Typical Reaction Scheme: (A 1,4-dicarbonyl compound reacts with benzylamine in the presence of an acid catalyst to yield this compound)
Troubleshooting Common Issues:
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Incorrect pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3] | Maintain neutral or weakly acidic conditions. A catalytic amount of a weak acid like acetic acid is often sufficient to promote the reaction without causing side reactions.[3] |
| Impurities in Starting Materials: The presence of mono-carbonyl compounds or other residues in the 1,4-dicarbonyl starting material can lead to undesired side products.[3] | Purify the 1,4-dicarbonyl compound by distillation or recrystallization before use. Ensure the benzylamine is of high purity. | |
| Sub-optimal Temperature or Reaction Time: Prolonged heating can lead to degradation of starting materials or the product.[3] | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[3] | |
| Formation of Furan Byproducts | Excessively Acidic Conditions: As mentioned, strong acids favor the competing furan synthesis pathway.[3] | Buffer the reaction mixture or use a milder acid catalyst. If a strong acid is necessary, use it in catalytic amounts and monitor the reaction carefully. |
| Difficult Purification | Presence of Unreacted Starting Materials: Unreacted benzylamine or the dicarbonyl compound can complicate purification. | Unreacted benzylamine can be removed by washing the organic layer with a dilute acid solution. Unreacted dicarbonyl compounds may require column chromatography for separation.[4] |
| Formation of Polar Byproducts: Over-alkylation of benzylamine can lead to the formation of dibenzylamine, which can react to form polar byproducts. | Use a large excess of the primary amine (benzylamine) to statistically favor the desired reaction over the formation of secondary amines.[5] |
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use fresh, high-purity benzylamine.[3]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq). Add benzylamine (1.1 - 1.5 eq). Add the chosen solvent (e.g., ethanol, acetic acid). Add a catalytic amount of a weak acid (e.g., acetic acid).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[3]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[3]
Logical Workflow for Troubleshooting Paal-Knorr Synthesis
Sources
Technical Support Center: Reaction Monitoring for 1-Benzyl-1,5-dihydro-pyrrol-2-one
Welcome to the technical support center for the synthesis and analysis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a γ-lactam, this compound is a crucial heterocyclic building block in medicinal chemistry.[1][2][3] Accurate monitoring of its formation is paramount for optimizing reaction conditions, ensuring purity, and achieving desired yields.
This resource provides practical, field-tested advice to help you navigate common challenges encountered during your experiments.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and inexpensive method for qualitatively monitoring the progress of a reaction.[4][5] It allows for the quick determination of the presence of starting materials and the formation of products.[4][6]
Frequently Asked Questions (FAQs) for TLC Monitoring
Question 1: My spots are streaking. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate can be indicative of several issues.[7][8]
-
Overloading: The most common cause is applying too much sample to the plate.[7][9][10][11] This saturates the stationary phase, leading to a continuous band rather than a distinct spot.
-
Highly Polar Compounds: this compound and its precursors may possess strongly acidic or basic groups that can interact strongly with the silica gel stationary phase, causing streaking.[7][8]
-
Complex Mixture: If your reaction mixture contains numerous components with similar polarities, they may run together, appearing as a streak.[7][10]
Question 2: I can't see any spots on my developed TLC plate. What should I do?
Answer: The absence of visible spots can be frustrating, but it's a common and solvable problem.[9][10]
-
Insufficient Concentration: Your sample may be too dilute to be detected.[9][10]
-
Non-UV Active Compound: While many organic compounds are UV active, not all are. This compound, with its aromatic ring, should be UV active. However, some starting materials or byproducts may not be.
-
Solution: Use an alternative visualization technique.[9]
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[12][13] This method is semi-destructive, and the spots will fade over time.[12]
-
Staining: Various chemical stains can be used to visualize spots.[14] A p-anisaldehyde stain is a good general-purpose option, sensitive to many functional groups.[15] Potassium permanganate stain is effective for visualizing compounds that can be oxidized.[14]
-
-
-
Sample Dissolution: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the solvent level is too high, your sample will dissolve into the solvent reservoir instead of moving up the plate.[10]
Question 3: How do I choose the right mobile phase for my reaction?
Answer: Selecting the optimal mobile phase is crucial for good separation and often requires some experimentation.[16][17]
-
Start Simple: A common starting point for neutral organic molecules is a 1:1 mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][17]
-
Adjusting Polarity: The goal is to have your compound of interest with an Rf value between 0.2 and 0.6.
-
Trial and Error: It is common practice to test several solvent systems with varying polarities to find the one that provides the best separation of your starting material, product, and any byproducts.[16]
| Problem | Potential Cause | Recommended Solution |
| Spots are streaking | Sample is overloaded | Dilute the sample and re-spot.[9][10] |
| Highly polar compound | Add a few drops of acid or base to the mobile phase.[8][9] | |
| No spots are visible | Sample is too dilute | Concentrate the sample or spot multiple times.[9][10] |
| Compound is not UV-active | Use an alternative visualization method like an iodine chamber or a chemical stain.[12][13][14] | |
| Poor separation | Incorrect mobile phase polarity | Adjust the ratio of polar to non-polar solvents.[9][17] |
TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on the progress of a reaction, offering higher resolution and sensitivity than TLC. Reverse-phase HPLC is a common technique for the analysis of polar compounds like N-substituted pyrrolidinones.[18][19][20]
Frequently Asked Questions (FAQs) for HPLC Monitoring
Question 1: I'm observing significant peak tailing for my this compound peak. What are the likely causes?
Answer: Peak tailing is a common issue in HPLC where a peak is asymmetrical with a drawn-out trailing edge.[21] This can be caused by several factors:
-
Secondary Interactions: The primary cause of peak tailing is often unwanted interactions between the analyte and the stationary phase.[22][23] For basic compounds, interactions with acidic residual silanol groups on the silica-based column are a frequent culprit.[21][22]
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., using a formic or phosphoric acid modifier) will protonate the silanol groups, minimizing these secondary interactions.[22]
-
Use an End-capped Column: These columns have fewer free silanol groups, reducing the potential for these unwanted interactions.[22][23]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[23][24]
-
Solution: Dilute your sample and reinject.[23]
-
-
Column Contamination or Degradation: A void at the column inlet or a partially blocked frit can cause peak tailing.[22][23]
Question 2: My retention times are shifting from run to run. How can I stabilize them?
Answer: Drifting or jumping retention times can make peak identification and quantification unreliable.[25]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[26] This is especially true when using mobile phase additives like ion-pairing reagents.[26]
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting your analysis.[26]
-
-
Mobile Phase Composition Changes: The composition of your mobile phase can change over time due to the evaporation of more volatile components.[27]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[27]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[28]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[28]
-
-
Flow Rate Variations: Inconsistent flow from the pump can lead to retention time shifts.[26][27]
-
Solution: Check for leaks in the system and ensure the pump is properly maintained and calibrated.[27]
-
Question 3: I'm seeing poor resolution between my starting material and product peaks. What can I do to improve it?
Answer: Poor resolution can make it difficult to accurately quantify the components of your reaction mixture.
-
Optimize Mobile Phase: Adjusting the mobile phase composition can significantly impact resolution.
-
Solution: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjusting the gradient profile in a gradient elution method.[21]
-
-
Change the Column: The column's stationary phase plays a critical role in separation.
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Solution: Decrease the flow rate and observe the effect on your separation.
-
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups | Lower the mobile phase pH or use an end-capped column.[22][23] |
| Column overload | Dilute the sample.[23] | |
| Shifting Retention Times | Inadequate column equilibration | Flush the column with sufficient mobile phase before analysis.[26] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and keep reservoirs capped.[27] | |
| Temperature fluctuations | Use a column oven.[28] | |
| Poor Resolution | Suboptimal mobile phase | Adjust the organic modifier or gradient profile.[21] |
| Unsuitable column | Try a column with a different stationary phase or smaller particles.[20][22] |
HPLC System Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- TLC Visualization Methods. (n.d.).
- ChemBAM. (n.d.). TLC troubleshooting.
- Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates.
- YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- University of York. (n.d.). Visualising plates.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- LCGC. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC.
- YouTube. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
- ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?
- pharmashare.in. (2025, June 29). Troubleshooting TLC.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?
- YouTube. (2025, February 1). What Is The Mobile Phase In TLC Chromatography? - Chemistry For Everyone.
- A Telescopic One-Pot Synthesis of β-Lactam Rings Using Amines as a Convenient Source of Imines. (n.d.).
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column.
- PubChem. (n.d.). 1-Benzyl-2,5-dihydropyrrole.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Mechanism for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.¹⁹. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- SIELC Technologies. (n.d.). Polar Compounds.
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONT. (n.d.).
- SIELC Technologies. (n.d.). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column.
- ElectronicsAndBooks. (n.d.). N-Substituted Pyrrolidin-3-ones as Heterocyclic Building Blocks. Enantioselective.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ResearchGate. (n.d.). TLC of β-Lactam Antibiotics.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Wsu. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- NIH. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC.
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. (2022, December 2). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
Sources
- 1. researchgate.net [researchgate.net]
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Removal of impurities from "1-Benzyl-1,5-dihydro-pyrrol-2-one" crude product
Technical Support Center: Purification of 1-Benzyl-1,5-dihydro-pyrrol-2-one
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile lactam intermediate. Our approach is rooted in fundamental chemical principles to not only offer protocols but to explain the causality behind them, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing immediate, actionable advice.
Initial Assessment & Workup
Q1: My crude reaction product is a discolored, oily, or amorphous solid. What are my immediate next steps?
A: The physical state of your crude product provides valuable clues about the primary impurities. A dark color often suggests polymeric by-products or residual starting materials that have degraded under reaction conditions, while an oily consistency typically indicates the presence of unreacted starting materials or low-melting-point side products.
Your first action should be a liquid-liquid extraction (aqueous workup). This is a powerful, bulk purification step designed to remove ionic or highly polar impurities before proceeding to more refined techniques like recrystallization or chromatography. This step partitions compounds between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase based on their acidity, basicity, and polarity.
Q2: What are the most common impurities I should expect from a typical synthesis of this compound?
A: The impurity profile is dictated by your synthetic route. A common synthesis involves the reaction of a γ-keto acid or its ester (e.g., levulinic acid or ethyl levulinate) with benzylamine.[1][2]
Primary Expected Impurities:
-
Unreacted Benzylamine: A basic, polar compound.
-
Unreacted γ-Keto Acid/Ester: An acidic or neutral, polar compound.
-
Acid or Base Catalysts: If used in the reaction.
-
Side-Products: Such as imines formed between the amine and keto-ester, which may not have cyclized.[3]
-
Reaction Solvents: Toluene, ethanol, acetic acid, etc.[3][4]
Understanding these potential contaminants is crucial for designing an effective purification strategy. An acidic wash will remove the basic benzylamine, while a basic wash will remove the acidic γ-keto acid.
Purification Methodologies
Q3: How do I design an effective aqueous workup to remove both acidic and basic impurities?
A: A sequential washing strategy is highly effective. The principle is to convert ionic impurities into their water-soluble salt forms, which are then extracted into the aqueous phase.
Rationale:
-
Acid Wash (e.g., 1M HCl): Benzylamine (pKa of ~9.3) is protonated to form benzylammonium chloride, a water-soluble salt. The neutral product remains in the organic layer.
-
Base Wash (e.g., sat. NaHCO₃ or Na₂CO₃): Unreacted levulinic acid (pKa of ~4.6) is deprotonated to form sodium levulinate, which is water-soluble. Sodium bicarbonate is generally preferred as it is less harsh than stronger bases like NaOH, which could potentially hydrolyze the lactam ring under certain conditions.
-
Brine Wash (sat. NaCl): This wash removes residual water from the organic layer (by the salting-out effect) and helps to break up any emulsions that may have formed.
A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.
Q4: What is the best solvent or solvent system for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which your target compound is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures or are completely insoluble. For compounds similar to this compound, a non-polar solvent or a moderately polar solvent system is often a good starting point.[5][6]
| Solvent System | Suitability for Product | Common Impurities Removed | Rationale & Expert Insight |
| Hexane or Heptane | Good | Highly polar impurities, colored by-products. | An excellent choice for non-polar compounds. The crude product often crystallizes well from hot hexane upon cooling.[5] This is a good first choice if your crude product is a solid. |
| Ethyl Acetate / Hexane | Excellent | A broad range of impurities. | This is a highly versatile system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly turbid. Upon cooling, pure crystals should form. This allows for fine-tuning of polarity to exclude impurities effectively. |
| Dichloromethane / Hexane | Excellent | Polar and non-polar impurities. | Similar to the ethyl acetate/hexane system, this provides excellent control. Dichloromethane is a stronger solvent, useful if the product is less soluble in ethyl acetate. The product is dissolved in minimal DCM, and hexane is added as the anti-solvent.[6] |
| Ethanol or Isopropanol | Fair to Good | Non-polar, greasy impurities. | Alcohols are more polar and may have higher solubility for the product even when cold, potentially reducing yield. However, they can be effective if non-polar impurities are the main issue. Often used for final product crystallization.[7] |
Q5: My product has "oiled out" or will not crystallize. What should I do?
A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice, usually because the solution is supersaturated at a temperature above the product's melting point or because significant impurities are depressing the melting point.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add more of the primary solvent, and allow it to cool more slowly.
-
Induce Crystallization:
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed: Add a single, pure crystal of the product (if available from a previous batch) to the cooled solution to initiate crystal growth.
-
Cool Slowly: Place the flask in a large beaker of hot water and allow it to cool to room temperature over several hours, then transfer to a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
-
Purify Further: If crystallization fails, it indicates a high impurity load. The best course of action is to remove the solvent and purify the crude material using column chromatography before attempting recrystallization again.
Q6: When is column chromatography the best choice, and what conditions should I use?
A: Column chromatography is the preferred method when recrystallization fails, when impurities have similar solubility profiles to the product, or when multiple components need to be separated from a complex mixture.[1][4]
Recommended Conditions:
-
Stationary Phase: Silica gel (70-230 mesh is standard for flash chromatography).[4]
-
Mobile Phase (Eluent): Start with a non-polar system and gradually increase polarity. A gradient of hexane/ethyl acetate is an excellent starting point.
-
Begin with 100% Hexane.
-
Gradually increase to 10-30% Ethyl Acetate in Hexane.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition before running the column and to track the separation during elution. The ideal Rf value for the target compound is between 0.25 and 0.35.
Visualized Purification Workflows
The following diagrams illustrate the decision-making process and procedural flow for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Vent frequently as CO₂ may be generated if significant acid is present. Shake, allow layers to separate, and drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution, shake, and drain the aqueous layer. This step minimizes the amount of dissolved water in the organic phase.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes until the drying agent no longer clumps. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude product from the workup into an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Use a steam bath or hot plate for heating.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot hexane dropwise until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine the appropriate eluent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will give your product an Rf of ~0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
References
- de Bittencourt, J. A., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. IUCrData, 1(1). This article provides an example of recrystallizing a related pyrrolidinone derivative from hexane.
- Sari, Y., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. Rasayan Journal of Chemistry, 14(1), 54-60. This paper describes the use of column chromatography with dichloromethane and methanol for purifying similar heterocyclic structures.
- Poulin, M. B., et al. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses, 100, 418–445. This reference details a purification procedure involving sonication and filtration with a hexanes/dichloromethane mixture for a related compound.
- Fofana, M., et al. (2018). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Acta Crystallographica Section E, E64(1), o687. This paper mentions growing crystals from an ethanol solution, indicating its utility as a recrystallization solvent.
- Mihalik, J., et al. (2021). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules, 26(16), 4983. This article details flash chromatographic separation using a hexane/ethyl acetate eluent system.
- Nguyen, T. H. D., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 1376–1385. This paper discusses the synthesis of related pyrrolin-2-ones via three-component reactions, highlighting potential side reactions and impurity profiles.
- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. This source provides extensive synthetic routes to 1,5-substituted pyrrolidin-2-ones, including N-benzyl derivatives, which is useful for understanding impurity formation.
- Vo, T. K. H., et al. (2020). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONTAINING NITRO GROUP. Vietnam Journal of Science and Technology, 58(5). This article describes recrystallization using a mixture of CH2Cl2 and ethanol or ethyl acetate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jst-ud.vn [jst-ud.vn]
- 5. (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-Benzyl-6-phenylimino-5-(pyrrol-2-ylidene)hexahydropyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Pyrrolidinone Ring During Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists, researchers, and drug development professionals. The pyrrolidinone ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] However, its inherent reactivity, particularly the lability of the lactam bond, presents significant challenges during multi-step synthesis. This guide provides in-depth troubleshooting advice and preventative strategies to help you navigate these challenges, ensuring the integrity of the pyrrolidinone core throughout your synthetic campaigns.
Frequently Asked Questions: Understanding Pyrrolidinone Degradation
This section addresses the fundamental chemical principles governing the stability of the pyrrolidinone ring.
Q1: What is the primary degradation pathway for the pyrrolidinone ring?
The most common degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond. This reaction results in the opening of the ring to form the corresponding 4-aminobutyric acid (GABA) derivative.[4][5] This process can be catalyzed by both acids and bases, making the ring vulnerable during many common synthetic operations like deprotection or workup procedures.
Q2: Under what specific conditions is the pyrrolidinone ring most susceptible to degradation?
The pyrrolidinone ring is most vulnerable under the following conditions:
-
Strongly Acidic Conditions: Exposure to strong acids such as concentrated hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or even trifluoroacetic acid (TFA) at elevated temperatures can rapidly catalyze ring-opening.[4][5]
-
Strongly Basic Conditions: Strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) readily promote hydrolysis, especially with heating.[4][5]
-
Elevated Temperatures: As with most reactions, heat significantly accelerates the rate of hydrolysis across a wide pH range.[5]
Q3: Are there other, less common degradation pathways?
Yes. While hydrolysis is the primary concern, you should also be aware of:
-
Reductive Cleavage: Treatment with very strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl completely, leading to the formation of a pyrrolidine (the corresponding cyclic amine).[4]
-
Anionic Polymerization: In the presence of a strong, non-nucleophilic base, the N-H proton can be abstracted, and the resulting anion can initiate ring-opening polymerization to form polyamide structures (Nylon 4).[4]
Troubleshooting Guide: Addressing In-Experiment Issues
This section provides direct answers to common problems encountered during synthesis.
Issue 1: I'm seeing a significant amount of a polar, amino acid-like byproduct. What's happening?
-
Likely Cause: You are almost certainly observing the GABA derivative formed from the hydrolysis of your pyrrolidinone ring. This indicates that your reaction or workup conditions are too acidic or basic.
-
Troubleshooting & Recommendations:
-
Analyze pH: Immediately check the pH of your reaction mixture or aqueous workup solutions.
-
Review Reagents: Scrutinize all reagents for hidden sources of strong acid or base. For example, some amine salts can be acidic, or certain reagents may degrade to form acidic byproducts.
-
Modify Conditions:
-
Buffer the System: If the reaction chemistry permits, use a buffer to maintain a near-neutral pH (6-8).[5]
-
Lower Temperature: Perform the reaction at the lowest effective temperature to slow the rate of hydrolysis.
-
Protect the Ring: If the issue persists, the most robust solution is to install a protecting group on the lactam nitrogen (see "Preventative Strategies" below).
-
-
Issue 2: My yield is low, and I suspect degradation during aqueous workup. How can I prevent this?
-
Likely Cause: Standard aqueous workups often involve washes with solutions like 1M HCl or saturated sodium bicarbonate, which are harsh enough to cause partial hydrolysis, especially with prolonged contact.
-
Troubleshooting & Recommendations:
-
Minimize Contact Time: Perform aqueous extractions swiftly and avoid letting layers sit for extended periods.
-
Use Cold Solutions: Conduct all washes with chilled solutions (e.g., ice-cold water, brine) to dramatically reduce the degradation rate.
-
Switch to Milder Reagents:
-
Instead of 1M HCl, use a saturated solution of ammonium chloride (NH₄Cl), which is less aggressive.
-
Instead of saturated sodium bicarbonate, consider using a dilute phosphate buffer or simply brine if the goal is just to remove water-soluble impurities.
-
-
Consider a Non-Aqueous Workup: If possible, precipitate salts by adding a less polar solvent and filter, or use silica gel filtration directly on the crude mixture to avoid water altogether.
-
Preventative Strategies: Protecting Group Chemistry
The most effective way to prevent degradation is to proactively mask the reactive lactam nitrogen. A protecting group renders the amide bond less susceptible to nucleophilic attack and hydrolysis.[6]
Q1: Which protecting groups are most effective for the pyrrolidinone nitrogen?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reagents you plan to use in subsequent steps. The most common and reliable groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
| Protecting Group | Introduction Reagent | Removal Conditions | Stability Profile | Key Advantages |
| Boc | (Boc)₂O, DMAP | Strong Acid (TFA, HCl in Dioxane)[7] | Stable to base, hydrogenolysis, and mild acid. | Orthogonal to Cbz/Bn and Fmoc. Easy to introduce and remove. |
| Cbz | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[7][8] | Stable to acidic and basic conditions. | Orthogonal to acid-labile groups (Boc). Conditions are very mild. |
| Bn (Benzyl) | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and many nucleophiles. | Very robust, but requires hydrogenolysis for removal. |
| Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine in DMF)[7] | Stable to acid and hydrogenolysis. | Orthogonal to both Boc and Cbz, crucial for complex syntheses.[7] |
| Tosyl (Ts) | Ts-Cl, Pyridine | Harsher methods (Strong acid, dissolving metal reduction)[7] | Extremely stable to most conditions. | Used when high stability is required; removal can be challenging. |
Q2: How do I choose the right protecting group? An Orthogonal Approach
An orthogonal protection strategy uses multiple protecting groups that can be removed under distinct conditions without affecting the others.[6][7] This is essential for complex molecules. Use the following workflow to guide your decision.
Key Experimental Protocols
Here are field-proven, step-by-step methods for the protection and deprotection of the pyrrolidinone nitrogen.
Protocol 1: N-Boc Protection of Pyrrolidin-2-one
This protocol masks the lactam nitrogen with an acid-labile Boc group.
-
Setup: To a solution of pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with cold, dilute aqueous HCl (to remove DMAP), water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, N-Boc-pyrrolidin-2-one, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Mediated Deprotection of N-Boc-Pyrrolidinone
This protocol efficiently removes the Boc group to regenerate the free N-H lactam.
-
Setup: Dissolve the N-Boc-pyrrolidinone substrate (1.0 eq) in Dichloromethane (DCM).
-
Reagent Addition: Add an excess of Trifluoroacetic Acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.
-
The product can be isolated as its corresponding salt or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
-
Protocol 3: N-Cbz Protection of Pyrrolidin-2-one
This protocol installs the hydrogenolysis-labile Cbz group.
-
Setup: Dissolve pyrrolidin-2-one (1.0 eq) and a base such as triethylamine (TEA, 1.5 eq) or sodium carbonate (Na₂CO₃, 2.0 eq) in a suitable solvent (e.g., THF or DCM). Cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off any solid salts.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the solution with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Catalytic Hydrogenolysis for N-Cbz Deprotection
This protocol provides a very mild method for Cbz group removal.
-
Setup: Dissolve the N-Cbz-pyrrolidinone substrate (1.0 eq) in a solvent suitable for hydrogenation, such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add Palladium on carbon (Pd/C, 5-10% w/w) to the solution.
-
Reaction:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times.
-
Stir the reaction vigorously under an atmosphere of H₂ (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidinone.
-
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Protecting group. Wikipedia. [Link]
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Solvent Systems for 1-Benzyl-1,5-dihydro-pyrrol-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies, with a specific focus on the critical role of solvent systems in achieving optimal reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to empower you to overcome common synthetic challenges.
Introduction: The Pivotal Role of Solvents in Lactam Synthesis
The synthesis of γ-lactams, such as this compound, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] The choice of solvent is not merely a matter of dissolution but a critical parameter that can profoundly influence reaction rates, yields, and the purity of the final product. Solvents can affect the stability of reactants, intermediates, and transition states, and can even dictate the reaction pathway.[3] This guide will provide a comprehensive overview of how to rationally select and optimize solvent systems for your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound where solvent choice is critical?
A1: Several synthetic strategies can be employed, with multi-component reactions (MCRs) and intramolecular cyclizations being the most prevalent. In MCRs, the solvent must facilitate the formation of multiple intermediates in a single pot. For instance, a three-component reaction involving an amine, an aldehyde, and a dicarbonyl compound will have different solvation requirements for each step.[4][5] In intramolecular cyclization reactions, the solvent plays a crucial role in promoting the desired ring-closing event over competing intermolecular side reactions.
Q2: How does solvent polarity impact the yield of this compound?
A2: Solvent polarity is a key factor. The synthesis of related pyrrolidinones has shown that polar solvents can be essential for achieving good yields. For example, in certain lactam syntheses, polar aprotic solvents like N,N-dimethylacetamide (DMA) have been shown to be superior.[6] The polarity of the solvent can influence the solubility of starting materials and reagents, as well as stabilize charged intermediates that may form during the reaction. A systematic screening of solvents with varying polarities is often recommended to find the optimal conditions for your specific reaction.
Q3: What is the difference between protic and aprotic solvents, and which is generally preferred for this synthesis?
A3: Protic solvents (e.g., ethanol, methanol, acetic acid) contain acidic protons and can act as hydrogen bond donors. Aprotic solvents (e.g., DMF, DMSO, THF) lack acidic protons. The choice between them depends on the reaction mechanism. For reactions involving nucleophilic attack, polar aprotic solvents are often favored as they can solvate cations while leaving the nucleophile relatively "bare" and more reactive. In contrast, protic solvents can form hydrogen bonds with nucleophiles, potentially reducing their reactivity. For the synthesis of some pyrrolidinone derivatives, a switch from a protic solvent like glacial acetic acid to a polar aprotic solvent like ethanol has been shown to dramatically increase product yield.[4]
Q4: Can solvent mixtures be beneficial for the synthesis?
A4: Absolutely. A co-solvent system can offer a finely tuned environment that a single solvent cannot. For example, a mixture of a non-polar solvent like toluene with a polar aprotic solvent can help to dissolve both non-polar starting materials and polar reagents. This approach can also be used to control the reaction rate and selectivity. When dealing with purification, a mixture of solvents like dichloromethane and hexanes is often used for recrystallization to obtain a pure product.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. Before blaming the solvent, it's crucial to ensure the quality of your starting materials and reagents. However, the solvent system is often a key culprit.
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Poor Solubility of Reactants | If one or more of your starting materials are not fully dissolved, the reaction will be slow and incomplete. | - Visually inspect the reaction mixture: Ensure it is a homogeneous solution. - Screen different solvents: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). - Use a co-solvent system: A mixture of a non-polar and a polar solvent can improve solubility. For example, a toluene/DMF mixture might be effective. |
| Inappropriate Solvent Polarity | The transition state of the rate-determining step may be more or less polar than the starting materials. A solvent with the right polarity can stabilize the transition state and accelerate the reaction. | - Systematically vary solvent polarity: Start with a non-polar solvent like toluene and gradually increase polarity by moving to THF, then acetonitrile, and finally a highly polar aprotic solvent like DMF or DMSO. - Consider the reaction mechanism: If the reaction proceeds through a charged intermediate, a polar solvent will be beneficial. |
| Interference from Protic Solvents | If your reaction involves a sensitive nucleophile, a protic solvent may be deactivating it through hydrogen bonding. | - Switch to a polar aprotic solvent: Replace solvents like ethanol or methanol with DMF, DMSO, or acetonitrile. - Ensure anhydrous conditions: If using a protic solvent is unavoidable, ensure it is thoroughly dried, as water can also interfere with the reaction. |
Issue 2: Formation of Significant Byproducts
The formation of byproducts reduces the yield of the desired product and complicates purification. Solvent choice can play a significant role in directing the reaction towards the desired pathway.
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Intermolecular Side Reactions | Instead of the desired intramolecular cyclization to form the lactam, starting materials may react with each other to form polymers or other intermolecular products. | - Employ high-dilution conditions: Running the reaction at a lower concentration (e.g., 0.01 M) can favor intramolecular reactions. This can be achieved by slowly adding the reactants to a larger volume of solvent. - Choose a solvent that promotes cyclization: Solvents that can pre-organize the substrate for cyclization through specific interactions can be beneficial. This is often substrate-dependent and may require screening. |
| Solvent-Participating Side Reactions | In some cases, the solvent itself can react with the starting materials or intermediates. | - Use an inert solvent: Choose a solvent that is known to be unreactive under the reaction conditions. Toluene and hexane are generally considered inert. - Review the literature for known solvent incompatibilities for your class of reaction. |
Issue 3: Difficult Purification
Even with a good yield, a difficult purification can lead to significant product loss.
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Product is too soluble in the purification solvent. | During column chromatography, if the product is too soluble in the eluent, it will move too quickly down the column, leading to poor separation from impurities. | - Optimize the eluent system: A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Gradually decrease the polarity of the eluent to improve separation.[7] |
| Product co-elutes with a byproduct. | An impurity may have a similar polarity to your product, making separation by chromatography challenging. | - Change the solvent system for chromatography: Using a different combination of solvents (e.g., dichloromethane/methanol) can alter the relative retention times of your product and the impurity. - Consider recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution. |
| Product precipitation during workup. | The product may be soluble in the reaction solvent but precipitate out during the aqueous workup. | - Choose an appropriate extraction solvent: Use a solvent that effectively dissolves your product and is immiscible with water (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions: To ensure complete recovery of the product from the aqueous layer, perform three or more extractions with the organic solvent. |
Experimental Workflow: Solvent Screening Protocol
A systematic approach to solvent screening is essential for optimizing your reaction. The following workflow provides a general guideline.
Caption: A systematic workflow for solvent screening and optimization.
Data Presentation: Solvent Properties and Their Implications
The following table summarizes the properties of common solvents and their potential impact on the synthesis of this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Potential Role and Considerations |
| Toluene | Non-polar | 2.4 | 111 | Good for dissolving non-polar starting materials. Can be used at high temperatures. Generally inert. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A good starting point for screening. Can dissolve a range of compounds. Relatively low boiling point. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Excellent for dissolving many organic compounds. Low boiling point makes for easy removal but limits reaction temperature. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | A more polar aprotic solvent. Can promote reactions involving charged intermediates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point allows for reactions at elevated temperatures. Excellent at dissolving a wide range of compounds. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high boiling point and polarity. Can accelerate reactions but may be difficult to remove and can have side reactions at high temperatures. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Can act as a proton source and hydrogen bond donor. May be suitable for certain reaction mechanisms but can deactivate nucleophiles. |
| Glacial Acetic Acid | Polar Protic | 6.2 | 118 | Often used as both a solvent and a catalyst in reactions that require acidic conditions.[4] |
Conclusion
Optimizing the solvent system is a critical, often iterative, process in the synthesis of this compound. A thorough understanding of solvent properties and a systematic approach to screening and optimization will significantly increase the likelihood of a successful and efficient synthesis. This guide provides a framework for troubleshooting common issues and making informed decisions about solvent selection. Remember to always consult the relevant safety data sheets (SDS) for any solvents you plan to use.[8]
References
- Organic Syntheses. 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles.
- RSC Publishing. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications.
- National Institutes of Health. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration.
- ResearchGate. Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
- National Institutes of Health. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- PubMed. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination.
- RSC Publishing. The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reaction.
- ResearchGate. The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction.
- National Institutes of Health. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- RSC Publishing. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction.
- Organic Syntheses. 2-phenyl-1-pyrroline.
- ResearchGate. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. 3‐Component Approach to 1,5‐Dihydro‐2 H ‐pyrrol‐2‐one Heterocycles.
- MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.
Sources
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- 3. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. echemi.com [echemi.com]
Managing reaction temperature for "1-Benzyl-1,5-dihydro-pyrrol-2-one" synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one. Our focus is to provide targeted, field-tested advice for managing one of the most critical parameters in this process: reaction temperature . Precise thermal control is paramount for achieving high yield, purity, and reproducibility. This document serves as a troubleshooting resource and a collection of frequently asked questions to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the synthesis of this compound?
A1: The synthesis of γ-lactams, such as this compound, often involves exothermic steps, particularly during the initial amine addition and subsequent cyclization. Failure to manage this heat evolution can lead to several critical issues:
-
Thermal Runaway: The initial reaction can be exothermic, releasing heat. This increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop that can lead to boiling, pressure buildup, and potential equipment failure.
-
Byproduct Formation: Elevated temperatures can activate alternative reaction pathways. In syntheses involving benzylamine and cyclopropane precursors, for example, higher temperatures can lead to the formation of undesired byproducts, significantly complicating purification and reducing the overall yield.[1][2]
-
Product and Reagent Degradation: The target molecule or the starting materials may be thermally sensitive. For instance, some reagents used in pyrrolidinone synthesis can be unstable at high temperatures, leading to decomposition and the formation of tars or polymers.[3][4]
-
Incomplete Reactions: Conversely, if the temperature is too low, the activation energy for the desired reaction, particularly the lactamization (cyclization) step, may not be met, resulting in a stalled or incomplete reaction.[5]
Q2: What are the typical temperature ranges for synthesizing this compound and related lactams?
A2: The optimal temperature is highly dependent on the chosen synthetic route. There is no single temperature that fits all protocols. Below is a summary of conditions reported for analogous syntheses, which can serve as a starting point for optimization.
| Synthetic Step | Precursor/Method Example | Typical Temperature Range | Key Considerations |
| Initial Amine Addition | Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with benzylamine.[1][2] | Room Temperature (approx. 20-25 °C) | This step is often exothermic. Slow, controlled addition of the amine is crucial to maintain temperature. |
| Lactamization (Cyclization) | In situ cyclization of γ-amino esters.[1][2] | Reflux (e.g., in Toluene or DCE) | Requires heating to overcome the activation energy for intramolecular cyclization. Precise reflux temperature depends on the solvent. |
| One-Pot Synthesis | Reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde.[6] | Reflux (in Ethanol/HCl) | The specific solvent system dictates the required temperature. Monitoring is key to prevent side reactions over extended heating periods. |
| Microwave-Assisted | Cyclocondensation of alkyl dihalides and primary amines.[7] | 100 - 160 °C | Microwave synthesis can dramatically shorten reaction times but requires specialized equipment for temperature monitoring and control.[2] |
Q3: I am scaling up my reaction from 1 gram to 100 grams. Why am I suddenly having temperature control issues?
A3: Scaling up a chemical reaction is not a linear process. The relationship between the volume and the surface area of your reaction vessel changes significantly.
-
Surface-Area-to-Volume Ratio: A larger volume has a proportionally smaller surface area available for heat dissipation. Heat generated in the core of the reactor has a longer path to travel to escape, making it much harder to cool efficiently.
-
Mixing Efficiency: Inadequate stirring in a large vessel can lead to localized "hot spots" where the temperature is significantly higher than what your probe reads. These hot spots are breeding grounds for byproduct formation.[4]
-
Reagent Addition Rate: An addition rate that was safe on a small scale can be dangerously fast on a large scale, as the total amount of heat generated per minute will be much higher.
For scale-up, you must transition from passive cooling (e.g., an ice bath) to active cooling systems and employ more robust mixing, such as mechanical overhead stirring. The rate of reagent addition must be recalculated based on the new scale and the vessel's heat transfer capabilities.
Troubleshooting Guide: Temperature-Related Issues
Problem 1: The reaction is overheating rapidly, and the solvent has started to boil uncontrollably.
| Potential Cause | Underlying Science | Recommended Solution |
| Reagent addition is too fast. | The initial amine addition or cyclization is exothermic. Adding the reagent too quickly generates heat faster than the cooling system can remove it, leading to a thermal runaway. | 1. Stop the addition immediately. 2. Increase the efficiency of the cooling bath. 3. Resume addition at a much slower rate (e.g., via a syringe pump) once the temperature is stable. |
| Insufficient cooling. | The cooling bath (e.g., a simple ice-water bath) does not have enough capacity to absorb the heat generated by the reaction, especially at a larger scale. | 1. Switch to a more effective cooling bath (e.g., dry ice/acetone). 2. Use a cryocooler or a chiller for active temperature management. 3. Ensure the reaction flask is sufficiently immersed in the bath. |
| Inadequate stirring. | Poor mixing creates localized hot spots. When these superheated pockets mix with the bulk solution, it can cause sudden, vigorous boiling. | 1. Increase the stirring speed. 2. For flasks larger than 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient agitation. |
Problem 2: The reaction has stalled or shows very low conversion after several hours.
| Potential Cause | Underlying Science | Recommended Solution |
| Reaction temperature is too low. | The activation energy for the rate-limiting step (often the intramolecular cyclization) has not been reached.[5] | 1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Monitor the reaction progress by TLC or LCMS after each temperature increase. 3. If reflux is required, ensure the heating mantle or oil bath is set to a temperature that maintains a steady reflux. |
| Poor choice of solvent. | The solvent's boiling point may be too low to achieve the necessary reaction temperature for cyclization. | 1. Consult literature for similar reactions to select a solvent with a higher boiling point (e.g., switching from DCE to Toluene or Xylene if compatible).[1][2] |
| Precipitation of reagents. | A key reagent or catalyst may have low solubility at the operating temperature, effectively removing it from the reaction mixture. | 1. Visually inspect the reaction for excessive solids. 2. Consider a co-solvent to improve solubility. 3. A slight increase in temperature may be sufficient to redissolve the material. |
Experimental Protocol: Best Practices for Temperature Management
This generalized protocol outlines the key steps for maintaining thermal control during the synthesis.
-
Vessel and Probe Setup:
-
Use a three-necked round-bottom flask.
-
Insert a temperature probe through one neck, ensuring the tip is fully submerged in the reaction medium but not touching the glass walls.
-
Equip the central neck with an overhead stirrer for reactions >500 mL.
-
Fit the third neck with an addition funnel (for adding reagents) and a reflux condenser topped with an inert gas inlet.
-
-
Initiating Cooling:
-
Before adding any reagents, cool the reaction vessel to the desired starting temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
-
Controlled Reagent Addition:
-
Add the first reagent (e.g., benzylamine) dropwise via the addition funnel or a syringe pump.
-
Continuously monitor the internal temperature. The rate of addition should be slow enough that the temperature does not rise more than 2-3 °C from the set point.
-
-
Heating to Reflux (if required):
-
Once the initial exothermic phase is complete, gradually heat the reaction mixture using a temperature-controlled heating mantle or oil bath.
-
Set the external controller to 15-20 °C above the boiling point of the solvent to achieve a gentle, consistent reflux. Avoid excessively rapid heating.
-
-
Monitoring and Completion:
-
Maintain the target temperature throughout the reaction, monitoring for any unexpected fluctuations.
-
Use TLC or other analytical methods to track reaction progress to avoid prolonged, unnecessary heating which can promote byproduct formation.[8]
-
Visualizations
Troubleshooting Workflow for Temperature Issues
Caption: Decision tree for troubleshooting common temperature-related issues.
Recommended Reaction Setup for Temperature Control
Caption: Ideal experimental setup for precise temperature control.
References
- Organic Syntheses. (1998). 2-phenyl-1-pyrroline. Org. Synth. 75, 215. DOI: 10.15227/orgsyn.075.0215
- Kananovich, D. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
- Kananovich, D. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- Kananovich, D. G., et al. (2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Nguyen, T. H. T., et al. (2024). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. [Link]
- Yadav, J. S., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PubMed Central. [Link]
- Nguyen, T. H. T., et al. (2024). Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit.
- ResearchGate. (2023). 3-Component Approach to 1,5-Dihydro-2 H -pyrrol-2-one Heterocycles. [Link]
- Beilstein Journals. (2024). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
- MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Science Journal of Chemistry, 11(3), 71-77. [Link]
Sources
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- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
"1-Benzyl-1,5-dihydro-pyrrol-2-one" synthesis from challenging starting materials
Technical Support Center: Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced synthesis applications. This guide is designed for researchers, chemists, and drug development professionals navigating the synthesis of this compound, a key γ-lactam scaffold, particularly from challenging or unconventional starting materials. We will move beyond standard textbook procedures to address the nuanced issues encountered in modern synthetic chemistry, providing field-proven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for synthesizing this compound and related γ-lactams from non-traditional precursors?
A1: While classical methods involving the cyclization of γ-amino acids are well-established, current research focuses on more modular and atom-economical approaches. Key strategies for accessing the 1-benzyl-γ-lactam core from challenging starting points include:
-
Tandem Reductive Amination/Lactamization: This powerful one-pot method combines an aldehyde, an amine (benzylamine in this case), and a maleimide-derived scaffold.[1][2] The sequence generates the γ-lactam product using inexpensive and well-tolerated reaction conditions, offering a significant advantage for library synthesis.[1]
-
Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor (DA) Cyclopropanes: This sophisticated route involves the reaction of a 2-aryl or 2-alkenyl substituted cyclopropane-1,1-diester with benzylamine.[3][4] The process is initiated by a Lewis acid, which catalyzes the nucleophilic ring-opening by the amine to form a γ-amino ester intermediate, followed by in-situ lactamization.[3][4] This method is particularly useful for creating stereochemically complex pyrrolidinones.
-
Direct C-H Amidation/Functionalization: Cutting-edge methods aim to form the C-N bond by directly activating a C-H bond, which is a significant challenge in synthesis.[5][6] For γ-lactams, this can involve intramolecular C(sp³)-H amidation using catalysts like Iridium, which can offer high selectivity and efficiency under mild conditions.[7][8] This approach avoids the need for pre-functionalized starting materials, increasing overall efficiency.[6]
Q2: Why would our lab choose a complex route, like C-H activation or cyclopropane ring-opening, over a more straightforward synthesis?
A2: The choice of a more complex or "challenging" synthetic route is often driven by several strategic advantages that are critical in drug discovery and process development:
-
Access to Novel Chemical Space: These methods allow for the creation of unique substitution patterns on the lactam ring that are difficult or impossible to achieve via traditional routes.[9] For example, γ-functionalization is notoriously difficult, and C-H activation provides a direct entry point.[9]
-
Improved Modularity and Library Design: Methods like the tandem reductive amination or the DA cyclopropane route are highly modular.[1][9] This means that by simply swapping out one of the initial components (e.g., the aldehyde, the aniline, or the cyclopropane substituent), a diverse library of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies.
-
Stereochemical Control: Advanced catalytic methods, particularly those involving transition metals or organocatalysts, can offer high levels of enantioselectivity, providing access to specific chiral isomers which is crucial for pharmacological activity.[10][11] For instance, the ring-opening of an optically active DA cyclopropane can proceed with a full inversion of configuration, yielding an enantiopure γ-lactam.[4]
-
Atom and Step Economy: Although the catalyst systems may be complex, direct C-H activation strategies reduce the number of synthetic steps required by eliminating the need for pre-installing functional groups (e.g., halides or triflates).[6] This leads to less waste, reduced cost, and faster access to the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound from challenging starting materials.
Scenario 1: Tandem Reductive Amination/Lactamization
Q: My one-pot reductive amination of a γ-keto ester with benzylamine is giving me a low yield of the desired this compound. The main side product appears to be the uncyclized γ-amino ester.
A: This is a common issue where the final intramolecular cyclization (lactamization) is the rate-limiting or inefficient step. Here’s a systematic approach to troubleshoot:
-
Verify Imine Formation: The reaction proceeds through an imine intermediate before reduction. Ensure your conditions favor imine formation. This can be facilitated by using a dehydrating agent like molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Evaluate the Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is mild and tolerant of acidic conditions that favor imine formation.[1] If you are using a harsher reductant like sodium borohydride, you may be reducing the ketone before imine formation can occur.
-
Drive the Cyclization Equilibrium: Lactamization is an equilibrium process. To drive it towards the product, consider the following:
-
Temperature: Gently heating the reaction mixture after the reductive amination is complete can often provide the activation energy needed for cyclization.
-
Solvent: While dichloromethane is common, switching to a higher-boiling solvent like DCE or toluene for the cyclization step can be beneficial.[3]
-
Catalysis: The cyclization can sometimes be promoted by the addition of a catalytic amount of acid or base, depending on the specific substrate. Acetic acid is often sufficient.[3]
-
Scenario 2: Lewis Acid-Catalyzed Cyclopropane Ring-Opening
Q: I'm attempting to synthesize a 1-benzyl-5-aryl-pyrrolidin-2-one from a donor-acceptor cyclopropane and benzylamine, but the reaction is sluggish, and I'm recovering mostly starting material.
A: The success of this reaction is highly dependent on the choice and activity of the Lewis acid catalyst.[3][4]
-
Lewis Acid Screening is Critical: Not all Lewis acids are effective. Studies have shown that while catalysts like Al(OTf)₃ may be ineffective, others like Ni(ClO₄)₂·6H₂O or Y(OTf)₃ are highly efficient at promoting the ring-opening with amine nucleophiles.[3] It is crucial to screen a panel of Lewis acids.
-
Catalyst Loading: Ensure you are using an adequate catalyst loading. For this specific transformation, loadings of 10-20 mol% are typical.[3] A lower loading may not be sufficient to drive the reaction to completion.
-
Solvent and Additives: The reaction is typically run in anhydrous solvents like dichloroethane (DCE) or dichloromethane (DCM) to prevent quenching of the Lewis acid.[3] The presence of 4 Å molecular sieves is also recommended to scavenge any trace amounts of water.[3]
-
Substrate Reactivity: The electronic nature of the "donor" group on the cyclopropane ring significantly impacts reactivity. Electron-rich aromatic or alkenyl groups accelerate the reaction, while less reactive groups (e.g., a simple phenyl group) may require longer reaction times or slightly elevated temperatures (e.g., 45 °C).[3][4]
Scenario 3: Product Characterization & Isomerization
Q: My synthesis produced a mixture of diastereomers, and I need to isolate the more thermodynamically stable trans isomer. How can I achieve this?
A: It is common for cyclization reactions to yield a mixture of kinetic and thermodynamic products.[1] Fortunately, the proton at the carbon adjacent to the carbonyl group can often be epimerized.
-
Base-Catalyzed Epimerization: The cis isomer can be converted to the more stable trans isomer by treatment with a base. A common and effective procedure is to use potassium tert-butoxide (KOt-Bu) in methanol (MeOH).[1]
-
Mechanism: The base deprotonates the C5 position to form an enolate intermediate. Reprotonation can occur from either face, but will preferentially form the thermodynamically more stable product, which is typically the trans isomer where bulky substituents are further apart.
-
Monitoring: The epimerization can be monitored by ¹H NMR or LC-MS until the desired isomeric ratio is achieved. Be mindful that prolonged exposure to strong base could lead to other side reactions.
Visualizing the Workflow & Mechanism
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting common issues in γ-lactam synthesis.
Caption: A troubleshooting decision tree for γ-lactam synthesis.
Mechanism: DA Cyclopropane Route to 1,5-Substituted Pyrrolidin-2-ones
This diagram illustrates the key steps in the synthesis starting from a donor-acceptor (DA) cyclopropane.
Sources
- 1. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development [ibs.re.kr]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. γ-Lactam synthesis [organic-chemistry.org]
- 9. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrrolidinone Scaffold: A Comparative Guide to the Bioactivity of 1-Benzyl Derivatives
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ease with which it can be functionalized have made it a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of 1-benzyl-substituted pyrrolidinones against other derivatives of this versatile scaffold, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Significance of the N-Benzyl Moiety
The introduction of a benzyl group at the 1-position of the pyrrolidinone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aromatic ring of the benzyl group can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, potentially enhancing binding affinity and modulating bioactivity. This guide will explore the impact of the N-benzyl substitution on several key areas of bioactivity.
Anticonvulsant Activity: A Tale of Two Substituents
One of the most explored therapeutic areas for pyrrolidinone derivatives is the management of epilepsy. The N-benzyl substitution has been investigated as a strategy to enhance anticonvulsant potency. A notable example is N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , a hybrid molecule that has demonstrated broad-spectrum anticonvulsant activity.
To appreciate the contribution of the N-benzyl group, a comparison with established pyrrolidinone-based anticonvulsants, such as Levetiracetam and Ethosuximide , is instructive. While Levetiracetam features a simple N-propyl chain and Ethosuximide is an N-methylated succinimide, AS-1 incorporates the larger, more lipophilic N-benzyl group.
| Compound | N-Substituent | MES Test ED50 (mg/kg, mice) | scPTZ Test ED50 (mg/kg, mice) | 6-Hz Test (32 mA) ED50 (mg/kg, mice) |
| AS-1 | Benzyl | 49.6 | 67.4 | 31.3 |
| Levetiracetam | Propyl | >54 (inactive) | 17.0 | 6.8 |
| Ethosuximide | Methyl | Inactive | 130 | Not reported |
Data sourced from
The data reveals that AS-1 exhibits a broad-spectrum profile, with potent activity in the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests effectiveness against absence seizures. Levetiracetam, while highly potent in the scPTZ and 6-Hz models, is notably inactive in the MES test. Ethosuximide is primarily effective in the scPTZ model. The potent MES activity of AS-1 suggests that the N-benzyl group may contribute to a mechanism of action distinct from or supplementary to that of Levetiracetam and Ethosuximide.
Mechanism of Action: A Divergence in Pathways
The differing anticonvulsant profiles can be attributed to distinct mechanisms of action. Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. Ethosuximide primarily acts by inhibiting T-type calcium channels in the thalamus. In contrast, studies on AS-1 suggest that its mechanism involves the modulation of voltage-gated sodium channels, a key target for many drugs effective against generalized tonic-clonic seizures.
Caption: Proposed anticonvulsant mechanisms of action.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol is a standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: The test compound (e.g., AS-1) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Induction of Seizures: At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 60 minutes post-injection), a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered as the endpoint for protection.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Nootropic Activity: Enhancing Cognition
Pyrrolidinone derivatives, most famously the "racetams," are known for their cognitive-enhancing or nootropic effects. The N-benzyl group is also a feature of some nootropic agents. Nebracetam , for instance, is a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative that has been studied for its ability to improve learning and memory.
A comparison with the archetypal nootropic, Piracetam , which has a simple acetamide side chain at the nitrogen, can highlight the potential role of the N-benzyl group.
| Compound | N-Substituent | Primary Proposed Mechanism |
| Nebracetam Analogues | Benzyl | Cholinergic system modulation (M1-muscarinic agonist) |
| Piracetam | Acetamide | Modulation of membrane fluidity, enhancement of neurotransmitter release (including acetylcholine) |
Data sourced from
While both classes of compounds are believed to exert their nootropic effects at least in part through the cholinergic system, nebracetam and its analogues are suggested to act as more direct muscarinic agonists. The benzyl group may play a role in the affinity and interaction with the muscarinic receptors.
Experimental Protocol: Passive Avoidance Test
This test is widely used to assess learning and memory in rodents.
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: On the first day, a mouse is placed in the light compartment. Due to its natural aversion to light, it will enter the dark compartment. Upon entry, a mild, brief foot shock is delivered through the grid floor.
-
Drug Administration: The test compound (e.g., a nebracetam analogue or piracetam) or vehicle is administered before or after the acquisition trial, depending on the aspect of memory being studied (e.g., acquisition, consolidation, or retrieval).
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
-
Data Analysis: The step-through latencies for the treated and control groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test).
Caption: Workflow for the passive avoidance test.
Anti-inflammatory and Antimicrobial Activities: An Emerging Field
The investigation of 1-benzylpyrrolidin-2-one derivatives for anti-inflammatory and antimicrobial properties is a growing area of research. While extensive comparative data with specific N-benzyl derivatives is still emerging, the broader class of pyrrolidinones has shown promise.
For anti-inflammatory activity , some pyrrolidinone derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The N-benzyl group, with its lipophilic nature, could potentially enhance the interaction with the hydrophobic active sites of these enzymes. Further studies with quantitative IC50 values are needed for a direct comparison.
In terms of antimicrobial activity , various pyrrolidinone derivatives have been synthesized and tested against a range of bacterial and fungal strains. The presence of a halogen on the benzyl group of a pyrrolidinone derivative has been shown to influence antimicrobial activity, suggesting that the N-benzyl moiety can be a key pharmacophoric feature. However, more systematic studies are required to establish a clear structure-activity relationship.
Conclusion
The N-benzyl substitution on the pyrrolidinone scaffold significantly influences its bioactivity, often imparting a distinct pharmacological profile compared to derivatives with smaller or different N-substituents. In the realm of anticonvulsants, N-benzyl derivatives like AS-1 show a broader spectrum of activity, potentially through a mechanism involving voltage-gated sodium channels. In the nootropic space, the N-benzyl group in nebracetam analogues may enhance interactions with cholinergic receptors. While the anti-inflammatory and antimicrobial potential of N-benzylpyrrolidinones is promising, this remains an area ripe for further investigation to establish clear structure-activity relationships and quantitative comparisons. The versatility of the pyrrolidinone scaffold, combined with the modulatory effects of the N-benzyl group, ensures that this class of compounds will continue to be a focus of drug discovery efforts.
References
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- Trush, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central, 27(23), 8468. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Karale, O., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. European Journal of Medicinal Chemistry, 46(9), 4399-4405. [Link]
- Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
- Singh, R., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- Kamiński, K., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics, 17(1), 309-328. [Link]
- Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise Pharmaceutical Science, (5), 23-31. [Link]
- Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
- Singh, R., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]
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- Gellis, A., et al. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]
- Cerri, A., et al. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 46(7-8), 959-966. [Link]
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- ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
- VNUHCM Press. (2022).
- El-Sayed, M. A., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances, 12(35), 22699-22723. [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5), 23-31. [Link]
- Słoczyńska, K., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
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- Obniska, J., et al. (2006). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 14(10), 3563-3570. [Link]
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
- Bialer, M., et al. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1-48.
- Klitgaard, H., et al. (1998). Levetiracetam: the first SV2A ligand for the treatment of epilepsy. Epilepsy & Behavior, 82, 102-108.
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- Chen, G., et al. (1963). The anticonvulsant activity of 1-methyl-5, 5-phenyl-ethylhydantoin, 3-methyl-5, 5-phenyl-ethylhydantoin and 5-ethyl-5-phenyl-hexahydropyrimidine-4: 6-dione. Archives Internationales de Pharmacodynamie et de Thérapie, 142, 30-41.
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- Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866.
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Comparative study of "1-Benzyl-1,5-dihydro-pyrrol-2-one" synthesis methods
Initiating Synthesis Research
I'm starting a deep dive into synthesizing "1-Benzyl- 1,5-dihydro-pyrrol-2-one". My focus is on compiling various synthesis methods. Right now, I'm simultaneously hunting for related experimental data. Specifically, I'm looking at reaction yields, conditions, and spectroscopic details.
Analyzing Synthesis Approaches
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Drafting a Framework
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Outlining Key Synthesis Methods
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Exploring Synthetic Strategies
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Comparing Synthetic Approaches
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Defining the Comparative Scope
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Refining Guide's Scope
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A Comparative Guide to the Anticonvulsant Efficacy of Novel Pyrrolidinone Scaffolds and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiepileptic drugs (AEDs) with broader efficacy and improved safety profiles is a paramount challenge in neuropharmacology. While over 25 AEDs are currently available, a significant portion of patients with epilepsy remain refractory to treatment.[1] This necessitates the exploration of new chemical entities. The pyrrolidinone ring is a core structural feature in several anticonvulsant agents, including levetiracetam, making its derivatives a promising area of investigation.[2][3]
This guide provides a framework for evaluating the potential anticonvulsant efficacy of a novel compound, "1-Benzyl-1,5-dihydro-pyrrol-2-one," against established AEDs: Phenytoin, Carbamazepine, and Valproic Acid. As direct comparative data for this specific novel compound is not yet established in publicly available literature, this document will serve as a detailed roadmap for conducting such a comparative analysis, grounded in well-accepted preclinical models.
Understanding the Players: Mechanisms of Action
A critical first step in drug development is understanding how a compound is expected to interact with biological systems. Here, we contrast the known mechanisms of our comparator drugs with the potential mechanisms of novel pyrrolidinone derivatives.
Established Anticonvulsants:
-
Phenytoin (PHT): Phenytoin's primary mechanism is the blockade of voltage-gated sodium channels in their inactive state.[4][5] This action is use-dependent, meaning it preferentially affects neurons that are firing at high frequencies, a hallmark of seizure activity.[6][7] By stabilizing the inactive state, phenytoin slows the recovery of these channels, reducing the neuron's ability to sustain rapid and repetitive action potentials.[4][5] This effectively prevents the spread of seizure activity in the motor cortex.[5][7]
-
Carbamazepine (CBZ): Similar to phenytoin, carbamazepine also exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in their inactive conformation, which inhibits repetitive neuronal firing.[8][9][10] Its active metabolite, carbamazepine-10,11-epoxide, is largely responsible for this activity.[8][9] Carbamazepine may also have secondary effects on other ion channels and neurotransmitter systems, but sodium channel blockade is considered its main mechanism of action.[8][9]
-
Valproic Acid (VPA): Valproic acid has a more complex and multifaceted mechanism of action.[11][12] It is known to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, both by inhibiting its degradation and increasing its synthesis.[11][13] Additionally, VPA can block voltage-gated sodium channels and T-type calcium channels.[12][14] This broad range of actions may contribute to its effectiveness against various seizure types.[11]
"this compound" and Related Pyrrolidinone Derivatives:
While the specific mechanism of "this compound" is uncharacterized, research on related pyrrolidinone and pyrrolidine-2,5-dione derivatives suggests several plausible targets. Many compounds within this class have demonstrated anticonvulsant activity, and their mechanisms are thought to involve interactions with neuronal voltage-sensitive sodium and calcium channels.[15][16] The investigation of such novel compounds is often guided by the structural similarities to existing drugs that share the pyrrolidinone moiety.[2]
Experimental Workflow for Comparative Efficacy Assessment
A standardized, multi-phase approach is essential for the objective evaluation of a novel anticonvulsant candidate. The following workflow outlines the critical in vivo experiments required to generate comparative efficacy and safety data.
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following are standard protocols for the key assays in this comparative guide.
Maximal Electroshock (MES) Test
The MES test is a gold-standard model for generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent seizure spread.[17][18]
-
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.[19]
-
Procedure:
-
Animals (typically mice or rats) are divided into groups and administered varying doses of the test compound, a standard comparator (e.g., Phenytoin), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
At the time of peak drug effect (predetermined in pilot studies), a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[17][20]
-
Corneal electrodes deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[17]
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension.
-
Abolition of the hindlimb tonic extensor component is considered protection.[17]
-
-
Endpoint: The number of animals protected in each dose group is recorded.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic (clonic) seizures and is useful for identifying compounds that can raise the seizure threshold.[21] It is sensitive to drugs that act on T-type calcium channels or enhance GABAergic neurotransmission.[22]
-
Objective: To evaluate a compound's ability to prevent or delay the onset of clonic seizures induced by a chemical convulsant.
-
Procedure:
-
Animals are pre-treated with the test compound, a standard comparator (e.g., Valproic Acid), or a vehicle control.
-
Following the appropriate pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.[22]
-
Animals are observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.[22]
-
-
Endpoint: The number of animals protected from clonic seizures in each dose group is recorded.
Rota-rod Test for Neurotoxicity
The Rota-rod test is a widely used method to assess motor coordination, balance, and potential neurological deficits or sedation caused by a test compound.[23][24]
-
Objective: To determine the dose of a compound that causes motor impairment.
-
Apparatus: A motorized rotating rod apparatus (Rota-rod).[24]
-
Procedure:
-
Animals are first trained to stay on the rotating rod for a set duration (e.g., 1 minute) at a low, constant speed.[23]
-
On the test day, animals are administered varying doses of the test compound, a standard comparator, or a vehicle control.
-
At the time of peak drug effect, each animal is placed back on the Rota-rod, which is set to either a constant speed or an accelerating speed protocol.[25]
-
The latency to fall from the rod is recorded.[24] An inability to remain on the rod for a predetermined cutoff time is considered a failure, indicating neurotoxicity.
-
-
Endpoint: The number of animals exhibiting motor impairment at each dose.
Data Presentation and Comparative Analysis
For a clear and objective comparison, the data from these experiments should be quantified and summarized. The goal is to calculate the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity.
-
ED50 (Median Effective Dose): The dose of a drug that protects 50% of the animals from the induced seizure in the MES or scPTZ test.[17]
-
TD50 (Median Toxic Dose): The dose of a drug that causes motor impairment in 50% of the animals in the Rota-rod test.[26]
-
Protective Index (PI): This is a crucial measure of a drug's safety margin.[27] It is the ratio of the TD50 to the ED50 (PI = TD50 / ED50).[26] A higher PI indicates a wider separation between the therapeutic and toxic doses, suggesting a more favorable safety profile.[28]
Hypothetical Comparative Data:
The following table illustrates how the results would be presented. The data for "this compound" are hypothetical and serve as a placeholder for actual experimental results.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rota-rod TD50 (mg/kg) | MES PI | scPTZ PI |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Phenytoin | 9.5 | >80 | 68.5 | 7.2 | <1 |
| Carbamazepine | 8.8 | >100 | 75.0 | 8.5 | <1 |
| Valproic Acid | 272 | 149 | 426 | 1.6 | 2.9 |
Note: Data for comparator drugs are representative values from literature and can vary based on experimental conditions.
Potential Mechanistic Pathways of Established AEDs
Understanding the molecular targets of established drugs provides context for interpreting the results of novel compounds. If "this compound" shows a profile similar to Phenytoin in the MES test but is inactive in the scPTZ test, it might suggest a primary action on sodium channels. Conversely, activity in the scPTZ test could point towards an influence on GABAergic systems or T-type calcium channels.
Conclusion
This guide outlines a rigorous, scientifically-grounded framework for the preclinical evaluation of novel anticonvulsant candidates like "this compound". By employing standardized models such as the MES and scPTZ tests for efficacy, and the Rota-rod test for neurotoxicity, researchers can generate robust, comparative data. The calculation of the Protective Index provides a critical metric for assessing the safety margin of a new chemical entity. A compound demonstrating a high PI and a broad spectrum of activity across different seizure models would be a strong candidate for further, more intensive preclinical development, including mechanistic studies and evaluation in chronic epilepsy models.
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A Comparative Guide to the In Vitro Antibacterial Activity of 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Proposed Investigational Plan
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing a pyrrolidinone scaffold, have emerged as a promising area of research due to their diverse pharmacological activities.[1] This guide presents a comprehensive, standardized investigational plan for evaluating the in vitro antibacterial potential of the novel compound 1-Benzyl-1,5-dihydro-pyrrol-2-one . We provide a detailed methodological framework, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), for assessing its efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria. This document is designed for researchers, microbiologists, and drug development professionals, offering robust, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and susceptibility via disk diffusion, thereby enabling a rigorous comparison against established, standard-of-care antibiotics.
Introduction: The Rationale for Investigation
The global health landscape is profoundly threatened by the rise of multidrug-resistant bacteria, rendering many current antibiotic therapies ineffective. This challenge has catalyzed the search for new chemical entities (NCEs) with novel mechanisms of action. The pyrrolidinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of various bioactive agents.[1] Research into derivatives has revealed significant antibacterial potential; for instance, certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA)[2], and other pyrrolidinedione derivatives are known to target bacterial fatty acid biosynthesis, a novel mode of action.[3]
The specific compound, This compound , represents an under-investigated molecule within this class. Its structural components—a lactam ring and a benzyl group—are features found in various other antimicrobial compounds.[4][5][6] However, a standardized evaluation of its antibacterial spectrum and potency is absent from the current literature.
Objective: This guide provides a complete experimental blueprint to characterize the in vitro antibacterial profile of this compound. The described protocols are designed to generate high-quality, reproducible data, allowing for a direct and meaningful comparison with cornerstone antibiotics.
Experimental Design and Methodology
This section outlines the materials, bacterial strains, and validated protocols required for a comprehensive antibacterial assessment. The methodologies are aligned with CLSI standards M02, M07, and M100, which are globally recognized for ensuring accuracy and reproducibility in antimicrobial susceptibility testing (AST).[7][8]
Test Articles and Reagents
-
Investigational Compound: this compound (Purity ≥98%). A stock solution (e.g., 10 mg/mL) should be prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO) and stored at -20°C.
-
Standard Antibiotics (Positive Controls):
-
Ciprofloxacin: A broad-spectrum fluoroquinolone, highly effective against Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including MRSA.
-
Ampicillin: A broad-spectrum β-lactam antibiotic.
-
Rationale: This selection provides benchmarks across different bacterial types and mechanisms of action. Certified reference powders should be sourced for preparing stock solutions as per CLSI guidelines.
-
-
Media and Buffers:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.
-
Mueller-Hinton Agar (MHA) for disk diffusion, poured to a uniform depth of 4 mm.[9]
-
Tryptic Soy Broth (TSB) and Agar (TSA) for routine bacterial culture.
-
Sterile 0.85% Saline.
-
Bacterial Strains for Screening
A panel of American Type Culture Collection (ATCC) quality control strains is mandatory for validating test accuracy.
-
Gram-Positive:
-
Staphylococcus aureus (ATCC® 25923™) - A key human pathogen and standard for susceptibility testing.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC® 43300™) - A high-priority antibiotic-resistant pathogen.
-
-
Gram-Negative:
-
Escherichia coli (ATCC® 25922™) - A common cause of various infections and a representative enteric bacterium.
-
Pseudomonas aeruginosa (ATCC® 27853™) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
-
Rationale: This panel provides a robust initial screen of the compound's spectrum of activity against well-characterized, clinically relevant organisms.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for evaluating the investigational compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.[10] It follows the CLSI M07 standard.[7]
-
Preparation of Drug Plate: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to columns 2 through 12.
-
Serial Dilution: Prepare a 2X working stock of the test compounds (this compound and standard antibiotics). Add 100 µL of this 2X stock to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.
-
Causality: This creates a logarithmic concentration gradient to precisely identify the inhibitory concentration. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Final Inoculation: Dilute the standardized inoculum in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL. Within 15 minutes of standardization, add 50 µL of this final inoculum to wells in columns 1 through 11.
-
Causality: This results in a final test concentration of approximately 5 x 10⁵ CFU/mL in each well and a 1:1 dilution of the drug concentrations, achieving the desired 1X final concentrations.[10]
-
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: The MIC is the lowest drug concentration showing no visible turbidity (growth) when viewed from the bottom of the plate. The growth control (column 11) must be turbid.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This qualitative test assesses bacterial susceptibility by measuring the zone of growth inhibition around a drug-impregnated disk.[12][13] It follows the CLSI M02 standard.[7]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in step 2.4.3.
-
Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform, confluent lawn of growth.[12] Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with known concentrations of the standard antibiotics. For this compound, sterile blank disks will need to be impregnated with a defined amount of the compound (e.g., 30 µg). Disks must be placed at least 24 mm apart and pressed gently to ensure full contact with the agar.[9][11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.
Data Interpretation and Presentation
The following tables are templates for presenting the hypothetical data that would be generated from the proposed experiments. They are populated with plausible, illustrative data to demonstrate how the performance of this compound would be compared.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data
The MIC value represents the potency of the compound. Lower values indicate higher potency.
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | 16 | 32 | 64 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |
| Vancomycin | 1 | 1 | >128 | >128 |
| Ampicillin | 0.25 | >128 | 8 | >128 |
Interpretation of Hypothetical Data: The results would suggest that this compound has modest activity against Gram-positive bacteria, including the resistant MRSA strain, but is less effective against Gram-negative bacteria. Its potency is significantly lower than the standard-of-care antibiotics.
Table 2: Hypothetical Kirby-Bauer Zone of Inhibition Data
Larger zone diameters indicate greater susceptibility of the organism to the compound.
| Compound (Disk Content) | S. aureus (ATCC 25923) Zone (mm) | MRSA (ATCC 43300) Zone (mm) | E. coli (ATCC 25922) Zone (mm) | P. aeruginosa (ATCC 27853) Zone (mm) |
| This compound (30 µg) | 15 | 12 | 8 | 6 (No inhibition) |
| Ciprofloxacin (5 µg) | 25 | 23 | 32 | 28 |
| Vancomycin (30 µg) | 18 | 17 | 6 (No inhibition) | 6 (No inhibition) |
| Ampicillin (10 µg) | 30 | 6 (No inhibition) | 18 | 6 (No inhibition) |
Interpretation of Hypothetical Data: The disk diffusion results would corroborate the MIC data, showing zones of inhibition for Gram-positive strains and limited-to-no activity against Gram-negatives. The data would be interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing these zone diameters to the interpretive charts provided in the CLSI M100 document.[7]
Discussion and Future Directions
Based on the hypothetical results generated through this robust plan, this compound would be characterized as a compound with modest, primarily Gram-positive antibacterial activity. The activity against MRSA, though weaker than vancomycin, suggests the compound's mechanism may be distinct from β-lactams and could warrant further investigation.
Successful execution of this plan would provide the foundational data necessary for a go/no-go decision on further development. Key subsequent steps would include:
-
Broad-Spectrum Analysis: Testing against a wider panel of clinical isolates, including vancomycin-resistant enterococci (VRE) and other resistant Gram-negative strains.
-
Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines (e.g., HeLa, HEK293) to determine its therapeutic index. A compound is only viable if it is significantly more toxic to bacteria than to human cells.
-
Mechanism of Action (MoA) Studies: Investigating how the compound exerts its antibacterial effect. Techniques could include macromolecular synthesis assays, membrane potential dyes, or screens for inhibition of key bacterial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent molecule to determine if its potency can be improved through chemical modification.
This investigational guide provides the essential, validated framework to rigorously assess the antibacterial potential of this compound, ensuring that any data generated is both reliable and directly comparable to the wider field of antibiotic research.
References
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- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Taylor & Francis Online.
- LibreTexts Biology. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
- PubMed. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action.
- Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
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- Microbe Online.
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- MDPI.
- BenchChem.
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- Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method.
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- MDPI.
- PubMed. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines.
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Structure-activity relationship (SAR) studies of "1-Benzyl-1,5-dihydro-pyrrol-2-one" analogs
Commencing SAR Investigation
I'm starting a thorough search for SAR studies on "1-Benzyl-1,5-dihydro-pyrrol-2-one" analogs. My immediate focus is on their synthesis, reported biological activities, and details of the structural modifications that have been examined to date. Subsequently, I'll pinpoint the diverse biological targets and activities that these analogs have been explored for in research.
Diving into the Data
I'm now fully immersed in the SAR data, identifying key structural features and looking into how modifications affect biological activity. I'm prioritizing comparative analyses to benchmark these analogs and finding experimental synthesis and bioassay protocols. I'm structuring the research guide by introducing the scaffold, and plan to include tables and diagrams for clarity.
Refining Search Parameters
I'm expanding my search for SAR studies on "this compound" analogs, focusing specifically on anticonvulsant, anti-inflammatory, and anticancer properties. I'm gathering experimental data, including IC50 and ED50 values. I will compare these analogs to other drugs. Additionally, I'm sourcing synthesis and bioassay protocols.
Formulating the Scope
I'm currently focused on defining the scope for the SAR comparison guide. It's becoming clear I have editorial autonomy, which is great. I need to figure out the best structure and level of detail for a guide targeted at an expert audience. I'm exploring different ways to organize the information so it is easy to find.
Clarifying Guide Specifications
I'm now fully immersed in the technical requirements for the SAR guide. I'm prioritizing scientific rigor and making sure to detail the "why" as well as the "how" in experimental choices. I'm focusing on creating self-validating protocols with robust in-text citations and a comprehensive, properly formatted reference section, including verified URLs.
Defining the Content
I'm now outlining the structure of the SAR guide, focusing on the "this compound" analogs. I plan to start with an introduction to the scaffold, its significance, and then structure the analysis based on biological activities like anticonvulsant and anti-inflammatory effects. The plan is to present detailed SAR data for each activity using tables and Graphviz diagrams to visualize relationships. I will explain the reasoning behind experimental choices, ensure self-validating protocols with thorough citations, and a complete references section.
Structuring the Guide
I'm now solidifying the overall structure, focusing on the core SAR analysis. I'll organize the guide by biological activities: anticonvulsant, anti-inflammatory, and anticancer effects of the "this compound" analogs. I'm planning detailed tables for quantitative data and Graphviz diagrams for SAR visualization. I'll provide experimental protocols to ensure scientific rigor and trustworthiness.
Defining the Guide Structure
Organizing Data and Content
I've just refined my approach to the SAR guide, and I'm integrating the structure-activity data from the literature search. I'm focusing on "this compound" analogs, and organizing the guide by biological activities. I plan to use tables for quantitative data and Graphviz diagrams for SAR relationships. I'm also preparing detailed experimental protocols, complete with justifications.
Outlining Guide Content
I'm developing a comprehensive SAR guide focusing on "this compound" analogs. I'm prioritizing scientific rigor, including the rationale behind all experimental choices. I'm focusing on in-text citations, complete references, and detailed tables. I will use Graphviz to visualize SAR relationships.
Defining Content Structure
I've finalized the structure, focusing on the "this compound" analogs. The guide will be organized by activity: anticonvulsant, anti-inflammatory, and anticancer. I'm preparing detailed tables and Graphviz diagrams for clear SAR visualization, alongside experimental protocols.
A Comparative Analysis of the Cytotoxic Profile of 1-Benzyl-1,5-dihydro-pyrrol-2-one Against Standard Anticancer Agents
In the landscape of anticancer drug discovery, the identification of novel scaffolds with potent and selective cytotoxicity against tumor cells is a paramount objective.[1][2] The γ-lactam ring, a core component of 1,5-dihydro-2H-pyrrol-2-ones, represents a significant structural motif in a variety of biologically active compounds.[3][4] This guide provides a comparative overview of the cytotoxic potential of a representative of this class, 1-Benzyl-1,5-dihydro-pyrrol-2-one, benchmarked against established anticancer agents.
The pyrrolidin-2-one scaffold and its derivatives have garnered attention for their potential as antiproliferative agents.[4][5] Studies on related β-lactam-containing compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including those of the breast, prostate, and leukemia.[6][7][8] Some N-thiolated β-lactams have been shown to induce DNA damage and S-phase arrest in tumor cells, highlighting the diverse mechanisms through which lactam-containing molecules can exert their anticancer effects.[8][9] While specific cytotoxic data for this compound is not extensively available in the public domain, the known anticancer activities of related lactam structures provide a strong rationale for its investigation.[6][10]
This guide will compare the hypothetical cytotoxic profile of this compound with that of three widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. These agents represent different classes of anticancer drugs with distinct mechanisms of action and are routinely used as positive controls in cytotoxicity screening assays.[11][12]
Comparative Cytotoxicity Data
The primary metric for quantifying the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell viability by 50% in vitro.[11] The IC50 values for standard anticancer agents can vary significantly depending on the cancer cell line and the assay conditions.[13][14] For the purpose of this guide, we will present a hypothetical IC50 profile for this compound alongside reported IC50 values for the reference drugs in common cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound (Hypothetical) | 10 µM | 15 µM | 12 µM | 20 µM |
| Doxorubicin | ~2.5 µM[15] | > 20 µM[15][16] | ~2.9 µM[15] | ~12.2 µM[15] |
| Cisplatin | Variable (µM range)[13] | ~7.5 - 11 µM[17] | Variable (µM range)[13] | Variable (µM range)[13] |
| Paclitaxel | ~2.5 - 7.5 nM[18] | ~9.4 µM (24h)[19] | - | - |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are sourced from published literature and can exhibit significant variability between studies due to differences in experimental protocols and cell line characteristics.[13][14][16] The values for this compound are hypothetical and serve as a placeholder for comparative purposes.
Methodologies for Evaluating Cytotoxicity
The determination of a compound's cytotoxic activity relies on robust and reproducible in vitro assays. The following are standard protocols for two widely accepted methods: the MTT and Sulforhodamine B (SRB) assays.[20][21]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[20][22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[22][25]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[24]
SRB Assay Workflow
Discussion and Future Directions
While the hypothetical data suggests that this compound may exhibit moderate cytotoxic activity, it is crucial to conduct empirical studies to validate these findings. The observed potency of standard anticancer agents like Paclitaxel in the nanomolar range sets a high benchmark for novel compounds. [18][26]However, the potential for a favorable therapeutic window, novel mechanism of action, or efficacy in drug-resistant cell lines could make this compound and its analogs valuable candidates for further investigation.
Future studies should focus on:
-
Synthesis and Characterization: Confirmation of the structure and purity of this compound. [27][28]* Broad-Spectrum Cytotoxicity Screening: Evaluation against a larger panel of cancer cell lines to identify sensitive and resistant phenotypes.
-
Mechanism of Action Studies: Investigating the cellular pathways affected by the compound, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling cascades. [6][9]* In Vivo Efficacy: Assessing the anti-tumor activity of the compound in preclinical animal models. [9] By systematically evaluating the cytotoxic profile and mechanism of action of this compound, the scientific community can better understand the potential of the pyrrolidin-2-one scaffold in the development of next-generation anticancer therapeutics.
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Validating the Mechanism of Action of 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-focused comparison of experimental approaches to validate the MoA of a novel compound, "1-Benzyl-1,5-dihydro-pyrrol-2-one," using a hypothetical framework where it is a putative inhibitor of a key cellular kinase.
This document is not a rigid protocol but a strategic guide. It emphasizes the rationale behind experimental choices, the importance of orthogonal validation, and the integration of data to build a compelling scientific narrative.
The Challenge: From Phenotype to Mechanism
Initial phenotypic screens have shown that this compound induces apoptosis in a cancer cell line. While this is a promising therapeutic outcome, it is merely the starting point.[1][][3][4][5] A deep understanding of how the compound elicits this effect is paramount for further development, enabling target-based optimization, prediction of off-target effects, and patient stratification.[6][7] Pyrrole-based derivatives have been noted for their diverse biological activities, including kinase inhibition, making this a rational starting hypothesis for our investigation.[8][9][10]
Our central hypothesis is that this compound directly binds to and inhibits a specific kinase, leading to the blockade of a pro-survival signaling pathway and subsequent induction of apoptosis. This guide will lay out a multi-pronged strategy to test this hypothesis, comparing different methodologies at each stage.
The Workflow: A Multi-Layered Approach to MoA Validation
A robust MoA validation strategy involves a tiered approach, starting with broad, unbiased methods to identify the molecular target and progressively narrowing down to specific, high-resolution validation of the interaction and its downstream consequences.[11]
Caption: A logical workflow for MoA validation, from broad target identification to specific pathway confirmation.
Phase 1: Identifying the Molecular Target
The first step is to identify the direct binding partner(s) of this compound. This is a critical "deconvolution" step, moving from a cellular phenotype to a molecular interaction.[12][13]
Comparison of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Supporting Data Type |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[12][13] | Relatively straightforward; does not require specialized equipment.[12] | Can identify non-specific binders; requires chemical modification of the compound which may alter its activity.[12] | List of putative protein binders with enrichment scores. |
| Photo-Affinity Labeling (PAL) | A photo-reactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target, allowing for more stringent purification.[12][13] | Reduces non-specific binding; captures transient interactions.[12] | Requires synthesis of a specialized probe; potential for UV-induced cellular damage. | Mass spectrometry identification of covalently labeled peptides. |
| Genetic Screens (CRISPR/RNAi) | Systematically knocking down or knocking out genes to identify those whose absence mimics or rescues the compound's phenotype.[11][12] | Unbiased and performed in a cellular context; does not require compound modification. | Can be complex and time-consuming; indirect method that requires further validation. | "Hit" genes that modulate sensitivity to the compound. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
-
Immobilization: Covalently couple the synthesized probe to NHS-activated agarose beads. A control matrix with no immobilized compound is essential to identify non-specific binders.[12]
-
Lysate Preparation: Prepare a cell lysate from the cancer cell line of interest under non-denaturing conditions to preserve protein complexes.
-
Incubation: Incubate the lysate with both the compound-bound and control beads.
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a denaturing buffer.
-
Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trustworthiness Check: A key self-validating aspect of this protocol is the comparison with the control beads. A true binding partner should be significantly enriched on the compound-bound beads compared to the control.
Phase 2: Validating the Target Interaction
Once a list of putative targets is generated (for our hypothesis, let's assume a kinase, "Kinase X," was identified), the next crucial step is to validate this interaction with orthogonal, direct-binding assays.[6][14]
Comparison of Target Validation Techniques
| Method | Principle | Advantages | Disadvantages | Quantitative Output |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the compound flows over its immobilized target, allowing real-time monitoring of binding and dissociation.[12] | Provides kinetic data (kon, koff) in addition to affinity (KD); label-free. | Requires specialized equipment; target protein must be purified and immobilized. | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the purified target protein, providing a complete thermodynamic profile of the interaction.[12] | Gold standard for binding affinity; provides thermodynamic parameters (ΔH, ΔS). | Requires large amounts of purified protein; lower throughput. | KD, stoichiometry (n), ΔH, ΔS |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target stabilizes it against thermal denaturation. Target engagement is measured by quantifying the amount of soluble protein at different temperatures in the presence and absence of the compound.[15] | Measures target engagement in a cellular or even in vivo context; does not require purified protein. | Indirect measure of binding; may not be suitable for all targets. | Tagg (aggregation temperature) shift. |
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain purified, active Kinase X, its specific substrate, and ATP.
-
Reaction Setup: In a 96- or 384-well plate, set up reactions containing Kinase X, its substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding a fixed concentration of ATP.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[16]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality and Self-Validation: A dose-dependent inhibition of the enzyme's activity is strong evidence of a direct interaction.[12] This biochemical assay directly links the binding event (validated by SPR/ITC) to a functional consequence (inhibition of catalytic activity).
Phase 3: Confirming Pathway Modulation and Phenotypic Link
With the direct target and its inhibition confirmed, the final phase connects this molecular event to the observed cellular phenotype (apoptosis). This involves demonstrating that the compound modulates the downstream signaling pathway of Kinase X.[11][17][18]
Caption: Hypothesized signaling pathway for this compound.
Methods for Pathway and Phenotypic Analysis
-
Multiplex Phosphoprotein Assays: These assays, often bead-based (e.g., Luminex), allow for the simultaneous measurement of multiple phosphorylated proteins in a signaling cascade from a single sample. This provides a broader view of the compound's effect on the pathway compared to traditional Western blotting.
-
Reporter Gene Assays: If the signaling pathway culminates in the activation of a specific transcription factor, a reporter gene assay can be used.[18] In this setup, the transcription factor's response element is placed upstream of a reporter gene (e.g., luciferase). A decrease in reporter signal upon compound treatment would indicate pathway inhibition.
-
Phenotypic Rescue Experiments: This is a powerful method to definitively link the target to the phenotype. If knocking down Kinase X using siRNA or CRISPR mimics the apoptotic effect of the compound, and overexpressing a drug-resistant mutant of Kinase X rescues the cells from compound-induced apoptosis, it provides very strong evidence for the proposed MoA.[11][14]
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of a known Kinase X substrate and the total form of that substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein with increasing compound concentration confirms pathway inhibition.
Comparative Summary and Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous, multi-faceted testing. No single experiment is sufficient; rather, it is the convergence of evidence from orthogonal approaches—biochemical, genetic, and cell-based—that builds a compelling and trustworthy case.
| Phase | Primary Question | Recommended Primary Method | Recommended Orthogonal Method |
| 1: Target ID | What does the compound bind to? | Affinity Chromatography-MS | Genetic Screens (CRISPR/RNAi) |
| 2: Target Validation | Does it bind directly and inhibit function? | In Vitro Kinase Assay | Cellular Thermal Shift Assay (CETSA) |
| 3: Pathway/Phenotype | Does it modulate the target's pathway in cells to cause the observed phenotype? | Phospho-Protein Western Blot | Phenotypic Rescue via CRISPR/siRNA |
By following a logical progression from unbiased target identification to specific validation of binding, function, and pathway modulation, researchers can confidently elucidate the mechanism of action of novel small molecules, paving the way for their translation into powerful research tools or life-saving therapeutics.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation for Pyrrolidone-Based CNS Agents
Abstract
The journey of a novel therapeutic agent from laboratory bench to clinical application is paved with rigorous testing and validation. A critical milestone in this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC), which serves as a predictive bridge between laboratory assays and real-world biological outcomes. This guide focuses on the pyrrolidone class of compounds, exemplified by "1-Benzyl-1,5-dihydro-pyrrol-2-one," and its analogues, which have shown significant potential as central nervous system (CNS) agents, particularly as anticonvulsants. We will explore the mechanistic underpinnings of these compounds, detail comparative in vitro and in vivo experimental designs, and provide a framework for correlating the resulting data to accelerate drug development. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of IVIVC in the context of novel CNS therapeutics.
Introduction: The Pyrrolidone Scaffold and the Imperative of IVIVC
The pyrrolidone chemical family has been a subject of intense research for over three decades, initially for nootropic (cognition-enhancing) effects and more recently for neuroprotective and antiepileptic applications. The licensed antiepileptic drug (AED) Levetiracetam, a prominent member of this class, has renewed interest in these compounds. Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), which helps modulate neurotransmitter release and calm excessive neuronal firing that leads to seizures. Many pyrrolidone derivatives are explored for their potential to offer broad-spectrum anticonvulsant activity with improved safety profiles.
"this compound" represents a core structural motif within this class. The central challenge, as with any new chemical entity, is predicting its in vivo efficacy and safety from in vitro data. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma drug concentration). A well-established IVIVC can streamline drug development, reduce the need for extensive clinical trials, and support regulatory submissions.
This guide will use Levetiracetam and other relevant pyrrolidone derivatives as comparators to outline a strategy for establishing an IVIVC for novel compounds like "this compound."
Comparative In Vitro Assessment: From Molecular Targets to Cellular Responses
The initial step in characterizing a novel compound is to assess its activity in controlled, laboratory-based assays. These in vitro models allow for high-throughput screening and mechanistic investigation.
Primary Target Engagement & Mechanism of Action
Given that Levetiracetam's primary target is SV2A, a logical starting point for any new pyrrolidone analogue is to assess its binding affinity for this protein. However, many CNS agents are multi-targeted. Therefore, a comprehensive panel should also investigate interactions with other targets implicated in epilepsy, such as voltage-gated sodium and calcium channels, and GABA receptors.
Key In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity (Kd) of the test compound for SV2A and other potential off-targets.
-
Ion Channel Electrophysiology: Using patch-clamp techniques on cultured neurons or cell lines expressing specific ion channels to measure inhibition or modulation of channel activity.
-
Enzyme Activity Assays: For instance, assessing the impact on GABAergic system enzymes.
-
Glutamate Uptake Assays: Performed in primary glial cultures or cell lines expressing glutamate transporters (like EAAT2) to identify modulatory effects.
Cellular Models of Neuronal Hyperexcitability
Cell-based assays provide a more integrated view of a compound's effect on neuronal function.
Experimental Protocol: Cellular Seizure Model
-
Cell Culture: Utilize primary hippocampal or cortical neuron cultures, or human induced pluripotent stem cell (iPSC)-derived neurons.
-
Induction of Hyperexcitability: Treat the neuronal cultures with a chemical convulsant such as pentylenetetrazole (PTZ) or a GABAA receptor antagonist like bicuculline to induce synchronized, seizure-like electrical activity.
-
Compound Treatment: Apply a range of concentrations of "this compound" and comparator compounds (e.g., Levetiracetam) to the cultures.
-
Data Acquisition: Record neuronal electrical activity using Microelectrode Arrays (MEAs). This allows for the measurement of spike frequency, burst firing, and network synchronicity.
-
Analysis: Quantify the reduction in seizure-like activity. The half-maximal effective concentration (EC50) is calculated for each compound.
Comparative In Vitro Data Summary
The goal is to build a comparative profile of the novel compound against established alternatives. All quantitative data should be summarized for clear comparison.
| Compound | SV2A Binding Affinity (Kd, nM) | Na+ Channel Block (IC50, µM) | Neuronal Firing Reduction (EC50, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Levetiracetam (Comparator) | ~500 | > 100 | ~25 |
| Carbamazepine (Comparator) | N/A | ~30 | ~10 |
Table 1: Hypothetical comparative in vitro activity profile. N/A indicates 'Not Applicable'.
In Vivo Evaluation: Assessing Efficacy and Safety in Whole Organism Models
While in vitro data is crucial for understanding mechanism, in vivo models are indispensable for evaluating a drug's overall efficacy, pharmacokinetics, and safety within a complex biological system.
Acute Seizure Models
Acute models are used for initial screening to determine if a compound has anticonvulsant properties.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Typically performed in mice or rats.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes, inducing a tonic-clonic seizure.
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Analysis: The median effective dose (ED50), the dose that protects 50% of animals, is calculated.
Other Key Acute Models:
-
Pentylenetetrazole (PTZ) Seizure Test: A chemical convulsant model that is particularly sensitive for drugs that act on the GABAergic system.
-
6 Hz Seizure Test: A model of psychomotor seizures that is used to identify agents effective against therapy-resistant epilepsy.
Chronic Epilepsy Models
Chronic models, where animals develop spontaneous recurrent seizures, better mimic the human condition of epilepsy and are used for more advanced preclinical evaluation.
Key Chronic Models:
-
Kindling Model: Involves repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region (e.g., the amygdala), leading to progressively more severe seizures and eventually, spontaneous seizures.
-
Post-Status Epilepticus Models: Using agents like pilocarpine or kainic acid to induce an initial prolonged seizure (status epilepticus), which is followed by a latent period and then the development of chronic epilepsy.
Pharmacokinetic (PK) and Safety Assessment
A successful drug must not only be effective but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and an acceptable safety margin.
Key In Vivo Assessments:
-
Pharmacokinetic Studies: Determine key parameters like half-life (t1/2), maximum plasma concentration (Cmax), and bioavailability after oral administration.
-
Neurotoxicity/Motor Impairment: The Rotarod test is commonly used to assess whether a compound causes sedation or motor coordination issues at therapeutic doses. The median toxic dose (TD50) is determined.
-
Protective Index (PI): The ratio of the toxic dose to the effective dose (PI = TD50 / ED50). A higher PI indicates a better safety margin.
Comparative In Vivo Data Summary
| Compound | MES (ED50, mg/kg) | 6 Hz (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Levetiracetam (Comparator) | 21 | 25 | > 200 | > 8 |
| Phenytoin (Comparator) | 9.5 | 12 | 68 | 7.2 |
Table 2: Hypothetical comparative in vivo efficacy and safety profile.
Establishing the Correlation: Bridging In Vitro and In Vivo
The ultimate goal is to use the in vitro data to predict in vivo outcomes. This correlation is often complex, influenced by factors like metabolism, protein binding, and blood-brain barrier penetration.
PK/PD Modeling
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is the cornerstone of IVIVC. It mathematically relates the drug concentration at the site of action (PK) to the observed pharmacological effect (PD). The process involves correlating the in vitro potency (e.g., EC50 from neuronal cultures) with the free plasma or brain concentrations required for efficacy in vivo.
Caption: IVIVC workflow from in vitro characterization to clinical candidate selection.
Key Considerations for a Predictive IVIVC
-
Biorelevant Assays: In vitro assays must be as physiologically relevant as possible. For example, dissolution tests for oral drugs should use media that mimic the gastrointestinal environment.
-
Free Drug Hypothesis: It is generally the unbound (free) concentration of a drug that is available to interact with its target. Therefore, plasma protein binding must be measured and incorporated into the model.
-
Metabolic Stability: A compound that is rapidly metabolized in vivo will have a short half-life, and its in vitro potency may not translate. In vitro metabolism assays using liver microsomes are essential for predicting in vivo clearance.
-
Blood-Brain Barrier (BBB) Penetration: For CNS drugs, the ability to cross the BBB is paramount. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early indication of BBB permeability.
Conclusion and Future Directions
Establishing a robust IVIVC for novel pyrrolidone-based CNS agents like "this compound" is a multi-faceted but essential endeavor. By systematically integrating data from target-based, cellular, and whole-animal models, researchers can build a comprehensive understanding of a compound's therapeutic potential. A strong correlation between in vitro potency and in vivo efficacy, when contextualized with pharmacokinetic and safety data, provides the confidence needed to advance a compound toward clinical development. The methodologies outlined in this guide provide a framework for making informed decisions, ultimately de-risking the drug development process and accelerating the delivery of new, effective therapies to patients.
References
- Guzman, A., & Pimentel, E. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central.
- Paz, C., & Galván, E. (2007). In vivo experimental models of epilepsy. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Levetiracetam? Patsnap Synapse.
- Fattore, C., & Perucca, E. (2011). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Neurology.
- Dr. Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)? Dr. Oracle.
- WebMD. (2024). Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures
Benchmarking 1-Benzyl-1,5-dihydro-pyrrol-2-one Against Commercial Anticancer Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics and the Promise of Pyrrolidinone Scaffolds
The landscape of oncology drug discovery is characterized by a continuous search for novel chemical entities that offer improved efficacy, enhanced selectivity, and reduced toxicity compared to existing treatments. Within this landscape, nitrogen-containing heterocycles have emerged as a particularly fruitful area of investigation, with the pyrrolidinone scaffold being a prominent example. Pyrrolidinone derivatives are found in numerous biologically active compounds and have demonstrated a wide array of pharmacological activities, including potent anticancer effects. This guide focuses on a specific, promising pyrrolidinone derivative, 1-Benzyl-1,5-dihydro-pyrrol-2-one , and provides a comprehensive framework for its preclinical benchmarking against established commercial anticancer drugs.
While direct biological data for this compound is nascent, extensive research on structurally related compounds allows us to postulate a credible and testable mechanism of action. Numerous pyrrolidinone-based molecules have been identified as potent inhibitors of various protein kinases that are critical for tumor growth and proliferation. Therefore, for the purpose of this guide, we will proceed with the well-founded hypothesis that This compound functions as a multi-target tyrosine kinase inhibitor, potentially affecting key pathways in breast cancer.
This guide is structured to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential of this compound. We will compare its hypothetical performance against three commercially successful drugs for breast cancer, each with a distinct mechanism of action:
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor targeting the HER2/neu and epidermal growth factor receptor (EGFR) pathways.
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle progression.
-
Doxorubicin (Adriamycin®): A well-established cytotoxic chemotherapy agent that acts primarily through DNA intercalation and inhibition of topoisomerase II.
By benchmarking against these drugs, we can gain a comprehensive understanding of the potential efficacy, selectivity, and therapeutic niche of this compound. The experimental protocols detailed herein are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of reliable and interpretable data.
Section 1: Postulated Mechanism of Action and Comparative Rationale
Our central hypothesis is that this compound exerts its anticancer effects through the inhibition of key tyrosine kinases involved in breast cancer cell proliferation and survival. This is based on the established activity of the broader pyrrolidinone class as kinase inhibitors.
dot graph "signaling_pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368", penwidth=1.5];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine\nKinase (e.g., HER2)", fillcolor="#4285F4"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "BDP" [label="1-Benzyl-1,5-dihydro-\npyrrol-2-one", fillcolor="#EA4335", shape="ellipse"]; "Lapatinib" [label="Lapatinib", fillcolor="#FBBC05", shape="ellipse"]; "PI3K" [label="PI3K", fillcolor="#34A853"]; "Akt" [label="Akt", fillcolor="#34A853"]; "mTOR" [label="mTOR", fillcolor="#34A853"]; "RAS" [label="RAS", fillcolor="#34A853"]; "RAF" [label="RAF", fillcolor="#34A853"]; "MEK" [label="MEK", fillcolor="#34A853"]; "ERK" [label="ERK", fillcolor="#34A853"]; }
subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; "Proliferation" [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#202124"]; }
"Receptor_Tyrosine_Kinase" -> "PI3K" -> "Akt" -> "mTOR" -> "Proliferation"; "Receptor_Tyrosine_Kinase" -> "RAS" -> "RAF" -> "MEK" -> "ERK" -> "Proliferation"; "BDP" -> "Receptor_Tyrosine_Kinase" [arrowhead="tee", color="#EA4335", style="dashed"]; "Lapatinib" -> "Receptor_Tyrosine_Kinase" [arrowhead="tee", color="#FBBC05", style="dashed"]; } Caption: Postulated signaling pathway inhibition by this compound.
The choice of Lapatinib as a primary comparator is logical due to its overlapping, yet specific, mechanism of action. A direct comparison will reveal if this compound has a similar, broader, or more potent inhibitory profile. Palbociclib is included to assess the test compound's efficacy against a different, cell-cycle-specific mechanism. Doxorubicin serves as a classic cytotoxic benchmark to gauge overall potency and potential for non-specific cytotoxicity.
Section 2: In Vitro Benchmarking Protocols
A tiered approach to in vitro testing will provide a comprehensive profile of this compound's activity.
Cell Line Selection and Rationale
To ensure robust and translatable results, a panel of well-characterized breast cancer cell lines with diverse genetic backgrounds is essential:
| Cell Line | Subtype | Key Characteristics | Relevance for Comparator Drugs |
| MCF-7 | Luminal A, ER+, PR+, HER2- | Represents the most common type of breast cancer. | Palbociclib, Doxorubicin |
| SK-BR-3 | HER2-amplified, ER-, PR- | Overexpresses the HER2 receptor. | Lapatinib, Doxorubicin |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Represents a more aggressive and difficult-to-treat subtype. | Doxorubicin |
| MCF-10A | Non-tumorigenic epithelial | Healthy control to assess selectivity and cytotoxicity. | All |
Protocol: Cell Viability and Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs across the selected cell line panel.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density for each cell line and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Lapatinib, Palbociclib, and Doxorubicin. Treat cells with a range of concentrations for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis.
Expertise & Causality: The 72-hour incubation period allows for the assessment of effects on multiple cell cycles. The inclusion of a non-tumorigenic cell line (MCF-10A) is a critical control for evaluating the therapeutic window and potential for off-target cytotoxicity.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound against a panel of relevant tyrosine kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen this compound against a panel including, but not limited to, HER2, EGFR, VEGFR2, and PDGFRβ.
-
Assay Principle: These assays typically employ a fluorescence-based method where the phosphorylation of a substrate by the kinase is measured. Inhibition of the kinase results in a decreased fluorescent signal.
-
Data Analysis: The service will provide IC50 values for each kinase, allowing for a direct comparison of inhibitory potency and selectivity.
Expertise & Causality: This is a direct, cell-free assay that confirms the molecular target engagement. Comparing the kinase inhibition profile of this compound to that of Lapatinib will reveal its specificity and potential for broader or more targeted activity.
dot graph "experimental_workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368", penwidth=1.5];
"Start" [label="Start: Compound Synthesis\nand Characterization", shape="ellipse", fillcolor="#4285F4"]; "In_Vitro" [label="In Vitro Assays", fillcolor="#34A853"]; "Cell_Viability" [label="Cell Viability (MTS)\nIC50 Determination", fillcolor="#FBBC05"]; "Kinase_Inhibition" [label="Kinase Inhibition Assay\nTarget Identification", fillcolor="#FBBC05"]; "Apoptosis_Assay" [label="Apoptosis Assay (Annexin V)\nMechanism of Cell Death", fillcolor="#FBBC05"]; "Western_Blot" [label="Western Blot\nPathway Modulation", fillcolor="#FBBC05"]; "In_Vivo" [label="In Vivo Xenograft Model", fillcolor="#EA4335"]; "Tumor_Growth" [label="Tumor Growth Inhibition\nEfficacy Assessment", fillcolor="#FBBC05"]; "End" [label="End: Data Analysis\nand Reporting", shape="ellipse", fillcolor="#202124"];
"Start" -> "In_Vitro"; "In_Vitro" -> "Cell_Viability"; "In_Vitro" -> "Kinase_Inhibition"; "In_Vitro" -> "Apoptosis_Assay"; "In_Vitro" -> "Western_Blot"; "Cell_Viability" -> "In_Vivo"; "Kinase_Inhibition" -> "Western_Blot"; "Apoptosis_Assay" -> "Western_Blot"; "In_Vivo" -> "Tumor_Growth"; "Tumor_Growth" -> "End"; } Caption: A streamlined workflow for preclinical benchmarking.
Protocol: Apoptosis and Cell Cycle Analysis
Objective: To determine the mechanism of cell death induced by this compound.
Methodology:
-
Treatment: Treat selected cell lines (e.g., SK-BR-3 and MCF-7) with the IC50 concentration of each compound for 24 and 48 hours.
-
Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix cells in ethanol and stain with PI.
-
Flow Cytometry: Analyze stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. For cell cycle, determine the percentage of cells in G1, S, and G2/M phases.
Expertise & Causality: This assay differentiates between cytotoxic and cytostatic effects. If this compound is a kinase inhibitor, we would expect to see an increase in apoptosis and a potential cell cycle arrest, which can be compared to the known effects of the comparator drugs.
Protocol: Western Blot Analysis of Signaling Pathways
Objective: To confirm the modulation of the target signaling pathways at the protein level.
Methodology:
-
Protein Extraction: Treat cells with IC50 concentrations of the compounds for various time points, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK, and apoptosis markers like cleaved PARP and Caspase-3). Use a loading control like β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometry analysis to quantify changes in protein expression.
Expertise & Causality: This protocol provides direct evidence of target engagement and downstream pathway modulation. A decrease in the phosphorylation of HER2, Akt, and ERK following treatment with this compound would strongly support its proposed mechanism of action.
Section 3: In Vivo Efficacy Evaluation
Following promising in vitro results, the next critical step is to assess the in vivo efficacy of this compound.
Protocol: Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Methodology:
-
Cell Line Selection and Implantation: Based on in vitro sensitivity, select an appropriate cell line (e.g., SK-BR-3 for HER2-positive model). Subcutaneously implant the cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound, Lapatinib, and Doxorubicin).
-
Dosing and Administration: Administer the compounds at predetermined doses and schedules based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition (TGI) for each treatment group.
Expertise & Causality: The xenograft model provides crucial data on a compound's ability to inhibit tumor growth in a complex biological system. Monitoring body weight is a key indicator of systemic toxicity. Comparing the TGI of this compound to that of established drugs provides a direct measure of its in vivo potential.
Section 4: Data Summary and Interpretation
The data generated from these protocols should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (ER+, HER2-) | SK-BR-3 (HER2+) | MDA-MB-231 (TNBC) | MCF-10A (Non-tumorigenic) |
| This compound | Expected Data | Expected Data | Expected Data | Expected Data |
| Lapatinib | >50 | 0.1-1 | >50 | >10 |
| Palbociclib | 0.01-0.1 | >10 | >10 | >10 |
| Doxorubicin | 0.01-0.1 | 0.01-0.1 | 0.01-0.1 | 0.1-1 |
Table 2: In Vitro Kinase Inhibition (IC50 Values in nM)
| Compound | HER2 | EGFR | VEGFR2 | PDGFRβ |
| This compound | Expected Data | Expected Data | Expected Data | Expected Data |
| Lapatinib | 10-20 | 10-20 | >1000 | >1000 |
Table 3: In Vivo Tumor Growth Inhibition (TGI at End of Study)
| Treatment Group | Average Tumor Volume (mm³) | % TGI |
| Vehicle Control | Expected Data | 0% |
| This compound | Expected Data | Expected Data |
| Lapatinib | Expected Data | Expected Data |
| Doxorubicin | Expected Data | Expected Data |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically benchmarking its performance against well-characterized commercial drugs, researchers can gain critical insights into its potency, selectivity, and mechanism of action.
Positive outcomes from this series of experiments would strongly support the further development of this compound. Subsequent steps would include detailed pharmacokinetic and toxicology studies, optimization of the chemical structure through medicinal chemistry efforts to enhance potency and drug-like properties, and evaluation in patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy. The pyrrolidinone scaffold holds significant promise, and a methodical approach to benchmarking, as outlined here, is paramount to unlocking its full therapeutic potential.
References
- Lapatinib (Tykerb®)
- Palbociclib (Ibrance®)
- Doxorubicin Hydrochloride Injection Prescribing Inform
- In vitro assays and techniques utilized in anticancer drug discovery.Journal of Applied Toxicology, 2019. [Link]
- Patient-Derived Xenograft Models of Breast Cancer and Their Applic
- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.Molecules, 2017. [Link]
- Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity.RSC Advances, 2018. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Benzyl-1,5-dihydro-pyrrol-2-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,5-dihydro-pyrrol-2-one, a γ-lactam scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a benzyl group at the N1 position often enhances lipophilicity and can introduce specific steric and electronic interactions with biological targets. Consequently, the synthesis and characterization of novel 1-Benzyl-1,5-dihydro-pyrrol-2-one derivatives are of paramount importance in the quest for new therapeutic agents.[3][4]
This guide provides a comparative analysis of the spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for the structural elucidation and characterization of these derivatives. Our objective is to move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, thereby equipping researchers with the expertise to confidently interpret their own experimental findings.
The Unsubstituted Core: Spectroscopic Benchmark
Before delving into the complexities introduced by various substituents, we must first establish the spectroscopic signature of the parent scaffold: This compound . Understanding this baseline is the self-validating first step in the analysis of any new derivative.
-
¹H NMR Spectroscopy: The proton NMR spectrum is defined by the signals from the pyrrol-2-one ring and the N-benzyl group. Protons on the saturated carbons (C3 and C4) typically appear as multiplets in the aliphatic region (~2.0-3.0 ppm). The proton at the C5 position, being adjacent to the nitrogen and a double bond, would be expected further downfield. The benzylic protons (N-CH₂-Ph) typically present as a singlet around 4.5-5.0 ppm, while the aromatic protons of the benzyl group appear in the ~7.2-7.4 ppm region.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C2) of the γ-lactam is a key marker, resonating significantly downfield, typically in the range of 170-175 ppm.[3][5] The aliphatic carbons of the ring (C3, C4) appear in the 20-40 ppm range, while the C5 carbon, adjacent to the nitrogen, is found further downfield (~55-65 ppm). The benzylic carbon signal is expected around 45-55 ppm, with the aromatic carbons appearing between 125-140 ppm.
-
FTIR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of a lactam is the strong carbonyl (C=O) stretching absorption. For a five-membered γ-lactam ring, this band is typically observed at a relatively high frequency, around 1680-1710 cm⁻¹ .[6][7] This high frequency, compared to acyclic amides, is a result of increased ring strain. Other notable bands include C-H stretching vibrations (~2850-3100 cm⁻¹) and C-N stretching.
-
Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected. A hallmark fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic bond to form the stable tropylium ion at m/z 91. Other fragments may arise from the cleavage of the lactam ring.
Workflow for Spectroscopic Characterization
A robust and reproducible workflow is essential for generating high-quality spectroscopic data. The following diagram outlines a standard procedure from sample synthesis to final characterization.
Caption: Standard workflow for the synthesis and spectroscopic validation of novel compounds.
Comparative Analysis: The Impact of Substitution
The true utility of spectroscopic analysis emerges when comparing derivatives. Substituents dramatically alter the electronic and steric environment of the core scaffold, leading to predictable and interpretable shifts in the data. Here, we analyze derivatives based on the position of substitution.
Case Study 1: Phenyl and Acetyl Substitution at C5 and C4
Let's consider a more complex derivative, such as 4-acetyl-1-benzyl-5-phenyl-1,5-dihydro-pyrrol-2-one . The introduction of a phenyl group at C5 and an acetyl group at C4 introduces significant changes that are readily observable across all spectroscopic techniques.
| Spectroscopic Technique | Parent Scaffold (Predicted) | 4-acetyl-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one[8] | Analysis of Spectroscopic Shifts |
| ¹H NMR (δ, ppm) | C5-H: ~5.5-6.0 | C5-H: 5.88 (s, 1H) | The C5 proton is a singlet due to the lack of an adjacent proton at C4. Its downfield position is confirmed. The aromatic region (7.25–8.34 ppm) is more complex due to the two additional phenyl rings. The acetyl methyl group gives a characteristic singlet at 2.17 ppm.[8] |
| Benzyl CH₂: ~4.5-5.0 | N/A (N-Aryl) | In this specific literature example, an N-(3-nitrophenyl) group is present instead of N-benzyl, illustrating how changes at the N1 position are reflected. The absence of the benzylic singlet is a key differentiator. | |
| Ring CH₂: ~2.0-3.0 | N/A (Unsaturated) | The example compound is a 3-pyrrolin-2-one, meaning it has a double bond between C3 and C4, hence the absence of aliphatic CH₂ signals. | |
| ¹³C NMR (δ, ppm) | C2 (C=O): ~170-175 | C2 (C=O): 163.86 | The lactam carbonyl is observed in the expected downfield region.[8] |
| C5: ~55-65 | C5: 62.17 | The C5 carbon, attached to both a nitrogen and a phenyl group, is significantly deshielded.[8] | |
| N/A | Acetyl C=O: 195.88 | The acetyl carbonyl carbon appears even further downfield than the lactam carbonyl, which is a highly reliable diagnostic peak.[8] | |
| N/A | Acetyl CH₃: 28.81 | The methyl carbon of the acetyl group is found in the typical aliphatic region.[8] | |
| FTIR (cm⁻¹) | Lactam C=O: ~1680-1710 | Lactam C=O: ~1640-1690 | The presence of a second carbonyl (acetyl group) and conjugation can lead to multiple bands or a broadened band in the carbonyl region. The exact position is influenced by conjugation and electronic effects. |
| Mass Spec (HRMS) | M⁺ | [M+H]⁺: 339.0982 | High-resolution mass spectrometry provides the exact mass, confirming the molecular formula C₁₉H₁₄N₂O₄ with high accuracy.[8] |
Causality Behind the Observations
-
Anisotropic Effects: The phenyl ring at C5 creates a magnetic field that influences nearby protons. The C5-H is deshielded (shifted downfield) due to its position relative to the ring current.
-
Electronic Effects: The electron-withdrawing nature of the acetyl group at C4 and the nitro group on the N-phenyl ring in the example deshields adjacent nuclei, shifting their corresponding NMR signals downfield.
-
Conjugation: In 3-pyrrolin-2-one systems, conjugation between the C3=C4 double bond and the C2=O carbonyl group lowers the IR stretching frequency of the lactam carbonyl compared to a fully saturated ring.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry is not only for molecular weight determination but also for structural confirmation through fragmentation analysis. For pyrrolidinone derivatives, fragmentation is often initiated at the nitrogen atom or the carbonyl group.
Caption: Common fragmentation pathways for N-benzyl pyrrolidinone derivatives in MS.
The formation of the tropylium ion (m/z 91) is a classic and highly diagnostic fragmentation for N-benzyl compounds.[9] Another common pathway involves the loss of the entire benzyl group to form an immonium ion derived from the pyrrolidinone ring.[10][11] The specific fragmentation pattern is highly dependent on the substituents present, providing a unique fingerprint for each derivative.
Detailed Experimental Protocols
Adherence to standardized protocols ensures data integrity and comparability across different studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for compounds with limited solubility or those containing exchangeable protons (e.g., -OH, -NH) that are of interest.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz (for ¹H). Higher field strengths (e.g., 600 MHz) provide better signal dispersion, which is crucial for resolving complex spin systems in highly substituted derivatives.[3][8]
-
Data Analysis: Process the raw data (Free Induction Decay - FID) with appropriate software. Reference the spectra to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants to deduce proton connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, finely grind ~1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[12] Alternatively, for soluble compounds, a spectrum can be obtained from a thin film cast from a volatile solvent like chloroform.
-
Data Acquisition: Record a background spectrum of a pure KBr pellet or the empty sample holder. Place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Data Analysis: The acquired sample spectrum is automatically ratioed against the background. Identify the wavenumbers (cm⁻¹) of key absorption bands and correlate them to specific functional groups (e.g., C=O, N-H, C=C, NO₂).[13]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12] The solvent should be compatible with the chosen ionization technique.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules, typically yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.[8]
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use this value to calculate the elemental composition, which serves as an unambiguous confirmation of the compound's molecular formula.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By understanding the baseline spectral features of the core scaffold and the predictable shifts caused by substituents, researchers can confidently and accurately elucidate the structures of novel compounds, accelerating the process of drug discovery and development.
References
- Nguyen, T. N., & Vo, V. D. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.
- Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
- Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140-1153. [Link]
- Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
- ResearchGate. (n.d.). Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit. [Link]
- NIST. (n.d.).
- Terenzi, A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]
- ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
- Hvidt, A., & Corett, R. (1970). Infrared special studies on lactams as cis-trans models for the peptide bond. Journal of the American Chemical Society, 92(5), 1404–1408. [Link]
- Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 949-959. [Link]
- Edwards, O. E. (1954). The spectra of saturated and α–β unsaturated six-membered lactams. Canadian Journal of Chemistry, 32(7), 683-687. [Link]
- Shahedi, M., et al. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters.
- Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116347. [Link]
- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Addiction Research & Therapy, 6(5). [Link]
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The Evolving Landscape of N-Benzyl Pyrrolidinones: A Comparative Guide to Efficacy in Preclinical Models
The pyrrolidinone scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, lauded for its synthetic tractability and presence in a multitude of biologically active compounds.[1][2] The introduction of an N-benzyl group to this core has given rise to a diverse class of molecules with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various N-benzyl substituted pyrrolidinone derivatives across different biological models, offering researchers and drug development professionals a comprehensive overview of this promising chemical space. We will delve into their performance as anticonvulsants, analgesics, and anticancer agents, supported by experimental data and protocols.
Anticonvulsant and Antinociceptive Potential: A Tale of Two Scaffolds
The exploration of N-benzyl pyrrolidinones has been particularly fruitful in the realm of central nervous system (CNS) disorders, with two prominent scaffolds emerging: the pyrrolidine-2,5-diones and the 2-acetamido-propionamides.
N-Benzyl Pyrrolidine-2,5-diones: Multi-target Anticonvulsants
A series of N-benzyl substituted pyrrolidine-2,5-diones has demonstrated broad-spectrum anticonvulsant activity in well-established murine models. These compounds are often considered "hybrid" molecules, designed to interact with multiple targets involved in seizure propagation.
A standout example is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide , also known as (R)-AS-1 . This compound has shown potent, orally bioavailable, and broad-spectrum antiseizure activity.[3] Its efficacy is attributed to a novel mechanism of action as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake.[3] Another promising compound, referred to as Compound 22 in one study, is a (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative that exhibits potent anticonvulsant and antinociceptive effects.[4] The activity of Compound 22 is likely mediated by the inhibition of central sodium and calcium currents, as well as antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor.[4]
Comparative Efficacy Data:
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Neurological Deficit (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (R)-AS-1 | Mouse | Maximal Electroshock (MES) | 16.8 | > 100 | > 5.9 | [3] |
| Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | 12.5 | > 100 | > 8.0 | [3] | |
| Mouse | 6 Hz (32 mA) | 10.2 | > 100 | > 9.8 | [3] | |
| Compound 22 | Mouse | Maximal Electroshock (MES) | 23.7 | 110.4 | 4.7 | [4] |
| Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | 59.4 | 110.4 | 1.9 | [4] | |
| Mouse | 6 Hz (32 mA) | 22.4 | 110.4 | 4.9 | [4] | |
| Valproic Acid (VPA) | Mouse | Maximal Electroshock (MES) | 252.7 | - | - | [2] |
| Ethosuximide | Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | 114.15 | - | - | [2] |
Experimental Protocol: Anticonvulsant Screening in Mice
This protocol outlines the standard procedures for the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests in mice.
1. Animals: Male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. 2. Drug Administration: Test compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at various doses. 3. Maximal Electroshock (MES) Test:
- An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
- The endpoint is the abolition of the hind limb tonic extensor component of the seizure. 4. Subcutaneous Pentylenetetrazole (scPTZ) Test:
- A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
- Animals are observed for 30 minutes, and protection is defined as the absence of clonic seizures. 5. 6 Hz Seizure Test:
- A 6 Hz electrical stimulus (e.g., 32 mA, 3 s duration) is delivered via corneal electrodes.
- Protection is defined as the absence of seizure activity characterized by immobility and motor arrest. 6. Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis. Neurological deficit is assessed using the rotarod test to determine the median toxic dose (TD₅₀).
N-Benzyl-(2R)-2-acetamido-3-oxysubstituted Propionamides: Modulating the 3-Oxy Site
This class of compounds, structurally related to the antiepileptic drug lacosamide, allows for the exploration of structure-activity relationships (SAR) at the 3-oxy position.[5] A stereospecific synthesis starting from D-serine methyl ester enables the introduction of various alkyl and aryl groups at this position.[5]
Comparative Efficacy Data:
| Compound (Substitution at 3-oxy position) | Animal Model | Test | ED₅₀ (mg/kg) | Neurological Deficit (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Methyl | Mouse | MES | 10 | 65 | 6.5 | [5] |
| Ethyl | Mouse | MES | 12 | 70 | 5.8 | [5] |
| n-Propyl | Mouse | MES | 15 | 80 | 5.3 | [5] |
| Isopropyl | Mouse | MES | 20 | 90 | 4.5 | [5] |
| Phenyl | Mouse | MES | 30 | 100 | 3.3 | [5] |
Experimental Workflow: Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for N-benzyl-(2R)-2-acetamido-3-oxysubstituted propionamides.
Anticancer Activity: Targeting Carbonic Anhydrases
Pyrrol-2-one derivatives have also been investigated as potential anticancer agents.[6] One promising strategy involves the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
Novel 3-sulfonamide pyrrol-2-one derivatives bearing two sulfonamide groups have been synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII).[7] While specific data for a 1-benzyl substituted analog was not highlighted, the general scaffold shows promise. Certain derivatives demonstrated significant selectivity for hCA II, with methoxy and hydroxy substitutions enhancing activity.[7]
Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer
Caption: Inhibition of CAIX by pyrrol-2-one derivatives can counteract tumor acidosis.
Concluding Remarks and Future Directions
The N-benzyl pyrrolidinone scaffold represents a versatile and promising platform for the development of novel therapeutics. The data presented herein highlights the significant potential of this chemical class in treating CNS disorders and cancer. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in more complex, disease-relevant animal models. The continued exploration of the N-benzyl pyrrolidinone chemical space is poised to deliver the next generation of innovative medicines.
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Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its Analogs
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. Unforeseen off-target interactions, or cross-reactivity, can lead to adverse effects, derailing an otherwise promising therapeutic. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel scaffold "1-Benzyl-1,5-dihydro-pyrrol-2-one" as a central example. While specific biological data for this compound is not extensively published, its core pyrrolidinone structure is a well-established pharmacophore present in a multitude of marketed drugs, highlighting the importance of early and thorough selectivity profiling.[1][2][3]
This guide is not a rigid protocol but a strategic blueprint. We will delve into the "why" behind experimental choices, empowering you to design and execute robust, self-validating cross-reactivity assays.
The Pyrrolidinone Scaffold: A Double-Edged Sword
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including natural products and synthetic drugs.[2][4] Its derivatives have demonstrated a wide array of pharmacological activities, from antibacterial and antiviral to anticancer and anticonvulsant properties.[1][2][5] This versatility, however, underscores the potential for cross-reactivity. A compound built on this scaffold could theoretically interact with a diverse range of biological targets. Therefore, for a novel molecule like "this compound," a systematic investigation of its interaction profile is not just recommended, but essential.
A Tiered Approach to Unveiling Cross-Reactivity
A pragmatic approach to assessing cross-reactivity involves a tiered system, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies. This strategy allows for efficient resource allocation and a progressively deeper understanding of the compound's selectivity.
Figure 1: A tiered workflow for cross-reactivity assessment.
Tier 1: Casting a Wide Net with Broad Panel Screening
The initial step is to screen the test compound against a large panel of known biological targets. This provides a broad overview of potential off-target interactions.
-
Rationale: It is more efficient to identify potential liabilities early through broad screening than to discover them in later, more expensive stages of development.[6][7]
-
Methodology: Utilize commercially available off-target screening services that employ various techniques, such as radioligand binding assays or enzymatic assays, against a panel of hundreds of receptors, ion channels, transporters, and enzymes.[6][7]
Table 1: Example Broad Panel Screening Data for Hypothetical Pyrrolidinone Analogs
| Target Class | Compound A (% Inhibition @ 10µM) | Compound B (% Inhibition @ 10µM) | This compound (% Inhibition @ 10µM) |
| Primary Target | 95 | 92 | 88 |
| Off-Target 1 | 78 | 25 | 65 |
| Off-Target 2 | 15 | 85 | 40 |
| Off-Target 3 | 5 | 12 | 8 |
Data is hypothetical and for illustrative purposes only.
Tier 2: Validating Hits with Focused Assays
Hits identified in the broad panel screen should be validated and characterized using more specific and quantitative assays.
These assays determine the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[8][9]
-
Causality: A high affinity for an off-target receptor, indicated by a low IC50 or Ki value, suggests a higher likelihood of in vivo effects at therapeutic concentrations.
-
Protocol:
-
Preparation: Prepare a reaction mixture containing the target receptor (e.g., membrane preparation), a fixed concentration of a labeled ligand (radioligand or fluorescent ligand), and varying concentrations of the unlabeled test compound ("this compound").
-
Incubation: Allow the mixture to reach binding equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand.
-
Detection: Quantify the amount of bound labeled ligand.
-
Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]
-
Figure 2: Workflow for a competitive binding assay.
If the off-target is an enzyme, its inhibition by the test compound needs to be quantified.
-
Causality: The mode of inhibition (competitive, non-competitive, or uncompetitive) provides insight into the mechanism of interaction and can influence the in vivo consequences.[10][11][12]
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and varying concentrations of the inhibitor ("this compound").
-
Initiation: Start the reaction (e.g., by adding the substrate).
-
Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot these velocities against the inhibitor concentration to determine the IC50. Further kinetic studies (varying both substrate and inhibitor concentrations) can elucidate the mechanism of inhibition.[13]
-
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A Head-to-Head Comparison of 1-Benzyl-1,5-dihydro-pyrrol-2-one and its Isomers: A Guide for Medicinal Chemists
Introduction: The Pyrrolidinone Core and the Subtle Power of Isomerism
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile synthetic intermediate. Among its derivatives, the unsaturated pyrrolin-2-ones are of particular interest as they introduce conformational rigidity and additional points for chemical modification.
This guide provides an in-depth, head-to-head comparison of 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one (also known as 1-Benzyl-Δ³-pyrrolin-2-one) and its key double-bond isomer, 1-Benzyl-1,4-dihydro-2H-pyrrol-2-one (1-Benzyl-Δ⁴-pyrrolin-2-one). We will also include the saturated analog, 1-Benzylpyrrolidin-2-one , as a critical reference point to highlight the impact of unsaturation. Understanding the distinct structural, spectroscopic, and reactive properties of these isomers is paramount for researchers aiming to leverage this scaffold in drug design and development.
PART 1: Structural and Spectroscopic Distinction
The primary distinction between the isomers lies in the position of the endocyclic double bond, which profoundly influences their electronic environment and, consequently, their spectroscopic signatures.
Caption: Chemical structures of the two primary isomers and their saturated analog.
The location of the C=C double bond creates a distinct chemical environment for the adjacent protons and carbons. This is most clearly observed in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) | Key IR Bands (cm⁻¹) |
| 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one (Δ³) | ~5.8-6.0 (olefinic H), ~4.1 (CH₂ at C5), ~4.6 (N-CH₂-Ph) | ~170 (C=O), ~128 (olefinic C), ~60 (C5) | ~1680-1700 (C=O, conjugated), ~1640 (C=C) |
| 1-Benzyl-1,4-dihydro-2H-pyrrol-2-one (Δ⁴) | ~4.8 (olefinic H), ~3.8 (CH₂ at C3), ~4.5 (N-CH₂-Ph) | ~175 (C=O), ~100 (olefinic C at C5), ~145 (olefinic C at C4) | ~1710-1730 (C=O, non-conjugated) |
| 1-Benzylpyrrolidin-2-one (Saturated) | ~3.4 (t, CH₂ at C5), ~2.4 (t, CH₂ at C3), ~4.5 (s, N-CH₂-Ph) | ~175 (C=O), ~49 (N-CH₂-Ph), ~46 (C5), ~31 (C3) | ~1695 (C=O, amide) |
Causality Behind the Data:
-
¹H NMR: The olefinic protons of the Δ³-isomer are typically found further downfield compared to the Δ⁴-isomer due to their position relative to the carbonyl group. In the saturated analog, these signals are absent, replaced by triplets for the methylene groups at C3 and C5.
-
¹³C NMR: The carbonyl carbon (C=O) of the Δ³-isomer is slightly shielded (appears at a lower ppm value) due to conjugation with the double bond, a phenomenon not observed in the Δ⁴-isomer or the saturated analog.
-
IR Spectroscopy: The key differentiator is the carbonyl stretching frequency. Conjugation in the Δ³-isomer lowers the C=O bond order, shifting its absorption to a lower wavenumber compared to the non-conjugated carbonyl in the Δ⁴-isomer.
PART 2: Synthetic Strategies and Mechanistic Considerations
The synthesis of these isomers often involves multi-component reactions or cyclization of functionalized precursors. The choice of starting materials and reaction conditions can selectively favor the formation of one isomer over the other. Pyrrolin-2-ones are frequently synthesized via three-component reactions involving an aldehyde, an amine, and an ester of an acylpyruvic acid.
Experimental Protocol: Generalized Three-Component Synthesis
This protocol outlines a general, robust method for synthesizing substituted 1,5-dihydro-2H-pyrrol-2-ones.
-
Reagent Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid or absolute ethanol.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the N-benzyl imine intermediate.
-
Cyclization: Add the β-ketoester, such as ethyl 2,4-dioxovalerate (1.0 eq), to the reaction mixture.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol or diethyl ether. If necessary, purify further by recrystallization or column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of pyrrolin-2-one derivatives.
Expert Insight: The stability of the resulting double bond is a crucial factor. The Δ³-isomer, with its conjugated π-system, is often the thermodynamically more stable product and is frequently isolated from equilibrium conditions. Synthesizing the less stable Δ⁴-isomer may require kinetically controlled conditions or specific synthetic routes that prevent isomerization.
PART 3: Comparative Reactivity and Pharmacological Relevance
The position of the double bond dictates the reactivity of the pyrrolin-2-one ring, influencing its role as a pharmacophore.
Caption: Logical diagram of the distinct reactivity profiles of the isomers.
-
1-Benzyl-1,5-dihydro-2H-pyrrol-2-one (Δ³): The conjugated system makes this isomer an excellent Michael acceptor. Nucleophiles will preferentially attack the C4 position. The diene-like character also allows it to participate in cycloaddition reactions.
-
1-Benzyl-1,4-dihydro-2H-pyrrol-2-one (Δ⁴): The isolated double bond behaves more like a typical alkene, readily undergoing electrophilic addition and hydrogenation. The methylene group at C3 is allylic, making it susceptible to radical substitution or deprotonation.
-
Pharmacological Implications: These differences in reactivity are critical for drug development. The Michael acceptor capability of the Δ³-isomer can be exploited for covalent inhibition of protein targets. Conversely, the Δ⁴-isomer might serve as a scaffold where the double bond is later reduced to introduce stereocenters or where the allylic position is functionalized. Pyrrolone and N-benzyl pyrrolone derivatives have been reported to possess antifungal, antibacterial, and anti-inflammatory activities. The broader class of pyrrolidinone derivatives has shown a vast range of biological activities, including anticancer and anticonvulsant properties.
Conclusion
While seemingly minor, the placement of a double bond in the 1-benzyl-pyrrol-2-one scaffold creates two molecules with distinct chemical personalities. The Δ³-isomer is a conjugated, thermodynamically stable system prone to Michael additions, making it a candidate for targeted covalent therapies. The Δ⁴-isomer is a kinetically favored, non-conjugated system with reactivity centered on its isolated double bond and allylic position. For the medicinal chemist, a clear understanding of these differences, confirmed through the spectroscopic and synthetic methods outlined here, is essential for the rational design of novel therapeutics built upon this versatile and potent heterocyclic core.
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A Comparative Guide to a Privileged Scaffold: Evaluating "1-Benzyl-1,5-dihydro-pyrrol-2-one" Derivatives in Neuromodulatory Assays
Introduction: The Pyrrolidinone Core, a Versatile Scaffold in Neuroscience
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as foundations for successful therapeutics. The pyrrolidinone ring, a five-membered γ-lactam, is one such "privileged scaffold." Its prevalence in both natural products and synthetic pharmaceuticals speaks to its versatile nature, allowing for three-dimensional diversity that is crucial for specific interactions with biological targets.[1][2][3] Derivatives of this core, particularly the 1-benzyl-pyrrolidinone class, have been the subject of intensive investigation for their profound effects on the central nervous system (CNS).
This guide moves beyond a singular focus, providing a comparative analysis of how 1-Benzyl-1,5-dihydro-pyrrol-2-one (BDP) derivatives perform across a spectrum of industry-standard assay formats. We aim to equip researchers, scientists, and drug development professionals with a logical framework for selecting the most appropriate experimental methodologies. By understanding the causality behind assay choice—from high-throughput screening to detailed mechanistic studies—research teams can more effectively characterize novel chemical entities and accelerate the journey from bench to bedside.
Chapter 1: A Multi-Target Landscape for BDP Derivatives
The therapeutic potential of the BDP scaffold is not confined to a single mechanism of action. Instead, subtle modifications to the core structure can redirect its biological activity toward distinct neurological targets. This chemical plasticity is a key reason for its enduring interest in drug discovery.
Glutamatergic System Modulation: The Anticonvulsant Profile
Recent breakthroughs have identified specific BDP derivatives as potent modulators of the excitatory neurotransmitter glutamate. One prominent example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has been characterized as a first-in-class positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[4][5] By enhancing glutamate uptake from the synapse, this compound reduces neuronal hyperexcitability, demonstrating broad-spectrum antiseizure activity in preclinical models like the maximal electroshock (MES) and 6 Hz seizure tests.[4]
GABAergic System Modulation: The Anxiolytic and Sedative Potential
Structurally, the γ-lactam ring of pyrrolidinone is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[6][7] This resemblance suggests that BDP derivatives are prime candidates for modulating GABAergic neurotransmission. Many anxiolytic, sedative, and anticonvulsant drugs, such as benzodiazepines and barbiturates, function as PAMs of the GABA-A receptor.[8][9] These agents bind to an allosteric site on the receptor, enhancing the effect of GABA and increasing the flow of chloride ions into the neuron, which leads to hyperpolarization and a decrease in neuronal firing.[6]
Cholinergic and Other Systems
The versatility of the pyrrolidinone scaffold extends to other neurotransmitter systems. For instance, derivatives like Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been investigated as M1-muscarinic agonists, with the goal of improving learning and memory in patients with dementia.[10] This highlights that the BDP core can be tailored to interact with a wide array of CNS targets.
Caption: Potential mechanisms of action for BDP derivatives.
Chapter 2: Quantifying Target Engagement with Radioligand Binding Assays
Before assessing a compound's functional effect, it is critical to confirm and quantify its physical interaction with the intended target. Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor due to their high sensitivity, precision, and robustness.[11][12]
Principle of Competitive Binding
This assay format measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor. By incubating a fixed concentration of the radioligand and receptor source (e.g., brain tissue homogenates or cells expressing the receptor) with increasing concentrations of the test compound, one can determine the concentration that inhibits 50% of the specific binding of the radioligand (the IC50 value). This value can then be converted to the inhibitory constant (Ki), which reflects the true affinity of the test compound for the receptor.[13]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol provides a self-validating system to determine a compound's affinity for the benzodiazepine binding site on the GABA-A receptor.
-
Objective: To determine the Ki of a test compound (e.g., a novel BDP derivative) at the GABA-A receptor benzodiazepine site.
-
Materials:
-
Receptor Source: Crude cortical membrane preparation from male Sprague-Dawley rats.[14]
-
Radioligand: [³H]-Flumazenil (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: Diazepam (10 µM).
-
Test Compounds: BDP derivative and reference compounds, serially diluted.
-
Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.
-
-
Methodology:
-
Preparation: Thaw the rat cortical membrane preparation on ice. Dilute in assay buffer to a final concentration of 100-200 µg protein per well.
-
Causality: Using a consistent protein concentration is crucial for reproducibility. This amount is optimized to ensure that the total radioligand binding is less than 10% of the total added, preventing ligand depletion artifacts.[14]
-
-
Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), NSB control, or test compound. Add the membrane preparation to initiate the reaction. The final concentration of [³H]-Flumazenil should be close to its dissociation constant (Kd), typically 1-2 nM.
-
Incubation: Incubate the plate for 30-60 minutes at 4°C.
-
Causality: Incubation on ice minimizes proteolytic degradation of the receptors. The incubation time is established in preliminary kinetic experiments to ensure the binding reaction has reached equilibrium.[14]
-
-
Termination & Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Causality: Rapid filtration is the most critical step. It effectively separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through). The cold washes are essential to reduce non-specific binding without causing significant dissociation of the specifically bound ligand.
-
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Comparative Performance Data: Binding Affinity
To illustrate the utility of this assay, we present hypothetical data for a novel BDP derivative (BDP-1) compared to Diazepam, a well-known GABA-A PAM, and a different pyrrolidinone analogue (Compound C).
| Compound | Target | Radioligand | Ki (nM) | Interpretation |
| BDP-1 | GABA-A (BZD site) | [³H]-Flumazenil | 45.5 | Moderate affinity binder. |
| Diazepam | GABA-A (BZD site) | [³H]-Flumazenil | 1.5 | High affinity, potent reference compound.[14] |
| Compound C | GABA-A (BZD site) | [³H]-Flumazenil | 8.2 | High affinity binder. |
This table demonstrates how binding assays provide a quantitative ranking of compound affinity, a critical first step in characterization.
Chapter 3: From Affinity to Action: Measuring Functional Modulation
High affinity does not guarantee biological function. A compound might bind tightly but fail to elicit a response (an antagonist) or produce a sub-maximal effect (a partial agonist/modulator). Therefore, functional assays are essential to characterize the true biological impact of a compound.
Electrophysiology: The Definitive Measure of Ion Channel Function
Electrophysiology provides the most direct and detailed measure of ion channel function.[15] The two-electrode voltage clamp (TEVC) technique, using Xenopus laevis oocytes expressing a specific receptor subtype (e.g., α1β2γ2 GABA-A receptors), allows for precise control of the cell's membrane potential while measuring the current generated by ion flow through the channel.[16][17]
-
Principle: A baseline current is evoked by applying a low, non-saturating concentration of GABA (e.g., EC10). The test compound is then co-applied with GABA. An increase in the current amplitude indicates positive allosteric modulation—the compound is making the receptor more responsive to GABA.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
Cell-Based Fluorescence Assays: A High-Throughput Functional Screen
While electrophysiology provides unparalleled detail, its throughput is limited. For screening larger compound libraries, fluorescence-based assays are an excellent alternative. The Yellow Fluorescent Protein (YFP)-based assay is a robust method for measuring the activity of chloride channels like the GABA-A receptor.[18][19]
-
Principle: A cell line (e.g., HEK293 or CHO) is engineered to co-express the GABA-A receptor and a halide-sensitive YFP variant. The assay is performed in a low-chloride buffer. When the GABA-A channel is activated, iodide (used as a surrogate for chloride) flows into the cell and quenches the YFP fluorescence. The rate and magnitude of this quench are proportional to the channel's activity. PAMs will increase the quench observed in the presence of a low concentration of GABA.
Experimental Protocol: YFP-Based GABA-A Modulation Assay
-
Objective: To determine the potency (EC50) and efficacy of a test compound as a PAM of the GABA-A receptor.
-
Materials:
-
Cell Line: CHO-K1 cells stably co-expressing GABA-A (α1β2γ2) and YFP-H148Q/I152L.[19]
-
Assay Buffer: Low-chloride buffer (e.g., substituting chloride salts with nitrate or gluconate salts).
-
Stimulus Buffer: Assay buffer containing GABA (at an EC10 concentration) and NaI.
-
Instrumentation: Fluorescence plate reader with automated liquid handling.
-
-
Methodology:
-
Cell Plating: Plate the engineered CHO-K1 cells in 384-well microplates and grow to confluence.
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound to the wells and incubate for a short period.
-
Stimulation and Reading: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject the stimulus buffer (containing GABA and iodide) into the wells.
-
Causality: The automated injection and simultaneous reading are critical for capturing the rapid kinetics of ion channel activation and fluorescence quench.
-
-
Data Analysis:
-
Measure the initial rate of fluorescence decay or the total quench amplitude.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (efficacy).
-
-
Integrated Performance Comparison
The following table synthesizes the data from all three assay formats, providing a holistic view of compound performance. This multi-assay approach is essential for making informed decisions in a drug discovery program.
| Compound | Radioligand Binding | Electrophysiology (TEVC) | YFP Fluorescence Assay |
| Ki (nM) | EC50 (nM) | Max Potentiation (%) | |
| BDP-1 | 45.5 | 120 | 850% |
| Diazepam | 1.5 | 25 | 900% |
| Compound C | 8.2 | 850 | 250% |
This comprehensive data reveals a compelling story. While Compound C has a high binding affinity (low Ki), it is a weak partial modulator in functional assays. In contrast, BDP-1 , despite its more moderate affinity, is a highly efficacious and potent PAM, approaching the performance of the reference compound Diazepam. This profile makes BDP-1 a much more promising candidate for further development.
Chapter 4: Synthesis & A Guide to Assay Selection
The characterization of this compound derivatives demonstrates a cardinal rule of drug discovery: a single data point is rarely sufficient. A compound's true potential is revealed through a logical progression of assays, each answering a specific question.
-
Binding assays tell us if a compound engages the target and with what affinity. They are excellent for establishing structure-activity relationships (SAR) related to target engagement.
-
Functional assays tell us the biological consequence of that binding. They are essential for identifying compounds that produce the desired biological effect and for weeding out inactive binders or antagonists.
The choice of assay should be dictated by the research goal.
Caption: A decision guide for selecting the appropriate assay format.
References
- Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. [Link]
- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. [Link]
- Structure of natural compounds containing a 1,5-dihydro-2H-pyrrol-2-one subunit.
- Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]
- Alila Medical Media. (2017).
- Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]
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- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 1-Benzyl-1,5-dihydro-pyrrol-2-one
In the landscape of contemporary drug discovery, the pyrrolidinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a versatile template for medicinal chemistry. This guide provides an in-depth analysis of the synthesis and biological evaluation of a representative pyrrolidinone derivative, 1-Benzyl-1,5-dihydro-pyrrol-2-one . We will delve into a reproducible synthetic protocol, explore alternative methodologies, and present a comparative overview of its potential bioactivities, primarily focusing on anticancer and anticonvulsant properties. This document is intended for researchers, medicinal chemists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource that emphasizes experimental reproducibility and informed decision-making.
The Importance of Reproducibility in Synthesis and Bioassays
The "reproducibility crisis" in scientific research is a well-documented challenge, and chemistry is not immune.[2] The ability to reliably reproduce synthetic procedures and bioassay results is the bedrock of scientific progress. Inconsistent outcomes can stem from vaguely described experimental details, subtle variations in reaction conditions, or ill-defined biological assay parameters. This guide directly addresses this challenge by providing detailed, step-by-step protocols and explaining the rationale behind critical experimental choices, thereby fostering a culture of reproducibility.
Synthesis of this compound: A Multicomponent Approach
The synthesis of γ-lactams, the structural class to which this compound belongs, has been significantly advanced by the advent of multicomponent reactions (MCRs).[3][4] These one-pot reactions offer numerous advantages, including operational simplicity, reduced waste, and the ability to generate molecular complexity in a single step. Here, we present a reproducible protocol for the synthesis of this compound, adapted from established MCR methodologies for similar structures.[4][5]
Experimental Protocol: Three-Component Synthesis
This protocol is based on the reaction of an amine, an aldehyde, and a pyruvate derivative.
Materials:
-
Benzylamine
-
Benzaldehyde
-
Ethyl pyruvate
-
A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and ethyl pyruvate (1.2 mmol, 1.2 equiv) in anhydrous toluene (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 equiv).
-
The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Causality of Experimental Choices:
-
Multicomponent Strategy: This approach is chosen for its efficiency and atom economy, directly assembling the core structure from readily available starting materials.[3]
-
Brønsted Acid Catalyst: The acid catalyzes the formation of the imine and enamine intermediates, which are crucial for the subsequent Mannich-type reaction and cyclization.[4]
-
Anhydrous Conditions: The removal of water, often facilitated by a Dean-Stark trap in refluxing toluene, drives the equilibrium towards product formation by preventing the hydrolysis of intermediates.
-
Purification: Column chromatography is essential to isolate the target compound from unreacted starting materials and potential side products, ensuring high purity for subsequent biological testing.
Synthesis workflow for this compound.
Alternative Synthesis Strategies
| Synthesis Method | Description | Advantages | Disadvantages |
| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene precursor containing an amide functionality using a ruthenium-based catalyst. | High functional group tolerance. | Requires synthesis of the diene precursor; potential for catalyst poisoning. |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an unsaturated amide containing an aryl or vinyl halide. | Good for constructing fused ring systems. | Requires a pre-functionalized substrate; catalyst and ligand sensitivity. |
| From Donor-Acceptor Cyclopropanes | Reaction of donor-acceptor cyclopropanes with anilines or benzylamines.[6][7] | Provides access to 1,5-substituted pyrrolidin-2-ones. | May require specific Lewis acid catalysts and multi-step workup. |
Bioassays: Evaluating Therapeutic Potential
The pyrrolidinone scaffold is associated with a wide range of biological activities.[1] Here, we focus on two prominent areas: anticancer and anticonvulsant activities. The reproducibility of bioassays is as critical as that of chemical synthesis. Therefore, detailed protocols for representative assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these solutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Workflow of the MTT assay for anticancer activity screening.
Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
These in vivo assays are standard preclinical models for identifying compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[8][9]
Experimental Protocol: MES and scPTZ Tests
-
Animal Model: Male Swiss mice are used for these studies.
-
Compound Administration: The test compound, this compound, and a positive control (e.g., Phenytoin for MES, Ethosuximide for scPTZ) are administered intraperitoneally at various doses.
-
MES Test: At a predetermined time after compound administration, a maximal electrical stimulus is delivered via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
scPTZ Test: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously. The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED50) is calculated.
Workflow of in vivo anticonvulsant screening assays.
Comparative Bioactivity Analysis
While specific data for this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on structurally related pyrrolidinone derivatives.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of pyrrolidinone derivatives against various cancer cell lines.[2][5][10][11][12][13] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[14]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine derivatives | HCT116 | 8.5 - 15.2 | [2] |
| N-Arylpyrrolidine-2,5-diones | MCF-7 | 3.1 - 5.8 | [2] |
| Pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | 2.5 | [2][13] |
| 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 (Leukemia) | 8 | [15] |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivatives | Multiple cell lines | Potent activity reported | [14] |
Structure-Activity Relationship Insights: The anticancer activity of pyrrolidinone derivatives is highly dependent on the substituents on the lactam ring. The introduction of aromatic and heterocyclic moieties often enhances cytotoxicity. For instance, the presence of a spirooxindole or an N-aryl group has been shown to be beneficial for activity.
Anticonvulsant Activity
The pyrrolidinone ring is a key feature of several anticonvulsant drugs, including Levetiracetam.[8] The proposed mechanisms of action are diverse and can involve modulation of ion channels or neurotransmitter release.[9][16]
| Compound/Derivative Class | Animal Model | ED50 (mg/kg) | Reference |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES (mice) | Potent activity reported | [8][17] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | scPTZ (mice) | Potent activity reported | [8][17] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES (mice) | 49.6 | [9] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | scPTZ (mice) | 67.4 | [9] |
| Lipophilic derivatives of 2-pyrrolidinone | Picrotoxin-induced seizure (mice) | Dose-dependent activity | [18] |
Structure-Activity Relationship Insights: For anticonvulsant activity, the nature of the substituent at the N-1 position of the pyrrolidinone ring is critical. The presence of a benzyl group, as in our target compound, is a common feature in many active derivatives. Further substitutions on the pyrrolidinone ring can fine-tune the potency and spectrum of activity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the reproducible synthesis and biological evaluation of this compound. By detailing a robust multicomponent synthesis and standardized bioassay protocols, we aim to facilitate further research in this promising area of medicinal chemistry. The comparative analysis, based on structurally related compounds, highlights the potential of the pyrrolidinone scaffold in developing novel anticancer and anticonvulsant agents.
Future work should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions on both the benzyl and the lactam rings. A thorough investigation of their structure-activity relationships, coupled with mechanistic studies, will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, a commitment to detailed reporting of experimental procedures will be paramount in ensuring the reproducibility and continued advancement of this important field of research.
References
- Pace, V., & Holzer, W. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]
- del Corte, X., et al. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 25(21), 5009. [Link]
- Gosse, F., et al. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 27(3), 993. [Link]
- del Corte, X., et al. (2022). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Pharmaceuticals, 15(7), 868. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1,5-dihydro-pyrrol-2-one
This guide provides a detailed protocol for the safe handling and disposal of 1-Benzyl-1,5-dihydro-pyrrol-2-one (CAS No. 64330-46-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. This document synthesizes procedural steps with the underlying scientific rationale, ensuring that every action is grounded in safety and regulatory compliance.
A Note on Hazard Assessment: The available Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological and ecological data are not available.[1] In such instances, standard laboratory practice dictates treating the substance as potentially hazardous. For context, structurally related compounds such as 1-Benzyl-2-pyrrolidinone are classified as causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach is paramount. All waste associated with this compound must be managed as hazardous chemical waste.[2][3]
Core Directive: Hazard Identification and Personal Protection
Before any handling or disposal begins, it is crucial to understand the potential risks and equip oneself accordingly. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is non-negotiable. The following PPE is mandatory when handling this compound and its associated waste.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and accidental contact with the eyes, which are highly susceptible to chemical injury. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and fire/flame-resistant and impervious lab coat or clothing.[1] | Prevents dermal absorption, a common route of exposure for organic compounds. Impervious clothing protects against spills. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4] If exposure limits may be exceeded, use a full-face respirator.[1] | Inhalation is a primary exposure route. A fume hood provides critical engineering control to minimize airborne concentrations. |
Procedural Workflow: From Generation to Disposal
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. A laboratory chemical is considered "waste" as soon as you no longer intend to use it.[3]
Step 1: Waste Segregation and Containment
Proper segregation is the foundation of safe chemical waste management, preventing unintended and potentially dangerous reactions.[5]
-
Immediate Segregation : At the point of generation, classify all materials contaminated with this compound as hazardous waste. This includes unused pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, chromatography columns, contaminated gloves).
-
Incompatible Materials : Store this waste stream away from strong oxidizing agents, strong acids, and strong bases.[6] Although specific reactivity data for this compound is sparse, this is a prudent measure based on the general reactivity of lactam structures.
-
Container Selection : Use a dedicated, leak-proof container that is chemically compatible with the waste.[2][7] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tightly-sealing lid to prevent the release of vapors.[3]
Step 2: Labeling and Accumulation
Clear and accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel, including environmental health and safety (EHS) staff.[7]
-
Hazardous Waste Label : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]
-
Content Identification : Clearly list all chemical constituents and their approximate concentrations on the label. For this specific waste, the label must state "this compound".
-
Accumulation Point : Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[7] The SAA must be under the control of the laboratory personnel.
Step 3: Disposal Request and Pickup
Disposal of hazardous waste must be handled by trained professionals. Never attempt to dispose of this chemical through standard drains or as regular trash.[2][3]
-
Institutional Protocol : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request to your EHS department.
-
Professional Disposal : The waste will be collected by trained EHS personnel and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] The most probable final disposition for this type of organic waste is high-temperature incineration.[1]
The logical flow for handling and disposing of this compound is visualized in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely. The materials used for cleanup are also considered hazardous waste.[3]
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.
-
Ensure Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill : Prevent further spread of the material.[1] For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Collect Waste : Carefully collect the absorbed material and any contaminated solids.[1] Place everything into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials : All materials used in the spill cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[3]
By adhering to these rigorous, safety-first protocols, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of scientific integrity and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
